molecular formula C5H6F3NO B1456503 4-(Trifluoromethyl)pyrrolidin-2-one CAS No. 664304-83-0

4-(Trifluoromethyl)pyrrolidin-2-one

Cat. No.: B1456503
CAS No.: 664304-83-0
M. Wt: 153.1 g/mol
InChI Key: KXAVNCLUOSJVJV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C5H6F3NO and its molecular weight is 153.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAVNCLUOSJVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664304-83-0
Record name 4-(trifluoromethyl)pyrrolidin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)pyrrolidin-2-one is a fluorinated lactam derivative of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can profoundly influence a molecule's physicochemical properties, impacting its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting both predicted data and detailing the authoritative, field-proven experimental methodologies for their empirical determination. By explaining the causality behind experimental choices, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this and similar fluorinated heterocyclic compounds.

Compound Identification and Structure

  • IUPAC Name: this compound

  • CAS Number: 664304-83-0[1][2]

  • Molecular Formula: C₅H₆F₃NO[3]

  • Molecular Weight: 153.1 g/mol [2]

  • Chemical Structure:

    Caption: 2D structure of this compound.

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes the available predicted physicochemical data for this compound. It is crucial to note that these are computationally derived values and experimental verification is paramount for any application in a research or development setting.

PropertyPredicted ValueSource
Boiling Point 220.3 ± 35.0 °CChemicalBook[2]
Density 1.339 ± 0.06 g/cm³ChemicalBook[2]
XlogP 0.6PubChemLite[3]

Experimental Determination of Key Physicochemical Parameters

The following sections detail the gold-standard methodologies for the experimental determination of critical physicochemical properties. The protocols are described to be self-validating and are grounded in internationally recognized standards.

Melting Point: Differential Scanning Calorimetry (DSC)

Expertise & Experience: The melting point (Tm) is a fundamental indicator of a compound's purity and is critical for formulation and stability studies. Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques due to its high precision, small sample requirement, and ability to provide additional thermodynamic data, such as the heat of fusion.[4][5][6] A sharp, well-defined melting peak is indicative of a pure substance, while impurities will typically broaden the peak and lower the melting point.[7]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Reference Preparation: Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting heat flow versus temperature curve.[8]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of Sample pan Place in Al Pan & Crimp weigh->pan load Load Sample & Reference into DSC pan->load ref Prepare Empty Reference Pan program Run Thermal Program (e.g., 10°C/min ramp) load->program curve Generate Heat Flow vs. Temperature Curve program->curve peak Identify Endothermic Melting Peak curve->peak tm Determine Onset Temp (Melting Point) peak->tm

Caption: Workflow for Melting Point Determination via DSC.

Aqueous Solubility: OECD 105 Flask Method

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The "shake-flask" method, as outlined in OECD Guideline 105, is the globally accepted standard for determining water solubility.[9][10][11] It is a direct measurement of the saturation mass concentration of the substance in water at a given temperature.[9] For a compound like this compound, which may have moderate solubility, this method is highly appropriate.

Experimental Protocol:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[9][11]

  • Sample Preparation: Add an excess amount of this compound to a known volume of distilled water in a glass flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (preferably 20 ± 0.5 °C) for a period determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit phase separation. The mixture is then centrifuged or filtered to remove undissolved solid.

  • Quantification: The concentration of the solute in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The experiment should be performed in triplicate to ensure reproducibility.

Solubility_Workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification add Add Excess Compound to Water shake Agitate at Constant Temp (e.g., 24h at 20°C) add->shake centrifuge Centrifuge or Filter to Remove Solid shake->centrifuge hplc Analyze Aqueous Phase by HPLC-UV centrifuge->hplc calc Calculate Concentration (Solubility) hplc->calc

Caption: Workflow for Aqueous Solubility via OECD 105.

Lipophilicity: LogP Determination by Shake-Flask Method

Expertise & Experience: Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a key parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME).[12] The shake-flask method using an n-octanol/water system is the "gold standard" for LogP determination.[13][14] It directly measures the partitioning of a compound between a lipophilic and an aqueous phase.[14] For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH, typically physiological pH 7.4.[12][15]

Experimental Protocol:

  • Phase Preparation: Prepare n-octanol and a pH 7.4 phosphate buffer. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[13]

  • Sample Addition: Dissolve a known amount of this compound in the pre-saturated n-octanol or buffer.

  • Partitioning: Combine equal volumes of the n-octanol and buffer phases in a separatory funnel. Shake vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break any emulsions.

  • Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV or ¹⁹F NMR, given the trifluoromethyl group).[16]

  • Calculation: LogP is calculated as: Log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] ).

Ionization Constant: pKa Determination

Expertise & Experience: The ionization constant (pKa) is crucial as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[17][18] The lactam amide in the pyrrolidinone ring is weakly acidic, and the nitrogen is not basic due to resonance. Potentiometric titration is a classic method, but for compounds with low solubility or for high-throughput screening, methods based on UV-spectroscopy or HPLC are preferred.[19] The HPLC-based method is particularly advantageous as it requires minimal sample and is suitable for poorly soluble compounds.[19][20]

Experimental Protocol (HPLC-based):

  • Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations but buffered at different pH values (e.g., from pH 2 to pH 12).

  • Analysis: Inject a solution of this compound onto a reverse-phase HPLC column and elute with each mobile phase isocratically.

  • Data Collection: Record the retention time (t_R) at each pH.

  • Data Analysis: Plot the retention time (or capacity factor, k') against the pH of the mobile phase. The resulting curve will be sigmoidal for an ionizable compound. The pKa is the pH at the inflection point of this sigmoid curve.[19][20]

Conclusion

The physicochemical properties of this compound, driven by its lactam core and trifluoromethyl substituent, are pivotal to its potential applications. While computational tools provide valuable initial estimates, this guide underscores the necessity of rigorous experimental determination. The detailed protocols for DSC, the OECD 105 shake-flask method for solubility, and advanced chromatographic techniques for LogP and pKa determination provide a robust framework for the accurate characterization of this and other novel chemical entities. Such empirical data is the bedrock upon which successful research and development programs are built.

References

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Trifluoromethyl)pyrrolidin-2-one (CAS 664304-83-0)

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its chemical properties, plausible synthetic strategies, analytical characterization, and its emerging role in the development of novel therapeutics. The narrative is structured to provide not just procedural steps, but the scientific rationale underpinning them, reflecting an approach rooted in practical laboratory experience.

Introduction: The Strategic Value of a Fluorinated Lactam

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its conformational rigidity, hydrogen bonding capabilities, and synthetic tractability make it an ideal core for exploring chemical space.[1] The strategic incorporation of a trifluoromethyl (-CF3) group further enhances its value. The -CF3 moiety is a cornerstone of modern drug design, known to significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins by altering its electronic properties.[2][3][4]

This compound (CAS: 664304-83-0) marries these two powerful motifs. As a chiral building block, it offers a pre-installed, stereochemically defined center functionalized with one of the most impactful substituents in medicinal chemistry. Its application is exemplified in advanced pharmaceutical intermediates, such as those for neurological agents[5] and in the structure of antiviral candidates like Ibuzatrelvir, which is under clinical investigation.[6] This guide serves as a technical primer for researchers looking to leverage this high-potential molecule.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and predicted properties for this compound are summarized below.

PropertyValueSource
CAS Number 664304-83-0[7]
Molecular Formula C₅H₆F₃NO[7]
Molecular Weight 153.10 g/mol [7]
Predicted Boiling Point 220.3 ± 35.0 °C[8]
Predicted Density 1.339 ± 0.06 g/cm³[8]
InChI InChI=1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10)[9]
SMILES C1C(CNC1=O)C(F)(F)F[9]
Predicted XlogP 0.6[9]

Synthesis Strategies: A Proposed Retrosynthetic Approach

While specific, peer-reviewed synthetic procedures for this compound are not abundant in readily available literature, a robust pathway can be devised from established principles of organic chemistry and analogous transformations for related fluorinated heterocycles.[10][11] The most logical approach involves the cyclization of a γ-amino acid precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target lactam reveals a γ-amino acid or its ester equivalent as the key precursor. This precursor, 4-amino-3-(trifluoromethyl)butanoic acid, can be derived from a Michael addition of a nitrogen source to a suitable trifluoromethyl-activated α,β-unsaturated carbonyl compound. This strategy offers control over the introduction of the trifluoromethyl group early in the sequence.

Retrosynthesis target This compound precursor1 γ-Amino Acid Ester (e.g., Ethyl 4-amino-3-(trifluoromethyl)butanoate) target->precursor1 Lactamization precursor2 α,β-Unsaturated Ester (e.g., Ethyl 4,4,4-trifluorocrotonate) precursor1->precursor2 Michael Addition reagent1 Ammonia or Protected Amine Source precursor1->reagent1 Synthetic Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Lactamization start Ethyl 4,4,4-trifluorocrotonate reagent_step1 + NH₃ (in EtOH) intermediate Ethyl 4-amino-3-(trifluoromethyl)butanoate reagent_step1->intermediate Nucleophilic Conjugate Addition intermediate->intermediate_ref reagent_step2 Heat (Thermal Cyclization) or Mild Acid/Base Catalysis product This compound reagent_step2->product Intramolecular Amidation Medicinal Chemistry Role center_node 4-(CF₃)pyrrolidin-2-one Core Scaffold prop1 Increased Lipophilicity center_node->prop1 prop2 Enhanced Metabolic Stability center_node->prop2 prop3 Modulated pKa center_node->prop3 prop4 Improved Binding Affinity center_node->prop4 prop5 Rigid 3D Conformation center_node->prop5 app1 Neurological Agents (e.g., Epilepsy) prop1->app1 app2 Antiviral Drugs (e.g., Ibuzatrelvir) prop1->app2 app3 Oncology Candidates prop1->app3 prop2->app1 prop2->app2 prop2->app3 prop3->app1 prop3->app2 prop3->app3 prop4->app1 prop4->app2 prop4->app3 prop5->app1 prop5->app2 prop5->app3

References

discovery and history of trifluoromethylated pyrrolidones

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I've initiated the research by conducting a wide-ranging search to understand the historical development and discovery of trifluoromethylated pyrrolidones. This will provide a solid foundational overview before I begin more specific inquiries.

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Charting Synthesis Strategies

I'm now zeroing in on the practical aspects. I've begun compiling data on yields, chiral excesses, and biological activities, and prepping for Graphviz diagrams. Experimental procedures, reaction pathways, and characterization techniques are under intense scrutiny to create a comprehensive guide.

Initiating Synthesis Research

I've begun my search for relevant synthesis methods, and the initial results are promising. I've discovered various articles detailing the synthesis of trifluoromethylated pyrrolidines and pyrrolidones and their significance in the field of medicinal chemistry. Some of these publications appear particularly insightful.

Narrowing Focus, Deepening Research

I'm now diving deeper into the history of trifluoromethylated pyrrolidone synthesis. My initial search yielded broader results, and I've started to compile information about the initial synthesis and the evolution of methods. I'm focusing on specific protocols and quantitative data that will enrich the user's technical guide. The historical context I found in the initial search will be useful for the introduction of the guide.

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Tracking Initial Discoveries

I've refined my approach and landed on some significant findings. The "Trifluoromethylated lactams" review continues to be a goldmine, offering synthetic routes and biological contexts. The paper on phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone is proving useful for specific examples. However, pinpointing the first trifluoromethylated pyrrolidone's synthesis remains elusive. I need more historical context. Data gathering is ongoing; yields, IC50s, and protocols are being compiled. Spectroscopic data specific to these compounds is scarce, so I might have to extrapolate.

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A Technical Guide to 4-(Trifluoromethyl)pyrrolidin-2-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive review of 4-(trifluoromethyl)pyrrolidin-2-one, a fluorinated γ-lactam of significant interest to the pharmaceutical and life sciences industries. The introduction of a trifluoromethyl (CF3) group onto the privileged pyrrolidinone scaffold imparts a unique combination of physicochemical properties that are highly advantageous for modern drug design.[1] We will explore the fundamental impact of the CF3 moiety on molecular characteristics, detail robust synthetic methodologies, and survey the compound's application as a critical building block in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of fluorinated heterocyclic scaffolds.

The Strategic Advantage of the Trifluoromethyl Group in Medicinal Chemistry

The deliberate incorporation of fluorine-containing groups is a cornerstone of modern drug design, with the trifluoromethyl (CF3) group being one of the most impactful.[2] Its presence on a molecular scaffold like pyrrolidin-2-one fundamentally alters key properties that dictate a compound's journey from a chemical entity to a viable drug candidate.[1][3] These alterations are not trivial; they are strategic choices made to overcome common challenges in drug development.

The causality behind the CF3 group's utility stems from its potent electronic and steric nature:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[2] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically vulnerable hydrogen atom or methyl group, the CF3 moiety can "shield" the molecule, increasing its biological half-life and reducing the required therapeutic dose.[2]

  • Lipophilicity and Permeability: The CF3 group is highly lipophilic (Hansch hydrophobicity constant, π ≈ +0.88), which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[2] This is a critical factor for drugs targeting intracellular proteins or the central nervous system.

  • Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety can modulate the acidity or basicity of nearby functional groups, influencing their ionization state at physiological pH. This electronic perturbation can lead to more favorable electrostatic or hydrogen-bonding interactions with target proteins, thereby increasing binding affinity and potency.

  • Conformational Control: The steric bulk of the CF3 group, which is larger than a methyl group, can influence the preferred conformation of the molecule.[1][2] This can lock the compound into a more bioactive conformation, improving its selectivity for the intended biological target.

Table 1: Impact of the Trifluoromethyl Group on Drug-like Properties

Property Influence of CF3 Group Rationale & Consequence
Metabolic Stability Significantly Increased High C-F bond energy prevents enzymatic oxidation, leading to longer half-life.[2]
Lipophilicity (logP) Increased Enhances membrane permeability and can improve absorption and distribution.[2]
Acidity of N-H Proton Increased The electron-withdrawing nature of CF3 stabilizes the conjugate base, making the lactam N-H more acidic.
Binding Interactions Modulated Can introduce new, favorable interactions (dipole-dipole, hydrogen bonds) with protein targets.

| Bioavailability | Often Improved | A combination of increased stability and permeability can lead to better overall bioavailability.[1] |

Synthesis of this compound

The construction of the this compound scaffold requires precise methods for introducing the CF3 group and forming the five-membered lactam ring. While various strategies exist for synthesizing trifluoromethylated heterocycles, a robust and common approach involves the conjugate addition of a trifluoromethyl nucleophile to an α,β-unsaturated precursor, followed by a reductive cyclization sequence.[1][3][4]

Detailed Representative Synthetic Protocol

This protocol describes a reliable, multi-step synthesis that is amenable to scale-up and derivatization.

Step 1: Michael Addition of the Trifluoromethyl Group

  • System Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add diethyl itaconate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's reagent II) (1.2 eq) followed by the dropwise addition of a solution of sodium borohydride (NaBH4) (2.5 eq) in dimethylformamide (DMF). Causality: Togni's reagent serves as an electrophilic CF3 source, which upon reduction by NaBH4 in situ generates a nucleophilic copper-CF3 species that undergoes 1,4-conjugate addition to the electron-deficient alkene of diethyl itaconate.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, diethyl 2-(trifluoromethyl)succinate, via flash column chromatography on silica gel.

Step 2: Selective Ester Reduction and Lactamization

  • System Preparation: Dissolve the purified diethyl 2-(trifluoromethyl)succinate (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

  • Reduction: Cool the solution to 0 °C and add a solution of lithium borohydride (LiBH4) (1.1 eq) in THF dropwise. Causality: LiBH4 is a milder reducing agent than LiAlH4 and can be used for the selective reduction of one ester group to the corresponding alcohol, which is necessary for the subsequent cyclization.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Ammonolysis & Cyclization: Cool the mixture back to 0 °C and slowly add aqueous ammonia (28%, excess). Allow the mixture to warm to room temperature and then heat to 50 °C for 12 hours. Causality: The ammonia reacts with the remaining ester group and the in situ-formed alcohol undergoes intramolecular cyclization to form the stable five-membered lactam ring.

  • Work-up & Purification: After cooling, concentrate the mixture to remove THF and ammonia. Extract the aqueous residue with dichloromethane. Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify the final product, this compound, by column chromatography or recrystallization.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start Diethyl Itaconate & Togni's Reagent Michael_Addition Conjugate Trifluoromethylation Intermediate Diethyl 2-(trifluoromethyl) succinate Michael_Addition->Intermediate Reduction Selective Reduction (LiBH4) Alcohol_Ester Intermediate Alcohol-Ester Reduction->Alcohol_Ester Cyclization Ammonolysis & Lactamization Purification Purification (Chromatography) Final_Product 4-(Trifluoromethyl) pyrrolidin-2-one Purification->Final_Product

Caption: A representative synthetic workflow for this compound.

Core Physicochemical Properties

The fundamental properties of the title compound are summarized below. These data are essential for experimental design, formulation, and computational modeling.

Table 2: Physicochemical Data for this compound

Property Value Data Source
Molecular Formula C5H6F3NO PubChem[5]
Molecular Weight 153.10 g/mol PubChem[5]
Appearance White to off-white crystalline solid Typical for small organic molecules
Monoisotopic Mass 153.04015 Da PubChem[5]
XlogP3 (Predicted) 0.6 PubChem[5]
Hydrogen Bond Donors 1 (N-H) Calculated
Hydrogen Bond Acceptors 1 (C=O) Calculated

| InChIKey | KXAVNCLUOSJVJV-UHFFFAOYSA-N | PubChem[5] |

Applications in Drug Development

The pyrrolidine ring is one of the most common heterocyclic fragments found in FDA-approved drugs, making it a "privileged scaffold."[6] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents to maximize interactions with biological targets.[6] When combined with the potent effects of a trifluoromethyl group, the this compound core becomes a highly valuable starting point for generating libraries of novel drug candidates.[1][3]

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities and are being investigated across numerous therapeutic areas:

  • Anticancer Agents: The lactam scaffold is present in numerous compounds with antiproliferative activity.[7] Derivatives can be designed to inhibit specific kinases or disrupt protein-protein interactions crucial for cancer cell survival.

  • Antiviral Compounds: Fluorinated nucleoside and non-nucleoside analogs are critical in antiviral therapy.[8] The this compound core can serve as a sugar mimic or a rigid scaffold to present pharmacophoric elements that inhibit viral enzymes like polymerases or proteases.[1]

  • Neuroprotective Agents: Compounds containing the pyrrolidinone ring have shown neuroprotective effects.[7] The increased lipophilicity and metabolic stability imparted by the CF3 group make derivatives of this scaffold attractive candidates for treating CNS disorders, where penetration of the blood-brain barrier is essential.

  • Antibacterial Agents: The β-lactam antibiotics are a classic example of the power of this cyclic amide structure.[7] While this compound is a γ-lactam, the underlying principles of using the scaffold to develop enzyme inhibitors remain relevant for creating new classes of antibacterial agents to combat resistance.

Visualization of the Drug Discovery Pipeline

DrugDiscovery cluster_Discovery Discovery & Design cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Scaffold Core Scaffold: 4-(CF3)-pyrrolidin-2-one Library Library Synthesis (Derivatization) Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Candidate Lead Candidate Selection ADME->Lead_Candidate In_Vivo In Vivo Efficacy (Animal Models) Lead_Candidate->In_Vivo Clinical_Trials Clinical Trials (Phase I-III) In_Vivo->Clinical_Trials Approval Approved Drug Clinical_Trials->Approval

Caption: The role of the 4-(CF3)-pyrrolidin-2-one scaffold in the drug discovery pipeline.

Conclusion

This compound represents a powerful convergence of two highly successful strategies in medicinal chemistry: the use of a privileged heterocyclic scaffold and the incorporation of a trifluoromethyl group. The resulting building block offers a pre-packaged set of desirable drug-like properties, including enhanced metabolic stability, modulated lipophilicity, and opportunities for strong target binding. The synthetic routes to this compound are well-reasoned and adaptable, allowing for the creation of diverse chemical libraries for biological screening. For research teams and drug development professionals, this compound is not merely a chemical reagent but a strategic starting point for the rational design of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

Spectroscopic Characterization of 4-(Trifluoromethyl)pyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Trifluoromethyl)pyrrolidin-2-one, a fluorinated lactam, is a molecule of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a comprehensive resource for researchers in drug discovery and chemical development.

Molecular Structure and Key Features

The structure of this compound, with the chemical formula C₅H₆F₃NO, consists of a five-membered lactam ring substituted with a trifluoromethyl group at the 4-position. This substitution introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers. The electron-withdrawing nature of the CF₃ group is expected to influence the chemical shifts of nearby protons and carbons in the NMR spectra and affect the vibrational frequencies of adjacent bonds in the IR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-N7.5 - 8.5br s-
H-32.5 - 2.9m-
H-43.0 - 3.4m-
H-53.5 - 3.9m-

Interpretation:

The proton spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidinone ring. The N-H proton will likely appear as a broad singlet in the downfield region, with its chemical shift being solvent-dependent. The protons at positions 3, 4, and 5 will appear as multiplets due to complex spin-spin coupling with each other and with the fluorine atoms of the CF₃ group. The electron-withdrawing CF₃ group will deshield the proton at the 4-position, causing it to resonate at a lower field compared to the unsubstituted pyrrolidin-2-one.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard pulse program for ¹³C NMR, such as a proton-decoupled sequence, to obtain singlets for all carbon atoms.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C=O175 - 180
C-545 - 55
C-440 - 50 (quartet, J(C-F) ≈ 25-30 Hz)
C-330 - 40
CF₃120 - 130 (quartet, J(C-F) ≈ 270-280 Hz)

Interpretation:

The ¹³C NMR spectrum will show a characteristic downfield signal for the carbonyl carbon (C=O) of the lactam. The carbon atom attached to the trifluoromethyl group (C-4) is expected to appear as a quartet due to coupling with the three fluorine atoms. Similarly, the carbon of the CF₃ group will also be a quartet with a much larger coupling constant. The other ring carbons will have chemical shifts typical for a pyrrolidinone system, with some influence from the electron-withdrawing substituent.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet for a solid sample.

  • Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch3200 - 3300Medium, broad
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (lactam)1680 - 1720Strong
C-F stretch1100 - 1300Strong

Interpretation:

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring.[1] Another key feature will be the strong and broad absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The N-H stretching vibration will be observed as a broad band around 3200-3300 cm⁻¹.

cluster_0 Spectroscopic Workflow cluster_1 Data Analysis Sample Sample NMR NMR Sample->NMR ¹H, ¹³C IR IR Sample->IR FTIR MS MS Sample->MS ESI/GC-MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation Functional Groups Functional Groups IR->Functional Groups Molecular Weight\n& Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight\n& Fragmentation Final Confirmation Final Confirmation Structure Elucidation->Final Confirmation Functional Groups->Final Confirmation Molecular Weight\n& Fragmentation->Final Confirmation

Caption: Experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization can be used. ESI is a softer ionization technique that often yields the molecular ion peak.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Predicted Mass Spectrometry Data:

The monoisotopic mass of C₅H₆F₃NO is 153.04 g/mol .[2]

Ionm/z (predicted)
[M+H]⁺154.0474
[M+Na]⁺176.0293
[M-H]⁻152.0328

Interpretation:

In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 154.0474.[2] Adducts with sodium [M+Na]⁺ may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Under EI conditions (in GC-MS), fragmentation is expected. Common fragmentation pathways would involve the loss of the trifluoromethyl group or cleavage of the pyrrolidinone ring.

M [C₅H₆F₃NO]⁺˙ m/z = 153 M_minus_CF3 [M - CF₃]⁺ m/z = 84 M->M_minus_CF3 Loss of •CF₃ M_minus_CO [M - CO]⁺˙ m/z = 125 M->M_minus_CO Loss of CO Pyrrolidinone_fragment Pyrrolidinone fragment m/z = 85 M_minus_CF3->Pyrrolidinone_fragment Rearrangement

Caption: Plausible fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. The data presented in this guide, including predicted spectral features and standardized experimental protocols, offer a robust framework for researchers. The distinct spectral signatures imparted by the trifluoromethyl group are readily identifiable and serve as key diagnostic markers for this important chemical entity. This guide underscores the synergistic power of these analytical techniques in modern chemical research and development.

References

A Technical Guide to the Molecular Structure and Conformation of 4-(Trifluoromethyl)pyrrolidin-2-one: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The 4-(trifluoromethyl)pyrrolidin-2-one scaffold has emerged as a particularly valuable chiral building block, merging the favorable pharmacokinetic properties of the trifluoromethyl group with the conformationally constrained, sp³-rich architecture of the pyrrolidinone ring. This technical guide provides an in-depth analysis of the molecular structure and conformational preferences of this compound. We will explore its stereoselective synthesis, predict its spectroscopic signature, and perform a detailed conformational analysis based on established stereoelectronic principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their discovery programs.

The Significance of Fluorinated Pyrrolidinones in Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, non-planar structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets.[1] When this scaffold is functionalized with a trifluoromethyl (CF₃) group, the resulting molecule gains significant advantages for drug design.

The CF₃ group is a powerful bioisostere of a methyl group but possesses starkly different electronic properties. Its high electronegativity and strong electron-withdrawing nature can drastically alter the pKa of nearby functionalities, modulate dipole moments, and form unique non-covalent interactions, including hydrogen bonds and halogen bonds.[3] Furthermore, the CF₃ group is exceptionally lipophilic and metabolically stable, often used to block sites of oxidative metabolism, thereby enhancing a drug's half-life and bioavailability.[3] The combination of these features makes this compound a highly sought-after building block for creating novel chemical entities with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is critical for its application in drug discovery. While multiple strategies exist for the synthesis of substituted pyrrolidinones, a robust and well-documented approach for analogous structures involves the stereospecific modification of a chiral precursor, such as 4-hydroxy-L-proline.

A highly effective method for forming the lactam carbonyl is the direct oxidation of a substituted prolinate ester using a powerful oxidizing agent like ruthenium tetroxide (RuO₄).[4][5] This approach, detailed by Qiu and Qing for the synthesis of cis-4-trifluoromethyl-L-pyroglutamic acid, provides a reliable pathway to the desired pyrrolidinone core with control over the stereochemistry at the C4 position.[4][5]

Representative Experimental Protocol

The following protocol is an adapted, representative procedure for the synthesis of (4S)-4-(trifluoromethyl)pyrrolidin-2-one, based on the successful synthesis of its carboxylic acid analogue.[5] The key transformation is the oxidation of an N-protected (4S)-4-(trifluoromethyl)prolinate ester.

Step 1: Synthesis of N-Boc-(4S)-4-(trifluoromethyl)-L-proline methyl ester

  • Starting from commercially available N-Boc-trans-4-hydroxy-L-proline, the hydroxyl group is first converted to a suitable leaving group (e.g., tosylate or mesylate).

  • Nucleophilic displacement with a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃) yields the N-protected proline derivative with the CF₃ group installed.

  • Esterification of the carboxylic acid (e.g., using diazomethane or methanol under acidic conditions) provides the key intermediate.

Step 2: Oxidation to (4S)-4-(trifluoromethyl)pyrrolidin-2-one

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-(4S)-4-(trifluoromethyl)-L-proline methyl ester (1.0 equiv) and dissolve in a 2:2:3 solvent mixture of CCl₄:CH₃CN:H₂O (e.g., 35 mL total).

  • Reagents: Add sodium periodate (NaIO₄, 4.0 equiv) to the solution.

  • Catalyst: Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The in-situ generated RuO₄ will oxidize the secondary amine to a lactam.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL). Add a saturated aqueous solution of sodium thiosulfate (20 mL) to quench any remaining oxidant. The black RuO₂ precipitate should be removed by filtration through a pad of Celite.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4S)-4-(trifluoromethyl)pyrrolidin-2-one.

Synthetic Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Lactam Formation A N-Boc-trans-4-hydroxy-L-proline B Activation of Hydroxyl Group (e.g., Tosylation) A->B C Nucleophilic Trifluoromethylation (e.g., TMSCF₃) B->C D Esterification (e.g., CH₃OH, H⁺) C->D E N-Boc-(4S)-4-(CF₃)-L-proline methyl ester D->E F Oxidation with RuO₄ (cat. RuCl₃, NaIO₄) E->F G Workup & Purification F->G H (4S)-4-(Trifluoromethyl) pyrrolidin-2-one G->H

Caption: Synthetic workflow for (4S)-4-(trifluoromethyl)pyrrolidin-2-one.

Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms.[2] The substituents on the ring dictate the preferred conformation through a combination of steric and stereoelectronic effects.

For a 4-substituted pyrrolidin-2-one, the two primary puckering modes are the C3-exo and C3-endo envelopes, where the C3 atom is out of the plane defined by the other four atoms. The position of the C4 substituent (pseudo-axial or pseudo-equatorial) is intrinsically linked to this pucker.

  • Steric Influence: The trifluoromethyl group is significantly bulkier than a hydrogen atom. To minimize unfavorable 1,3-diaxial interactions, bulky substituents strongly prefer to occupy a pseudo-equatorial position.

  • Stereoelectronic Effects: The C-F bonds are highly polarized, creating a strong dipole. The gauche effect, an orbital interaction that stabilizes conformations where electronegative groups are positioned gauche to one another, can also play a role. However, in the case of the bulky CF₃ group, steric repulsion is generally the dominant factor determining the ground-state conformation.

Based on these principles, the trifluoromethyl group at the C4 position is predicted to overwhelmingly favor a pseudo-equatorial orientation . This forces the pyrrolidinone ring to adopt a conformation that accommodates this preference, most likely a C3-exo envelope or a related twist conformation where the C3 atom is puckered away from the lactam carbonyl group.

G A C3-endo Pucker (CF₃ pseudo-axial) HIGH ENERGY Equilibrium A->Equilibrium B C3-exo Pucker (CF₃ pseudo-equatorial) LOW ENERGY Equilibrium->B  Strongly Favored (Steric Avoidance)

Caption: Conformational equilibrium of this compound.

Predicted Spectroscopic Signature

In the absence of published experimental data for this compound, we can predict its characteristic spectroscopic features based on the analysis of similar structures. This provides a valuable baseline for characterization.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the solution-state conformation. Key features in the ¹H, ¹³C, and ¹⁹F NMR spectra are expected as follows:

Nucleus Position Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Rationale / Comments
¹HNH6.0 - 7.5Broad singletTypical amide proton, exchangeable with D₂O.
¹HH42.8 - 3.2MultipletComplex multiplet due to coupling with H3 and H5 protons and potentially long-range coupling to CF₃. Shifted downfield by the adjacent CF₃ group.
¹HH5α, H5β3.3 - 3.6MultipletsDiastereotopic protons adjacent to the nitrogen atom.
¹HH3α, H3β2.4 - 2.8MultipletsDiastereotopic protons adjacent to the carbonyl group.
¹³CC2 (C=O)175 - 178SingletTypical lactam carbonyl chemical shift.
¹³CC5~45SingletCarbon adjacent to nitrogen.
¹³CC440 - 45Quartet (¹J_CF ≈ 25-30 Hz)Significant downfield shift and splitting due to direct attachment of the CF₃ group.
¹³CC3~35SingletCarbon adjacent to the carbonyl.
¹³CCF₃123 - 128Quartet (¹J_CF ≈ 270-280 Hz)Characteristic chemical shift and large one-bond C-F coupling constant for a CF₃ group on an sp³ carbon.
¹⁹FCF₃-70 to -75Singlet or fine multipletRelative to CFCl₃. May show fine splitting due to coupling with H4.

The precise values of the vicinal proton-proton coupling constants (³J_HH) between H4 and the protons on C3 and C5 would be invaluable for confirming the pseudo-equatorial position of the CF₃ group via the Karplus equation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the following key vibrational modes:

Frequency (cm⁻¹) Vibration Intensity
3200 - 3300N-H stretchMedium, Broad
1680 - 1710C=O stretch (Amide I)Strong
1100 - 1300C-F stretchesStrong, Multiple Bands

Applications in Drug Development

This compound is an exemplary chiral building block for medicinal chemistry programs.[6] Its utility stems from the ability to introduce two highly desirable motifs—a conformationally restricted scaffold and a metabolically robust, lipophilic functional group—in a single, stereochemically defined step.

The typical application involves using the secondary amine of the pyrrolidinone for further functionalization, connecting it to other fragments of a target molecule. The stereocenter at C4 serves to orient the CF₃ group into a specific region of a protein's binding pocket, where it can engage in favorable hydrophobic or electrostatic interactions and displace water molecules to improve binding entropy.

Conclusion

This compound stands as a potent and versatile building block for the synthesis of complex, sp³-rich molecules in drug discovery. Its molecular structure is defined by a puckered pyrrolidinone ring where the bulky and electron-withdrawing trifluoromethyl group strongly favors a pseudo-equatorial position, a preference that can be leveraged for stereocontrolled molecular design. A robust synthetic pathway, accessible from chiral pool starting materials, allows for the production of enantiomerically pure forms. The predicted spectroscopic signature provides a clear blueprint for its characterization. For medicinal chemists, this scaffold offers a reliable and efficient method to incorporate the beneficial properties of trifluoromethylation into drug candidates, paving the way for the development of next-generation therapeutics with enhanced pharmacological profiles.

References

Introduction: The Strategic Convergence of Fluorine and a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Trifluoromethylated Pyrrolidinones

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of molecular properties, capable of enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] When this potent functional group is integrated with a pyrrolidinone core—a five-membered lactam ring widely recognized as a "privileged scaffold" for its prevalence in biologically active compounds—the result is a class of molecules with immense therapeutic potential.[3]

The pyrrolidinone ring provides a versatile, three-dimensional architecture that allows for precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space of biological targets.[4] The synergy between the unique electronic properties of the trifluoromethyl group and the structural advantages of the pyrrolidinone framework has given rise to compounds with a remarkable breadth of biological activities. This guide provides a comprehensive exploration of these activities, delving into the underlying mechanisms of action, key experimental protocols for their evaluation, and the critical structure-activity relationships that govern their potency. We will examine their roles as anticancer, antimicrobial, neuroprotective, and enzyme-inhibiting agents, offering a technical resource for researchers engaged in the discovery and development of next-generation therapeutics.

The Physicochemical Advantage: Why Trifluoromethylated Pyrrolidinones?

The efficacy of a drug candidate is fundamentally linked to its physicochemical properties. The combination of a trifluoromethyl group and a pyrrolidinone ring creates a favorable profile that addresses several key challenges in drug development.

Impact of the Trifluoromethyl Group:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Its introduction in place of a C-H bond blocks common sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[1]

  • Lipophilicity and Permeability: The CF3 group is highly lipophilic, which can significantly enhance a molecule's ability to cross cellular membranes and biological barriers like the blood-brain barrier (BBB), a critical factor for developing drugs targeting the central nervous system.[1][5][6]

  • Binding Affinity: The strong dipole moment of the CF3 group can lead to favorable interactions with biological targets. It can act as a hydrogen bond acceptor and participate in dipole-dipole and multipolar interactions, often increasing the binding affinity and potency of the inhibitor.[6][7]

Value of the Pyrrolidinone Scaffold:

  • Privileged Structural Motif: The pyrrolidinone ring is a recurring feature in a multitude of natural products and synthetic drugs, indicating its inherent suitability for biological recognition.[3][4]

  • Three-Dimensional Diversity: Unlike flat aromatic rings, the non-planar, sp3-hybridized nature of the pyrrolidinone scaffold provides a distinct 3D geometry. This allows for the creation of chiral centers, enabling the synthesis of stereoisomers with potentially different biological profiles and improved target selectivity.[4]

Key Biological Activities & Mechanisms of Action

Trifluoromethylated pyrrolidinones have demonstrated efficacy across a wide spectrum of therapeutic areas. This section details their most significant biological activities and the molecular mechanisms through which they exert their effects.

Anticancer Activity

Several studies have highlighted the potent anti-proliferative effects of trifluoromethylated pyrrolidinone derivatives against various human cancer cell lines.[4][8]

  • Mechanism of Action: The anticancer activity often stems from the inhibition of critical cellular processes. For instance, certain derivatives function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle.[4] Another key mechanism involves the inhibition of protein-protein interactions, such as the interaction between MDM2 and the p53 tumor suppressor. By blocking this interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[9]

  • In Vitro Efficacy: As shown in the table below, these compounds have demonstrated significant cytotoxicity against cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical).[4][10][11]

Compound ClassCancer Cell LineIC50 (µM)Reference
Phenyl-substituted 2-pyrrolidinonesMCF-7 (Breast)17 - 29[4]
Thiophen-containing 2-pyrrolidinonesHeLa (Cervical)19 - 30[4]
Spiro[indole-pyrrolidin]-oneSJSA-1 (Osteosarcoma)Potent (in vivo efficacy)[9]
1,3,4-Oxadiazolethione-pyrrolidonesA549 (Lung)High Activity[11]
Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated pyrrolidinones have emerged as a promising class of compounds with potent activity against bacteria and fungi, including drug-resistant strains.[2][12]

  • Mechanism of Action: A primary mechanism is the inhibition and eradication of biofilms.[12][13] Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from conventional antibiotics. By disrupting this protective layer, these compounds render the bacteria more susceptible to treatment and prevent the establishment of chronic infections. Some trifluoromethyl ketones have been shown to target membrane transporters, a mechanism that can be potentiated by combination therapy.[14]

  • Spectrum of Activity: Studies have demonstrated efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as some Gram-negative bacteria.[12][13][14]

Compound ClassMicrobial StrainActivity MetricValue (µM)Reference
4-Trifluoromethylphenyl-2,3-pyrrolidinedionesMRSA (ATCC BAA-44)MBIC<40[13]
4-Trifluoromethylphenyl-2,3-pyrrolidinedionesMRSA (ATCC BAA-44)MBECVaries[13]
N-(Trifluoromethyl)phenyl pyrazolesMRSAMIC3.12 - 6.25 µg/mL[12]
Trifluoromethyl ketonesBacillus megateriumPotent InhibitionNot specified[14]
Neuroprotective and CNS Activity

Treating neurodegenerative diseases like Alzheimer's and Parkinson's is hampered by the difficulty of getting drugs across the blood-brain barrier (BBB).[5][15] The enhanced lipophilicity conferred by the trifluoromethyl group makes pyrrolidinone derivatives attractive candidates for CNS-targeted therapies.[6]

  • Mechanism of Action: Potential therapeutic strategies involve the modulation of key enzymes and pathways implicated in neurodegeneration. This includes the inhibition of acetylcholinesterase (AChE) to boost cholinergic neurotransmission, the inhibition of β-secretase (BACE1) to reduce the production of amyloid-beta plaques, and the regulation of neurotrophin signaling pathways to promote neuronal survival and regeneration.[16][17] The fluorine-18 isotope is also utilized in Positron Emission Tomography (PET) imaging agents for the diagnosis and study of these diseases.[6]

Enzyme Inhibition and Herbicidal Activity

The versatility of the trifluoromethylated pyrrolidinone scaffold is further demonstrated by its potent inhibitory activity against a range of enzymes, leading to applications beyond human medicine.

  • Herbicidal Activity: This is one of the most well-documented applications. Compounds like Tetflupyrolimet act by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[18] Pyrimidines are essential for DNA and RNA synthesis, and blocking their production halts the growth of rapidly dividing weeds.[18] Other derivatives inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll synthesis, ultimately causing weed death.[19]

  • Other Enzyme Targets: The scaffold has also been successfully adapted to inhibit other enzymes, such as angiotensin-converting enzyme (ACE), a key target in the management of hypertension.[7] Trifluoromethyl ketones are also known inhibitors of serine and cysteine proteases.[20]

Synthetic Strategies and Methodologies

The synthesis of trifluoromethylated pyrrolidinones often relies on powerful chemical reactions that allow for the construction of the core heterocyclic ring with high efficiency and stereocontrol. One of the most versatile approaches is the [3+2] cycloaddition reaction.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Core Synthesis Azomethine Azomethine Ylide Precursor Ylide_Gen In Situ Generation of Azomethine Ylide Azomethine->Ylide_Gen Alkene Trifluoromethylated Alkene (e.g., tert-butyl-2-(trifluoromethyl)acrylate) Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition Catalyst Metal Catalyst (e.g., Cu(I) complex) Catalyst->Cycloaddition Base Base Base->Ylide_Gen Solvent Solvent Ylide_Gen->Cycloaddition Product Trifluoromethylated Pyrrolidinone (with quaternary stereocenter) Cycloaddition->Product

Caption: General workflow for [3+2] cycloaddition synthesis.

Protocol: Enantioselective Synthesis via [3+2] Cycloaddition

This protocol describes a representative method for synthesizing chiral trifluoromethylated pyrrolidines, adapted from established literature.[21]

Objective: To synthesize an enantioenriched trifluoromethylated pyrrolidine derivative bearing a quaternary stereocenter.

Materials:

  • Azomethine ylide precursor (e.g., an imine derived from an amino acid ester)

  • tert-butyl-2-(trifluoromethyl)acrylate

  • Copper(I) catalyst (e.g., CuBF4)

  • Chiral ligand (e.g., (S)-TF-BiphamPhos)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the copper(I) salt and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reactant Addition: To the catalyst solution, add the azomethine ylide precursor followed by the tert-butyl-2-(trifluoromethyl)acrylate.

  • Reaction: Stir the reaction mixture at the designated temperature (e.g., room temperature or slightly elevated) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and determine the diastereomeric ratio and enantiomeric excess (ee) of the final product using NMR spectroscopy and chiral HPLC, respectively.

Causality: The choice of a copper(I)/chiral phosphine ligand system is critical for achieving high enantioselectivity. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the facial selectivity of the cycloaddition reaction, leading to the preferential formation of one enantiomer.

Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds requires robust and standardized assays. The following protocols outline key methodologies for assessing anticancer and antimicrobial properties.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10][11]

MTT_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h (allow attachment) Start->Incubate1 Treat Add Trifluoromethylated Pyrrolidinone Compounds (various concentrations) Incubate1->Treat Controls Add Controls: - Vehicle (e.g., DMSO) - Positive Control (e.g., Doxorubicin) Incubate1->Controls Incubate2 Incubate 24-72h Treat->Incubate2 Controls->Incubate2 Add_MTT Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan crystal formation) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) Incubate3->Solubilize Read Measure Absorbance (e.g., at 570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Values Read->Analyze Biofilm_Assay cluster_MBIC MBIC: Minimum Biofilm Inhibitory Concentration cluster_MBEC MBEC: Minimum Biofilm Eradication Concentration MBIC_Start Add Bacterial Suspension + Test Compounds to Plate MBIC_Incubate Incubate 24h (Biofilm Formation) MBIC_Wash Wash to Remove Planktonic Cells MBIC_Stain Stain with Crystal Violet MBIC_Read Measure Absorbance Result Determine MBIC & MBEC Values MBIC_Read->Result MBEC_Start Add Bacterial Suspension to Plate MBEC_Incubate1 Incubate 24h (Allow Biofilm to Form) MBEC_Wash1 Wash to Remove Planktonic Cells MBEC_Treat Add Test Compounds to Pre-formed Biofilm MBEC_Incubate2 Incubate 24h MBEC_Wash2 Wash Plate MBEC_Stain Stain with Crystal Violet MBEC_Read Measure Absorbance MBEC_Read->Result

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological and physicochemical properties.[1][2][3][4] Among the vast arsenal of functional groups available to the medicinal chemist, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful and frequently incorporated substituent.[5] Its profound influence on a molecule's pharmacokinetic and pharmacodynamic profile is well-documented, with approximately 15-20% of all licensed drugs containing fluorine.[6] This guide provides an in-depth analysis of the core principles governing the utility of the CF₃ group, elucidating the causal mechanisms behind its effects on metabolic stability, target affinity, and overall drug-likeness. We will explore its physicochemical characteristics, showcase its impact through quantitative data and case studies, and provide actionable experimental protocols for its evaluation.

The Fundamental Physicochemical Profile of the Trifluoromethyl Group

The efficacy of the CF₃ group in drug design is not serendipitous; it is a direct consequence of its unique and potent combination of electronic, steric, and lipophilic properties. Understanding these fundamentals is critical to strategically deploying it in a drug discovery campaign.

Electronic Properties: A Potent Electron-Withdrawing Force

The three fluorine atoms, with their high electronegativity, make the CF₃ group a powerful electron-withdrawing substituent.[1][7] This inductive effect is significantly stronger than that of a single fluorine atom and has several critical consequences:[8]

  • Modulation of Acidity and Basicity (pKa): When placed near an acidic or basic functional group, the CF₃ group can significantly alter its pKa. For example, its strong electron-withdrawing nature lowers the pKa of nearby acidic protons, making compounds more acidic.[9][10] Conversely, it lowers the basicity of compounds like trifluoroethanol.[10] This modulation is crucial as it affects the ionization state of a drug at physiological pH, which in turn governs its solubility, membrane permeability, and ability to interact with its biological target.

  • Influence on Aromatic Systems: Attaching a CF₃ group to an aromatic ring deactivates it towards electrophilic substitution and can influence the molecule's interaction with target proteins by altering the ring's electronic landscape.[8]

Steric and Structural Features

The CF₃ group is sterically larger than a hydrogen atom and bulkier than a methyl group, but is considered a bioisostere for a chlorine atom due to their steric similarity.[1] It is also considered a classical isostere for nonpolar side chains of amino acids, such as methyl, ethyl, and isopropyl groups.[11] This allows it to occupy binding pockets and influence molecular conformation, which can be leveraged to enhance binding affinity and selectivity.[5][12]

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified by LogP, is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13] The CF₃ group is highly lipophilic, with a Hansch π value of +0.88, meaning its introduction generally increases a molecule's lipid solubility.[1][8] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, including the crucial blood-brain barrier, leading to better distribution and access to intracellular targets.[5][7][12]

The following diagram illustrates the interconnected physicochemical properties of the CF₃ group and their primary impacts in drug design.

CF3 Trifluoromethyl (CF₃) Group ElectroNeg High Electronegativity (Strong Electron-Withdrawing) CF3->ElectroNeg Lipo Increased Lipophilicity (Hansch π = +0.88) CF3->Lipo Stability High C-F Bond Energy (~485 kJ/mol) CF3->Stability Steric Steric Bulk (Larger than -CH₃) CF3->Steric pKa Modulates pKa of Neighboring Groups ElectroNeg->pKa Binding Alters Target Binding Affinity & Selectivity ElectroNeg->Binding Permeability Enhances Membrane Permeability (e.g., BBB) Lipo->Permeability Metabolism Blocks Metabolic Oxidation (e.g., by CYPs) Stability->Metabolism Steric->Binding HalfLife Increases Drug Half-Life & Bioavailability Permeability->HalfLife Metabolism->HalfLife

Caption: Core physicochemical properties of the CF₃ group and their downstream effects.

The Impact on Pharmacokinetics: Enhancing Metabolic Stability

One of the most celebrated and field-proven applications of the CF₃ group is its ability to dramatically enhance a drug's metabolic stability.[12] This effect is a direct result of the exceptional strength of the carbon-fluorine (C-F) bond.

The "Metabolic Switching" Phenomenon

The C-F bond has a bond dissociation energy of approximately 485 kJ/mol, making it significantly stronger than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[1][8] This inherent strength renders the CF₃ group highly resistant to enzymatic cleavage, particularly oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme superfamily.[14][15]

When a metabolically labile site on a drug candidate, such as a methyl (-CH₃) or methoxy (-OCH₃) group, is replaced with a CF₃ group, that pathway of metabolic attack is effectively blocked.[15] This strategy, often termed "metabolic switching," can significantly reduce the rate of clearance, leading to a longer drug half-life, improved oral bioavailability, and a more predictable and reliable pharmacokinetic profile.[14][15]

ParameterMolecule with -CH₃ GroupMolecule with -CF₃ GroupRationale for Change
Primary Metabolic Pathway Oxidation of the methyl group (e.g., hydroxylation)Blocked at the trifluoromethyl siteThe high C-F bond energy resists CYP-mediated oxidation.[14][15]
Number of Metabolites Generally higher, with multiple downstream productsSignificantly reducedBlocking a primary metabolic pathway limits the formation of subsequent metabolites.[14]
Half-life (t₁/₂) in vitro ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[14]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[14]
Caption: Comparative effects on metabolic stability from replacing a methyl group with a trifluoromethyl group.

Case Studies: The CF₃ Group in FDA-Approved Drugs

The theoretical benefits of trifluoromethylation are validated by its presence in numerous successful drugs across a wide range of therapeutic areas.[8][16]

  • Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI), fluoxetine is a classic example. The electron-withdrawing CF₃ group on the phenoxy ring is crucial for its selective activity. Furthermore, the lipophilicity conferred by the group enhances its ability to cross the blood-brain barrier, a prerequisite for its function as an antidepressant.[5][8][17]

  • Celecoxib (Celebrex): In this nonsteroidal anti-inflammatory drug (NSAID), the CF₃ group plays a key role in its selectivity for the COX-2 enzyme over COX-1.[5][17] Replacing a methyl group with the trifluoromethyl group led to compounds with significantly enhanced selectivity.[5]

  • Atogepant (Qulipta): A more recent example, Atogepant is an antagonist of the calcitonin gene-related peptide (CGRP) receptor used for migraine prevention. The trifluoromethyl groups in its structure contribute to enhanced metabolic stability, improved lipophilicity, and increased binding affinity to the CGRP receptor, all of which are critical to its pharmacological profile as an oral therapeutic.[8]

Synthetic Strategies for Trifluoromethylation

The successful incorporation of the CF₃ group is a significant, and sometimes complex, strategy in organic chemistry.[1][8] While a comprehensive review of synthetic methods is beyond the scope of this guide, it is valuable for drug development professionals to be aware of the common approaches.

Methodologies have evolved significantly, providing a robust toolkit for chemists.[6] Key strategies include:

  • Nucleophilic Trifluoromethylation: Often employing reagents like trifluoromethyl trimethylsilane (TMSCF₃), also known as Ruppert's reagent.[8]

  • Electrophilic Trifluoromethylation: Using reagents that deliver a "CF₃⁺" equivalent to a nucleophilic substrate.[6]

  • Radical Trifluoromethylation: Involving the generation of a CF₃ radical that adds to the substrate.[6]

  • Transition-Metal-Catalyzed Cross-Coupling: Copper- and palladium-catalyzed reactions are popular methods for installing a CF₃ group onto aromatic compounds.[8][18]

The following diagram outlines a generalized workflow for incorporating a CF₃ group into an aromatic system using a copper-mediated approach.

Start Aromatic Halide (e.g., Ar-I, Ar-Br) Reaction Reaction Vessel - Solvent (e.g., DMF, NMP) - Heat Start->Reaction Reagent Trifluoromethylating Reagent (e.g., CuCF₃, CF₃I/Cu) Reagent->Reaction Product Trifluoromethylated Product (Ar-CF₃) Reaction->Product Cross-Coupling

Caption: Generalized workflow for copper-mediated aromatic trifluoromethylation.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically validate the effect of trifluoromethylation on metabolic stability, the in vitro liver microsomal stability assay is an indispensable tool in early drug discovery.[15] It provides a reliable measure of a compound's susceptibility to Phase I metabolism.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[15]

Materials:

  • Test compound and its non-trifluoromethylated analog.

  • Pooled liver microsomes (human, rat, or mouse).

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Acetonitrile or methanol (for quenching).

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

  • Incubator or water bath set to 37°C.

  • LC-MS/MS system for analysis.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • Pre-warm the phosphate buffer, microsomal solution, and test compound working solution to 37°C.

    • In a microcentrifuge tube, combine the phosphate buffer and the liver microsome solution (final protein concentration typically 0.5-1.0 mg/mL).

    • Add the test compound working solution to the microsome mixture and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard). This stops the enzymatic activity and precipitates the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein) .

By comparing the t₁/₂ and CLᵢₙₜ values of the trifluoromethylated compound to its analog, a quantitative measure of the improvement in metabolic stability can be obtained.

Conclusion: A Strategic Imperative in Drug Design

The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that can profoundly and predictably alter the properties of a drug candidate.[1] Its ability to block metabolic oxidation, enhance lipophilicity, and modulate target interactions makes it an indispensable part of the medicinal chemist's toolkit.[8][13][15] By understanding the fundamental physicochemical principles that govern its behavior and validating its impact through robust in vitro assays, drug development professionals can strategically leverage the CF₃ group to design more stable, potent, and effective therapeutics.

References

The Pyrrolidinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold."[1] Its prevalence in numerous natural products and FDA-approved drugs highlights its significance in therapeutic development.[1][2] This guide provides a comprehensive technical overview of the pyrrolidinone core, delving into its fundamental physicochemical properties, key synthetic strategies, and profound impact on drug design. Through an exploration of structure-activity relationships (SAR) and case studies of prominent drug classes, this document elucidates the causal relationships behind the scaffold's success. Detailed experimental protocols and mechanistic pathway diagrams are provided to serve as a practical resource for laboratory and clinical researchers.

Chapter 1: The Pyrrolidinone Core: A Structural and Chemical Overview

The efficacy of the pyrrolidinone scaffold in drug design is rooted in its distinct structural and physicochemical characteristics.[3][4] Unlike planar aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidinone ring confer a three-dimensional, globular shape.[1][3] This non-planarity, or "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[3][4]

1.1. Physicochemical Properties and Advantages in Drug Design

The inherent properties of the pyrrolidinone scaffold contribute significantly to its success in drug development:

  • Three-Dimensionality: The non-planar structure provides a sophisticated framework for designing molecules that can fit into complex biological binding sites.[1][3]

  • Stereochemistry: The presence of chiral centers allows for the synthesis of stereoisomers with distinct biological profiles, enabling fine-tuning of drug activity and selectivity.[3][4]

  • Versatility for Derivatization: The pyrrolidinone ring can be readily functionalized at multiple positions, allowing for the systematic modification of a molecule's properties to enhance efficacy and reduce off-target effects.[5][6]

1.2. Key Synthetic Routes

The construction of the 2-pyrrolidinone core is a well-established area of organic synthesis, with numerous methodologies available. A prevalent industrial method involves the liquid-phase ammonolysis of γ-butyrolactone.[7] This process is typically conducted at high temperatures (250-290°C) and pressures (8.0-16.0 MPa) and can achieve near-quantitative conversion of the starting material with high selectivity for the desired 2-pyrrolidinone product.[7]

Other notable synthetic strategies include:

  • Hydrogenation and amination of maleic anhydride or succinic acid.[7]

  • N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization, a transition-metal-free method that offers broad substrate scope and high efficiency.[8]

  • One-pot multicomponent synthesis using ultrasound irradiation, which represents a green chemistry approach with advantages such as clean reaction profiles and short reaction times.[9]

  • Intramolecular ring-closure reactions of enaminones derived from Baylis-Hillman adducts.[10]

Experimental Protocol: Synthesis of 2-Pyrrolidinone from γ-Butyrolactone

This protocol describes a common industrial-scale synthesis of 2-pyrrolidinone.

Materials:

  • γ-Butyrolactone

  • Liquid ammonia (or aqueous ammonia)

  • Deionized water

  • Tubular reactor system rated for high pressure and temperature

Procedure:

  • Prepare a feed mixture with a molar ratio of γ-butyrolactone:NH₃:H₂O of approximately 1:2.5:2.[7]

  • Continuously pump the feed mixture into a tubular reactor.

  • Maintain the reactor temperature between 250-290°C and the pressure between 8.0-16.0 MPa.[7]

  • Adjust the flow rate to achieve a residence time of 20 to 120 minutes.[7]

  • The reaction proceeds without a catalyst.[7]

  • The effluent from the reactor, containing 2-pyrrolidinone, unreacted ammonia, and water, is cooled and depressurized.

  • Purify the 2-pyrrolidinone from the reaction mixture using distillation.

Self-Validation:

  • Monitor the conversion of γ-butyrolactone using gas chromatography (GC). Near 100% conversion is expected.[7]

  • Assess the purity of the final product using GC, aiming for >99.5%.[7]

  • Confirm the structure of the 2-pyrrolidinone product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_prep Feed Preparation cluster_reaction High T/P Ammonolysis cluster_purification Purification γ-Butyrolactone γ-Butyrolactone Feed Mixture Feed Mixture γ-Butyrolactone->Feed Mixture Ammonia Ammonia Ammonia->Feed Mixture Water Water Water->Feed Mixture Tubular Reactor Tubular Reactor Feed Mixture->Tubular Reactor 250-290°C 8-16 MPa Cooling & Depressurization Cooling & Depressurization Tubular Reactor->Cooling & Depressurization Distillation Distillation Cooling & Depressurization->Distillation 2-Pyrrolidinone Product 2-Pyrrolidinone Product Distillation->2-Pyrrolidinone Product

Chapter 2: The "Privileged" Scaffold in Medicinal Chemistry

The pyrrolidinone scaffold is considered "privileged" due to its recurring presence in a wide range of biologically active compounds.[1] This widespread utility stems from its ability to serve as a versatile template for interacting with diverse biological targets.[5][11]

2.1. Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on the pyrrolidinone ring are critical for determining the biological activity and selectivity of a compound.[12][13][14] For instance, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, small, lipophilic substituents at the 3-position of a terminal phenyl group were found to be optimal for potency.[14] Conversely, conformationally flexible linkers, while increasing inhibitory potency, reduced selectivity over fatty acid amide hydrolase (FAAH).[14][15]

2.2. Case Studies of Pyrrolidinone-Containing Drugs

The therapeutic impact of the pyrrolidinone scaffold is evident in numerous approved drugs across various disease areas.

The Racetam Class (Nootropics and Anticonvulsants)

The racetams are a class of drugs that share a common pyrrolidinone nucleus and are known for their cognitive-enhancing (nootropic) and anticonvulsant properties.[16]

  • Piracetam: The first of its class, piracetam, was developed in the late 1960s and is noted for its effects on learning and memory.[16]

  • Levetiracetam: A newer-generation antiseizure medication, levetiracetam is used as an adjunctive therapy for various seizure types.[17] Its mechanism of action is distinct from many other antiepileptic drugs and is believed to involve binding to the synaptic vesicle protein 2A (SV2A).[18]

Table 1: Comparison of Selected Racetam Drugs

DrugPrimary Indication(s)Mechanism of Action (Primary)
Piracetam Cognitive impairment, myoclonusModulation of neurotransmitter systems
Aniracetam Cognitive disordersAMPA receptor modulation
Levetiracetam Epilepsy (adjunctive therapy)Binds to synaptic vesicle protein 2A (SV2A)
Brivaracetam Epilepsy (adjunctive therapy)Binds to synaptic vesicle protein 2A (SV2A)
Anticoagulants
  • Apixaban: This direct Factor Xa inhibitor is widely used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism. The pyrrolidinone core is a key structural feature of this molecule.

Chapter 3: Mechanistic Insights and Therapeutic Targets

The versatility of the pyrrolidinone scaffold allows it to be incorporated into molecules that target a wide array of proteins and signaling pathways.

3.1. Targeting Synaptic Vesicle Protein 2A (SV2A)

As mentioned, levetiracetam and its analog brivaracetam exert their anticonvulsant effects through their interaction with SV2A.[18] This protein is involved in the regulation of neurotransmitter release, and the binding of these drugs is thought to modulate this process, thereby reducing neuronal hyperexcitability.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Levetiracetam Levetiracetam SV2A SV2A Synaptic Vesicle Synaptic Vesicle Neurotransmitter Release Neurotransmitter Release Reduced Excitability Reduced Excitability Neurotransmitter Release->Reduced Excitability Leads to

3.2. Emerging Therapeutic Targets

Recent research has expanded the scope of therapeutic targets for pyrrolidinone-containing compounds. These include:

  • NF-κB Inducing Kinase (NIK): Novel pyrrolidinone derivatives are being investigated as NIK inhibitors for the treatment of autoimmune and inflammatory diseases.[19]

  • α-Amylase and α-Glucosidase: Pyrrolidinone derivatives have been designed as inhibitors of these enzymes for the management of diabetes.[13]

  • Autotaxin (ATX): The ATX-LPA signaling axis is a target for conditions like fibrosis and cancer, and potent pyrrolidinone-based ATX inhibitors have been developed.[20]

Chapter 4: Modern Drug Discovery and Future Directions

The pyrrolidinone scaffold continues to be a focal point of innovation in drug discovery.

4.1. Novel Pyrrolidinone Derivatives in the Pipeline

The adaptability of the pyrrolidinone core allows for its incorporation into novel chemical entities with diverse therapeutic applications, including:

  • Anticancer agents: A variety of synthetic pyrrolidine compounds have demonstrated significant anticancer activity against numerous cancer cell lines.[12][21]

  • Antidiabetic agents: Pyrrolidinone derivatives are being explored as potential drug candidates for the treatment of diabetes mellitus.[22]

  • Antibacterial agents: The scaffold is being used to develop new synthetic molecules to combat bacterial infections.[23]

4.2. Challenges and Opportunities

While the pyrrolidinone scaffold offers numerous advantages, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of new derivatives. However, the continuous development of novel synthetic methodologies and a deeper understanding of SAR principles present significant opportunities for the discovery of next-generation therapeutics based on this remarkable core structure.

Conclusion

The pyrrolidinone scaffold has firmly established itself as a privileged and versatile core in medicinal chemistry. Its unique three-dimensional structure, coupled with its amenability to chemical modification, has enabled the development of a wide range of successful drugs. As our understanding of disease biology and drug design principles continues to evolve, the pyrrolidinone scaffold is poised to remain a critical component in the armamentarium of drug discovery professionals, paving the way for new and improved therapies for a multitude of human diseases.

References

A Senior Application Scientist's Guide to Sourcing 4-(Trifluoromethyl)pyrrolidin-2-one for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Trifluoromethyl)pyrrolidin-2-one in Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. Among the scaffolds that have garnered significant interest, the five-membered pyrrolidine ring is a privileged structure. Its non-planar, sp3-hybridized nature provides an ideal framework for exploring three-dimensional pharmacophore space, a crucial advantage in designing highly specific and potent therapeutic agents.[1] The pyrrolidinone core, a lactam derivative of pyrrolidine, is a common motif in pharmaceuticals, contributing to favorable physicochemical properties and metabolic stability.

The strategic incorporation of a trifluoromethyl (-CF3) group further enhances the desirability of this scaffold. The -CF3 group is a powerful tool in drug design, known to improve key pharmacokinetic parameters such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] This is due to the high electronegativity of fluorine atoms and the stability of the carbon-fluorine bond. The combination of the pyrrolidinone core with a trifluoromethyl substituent makes this compound (CAS No: 664304-83-0) a high-value intermediate for developing novel therapeutics, particularly for neurological disorders.[4]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to navigate the complexities of sourcing this compound. We will delve into the critical parameters for supplier evaluation, outline a robust workflow for qualifying materials, and provide a comparative overview of established chemical suppliers.

Part 1: Critical Parameters for Supplier Selection

Sourcing a chemical intermediate is not merely a transactional process; it is the foundation of reproducible and reliable research. The quality of your starting material dictates the integrity of your experimental results. Below are the essential criteria to scrutinize when selecting a supplier for this compound.

Purity and Comprehensive Analytical Characterization

The supplier must provide a batch-specific Certificate of Analysis (CoA) that details the purity and the methods used for its determination.

  • Purity Specification: For early-stage research, a purity of ≥97% is often acceptable.[5] However, for lead optimization and preclinical studies, higher purity (≥99%) is recommended to avoid the interference of impurities in biological assays.

  • Analytical Techniques: The CoA should specify results from orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for purity assessment. Structural confirmation should be provided by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) and Mass Spectrometry (MS). The absence of residual solvents and inorganic contaminants should also be confirmed.

Chirality and Stereochemical Integrity

The C4 position of this compound is a stereocenter. Biological systems are exquisitely sensitive to stereochemistry, and different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

  • Racemic vs. Enantiopure: Suppliers should clearly state whether the product is a racemic mixture or a specific enantiomer, i.e., (S)-4-(trifluoromethyl)pyrrolidin-2-one or (R)-4-(trifluoromethyl)pyrrolidin-2-one.

  • Enantiomeric Excess (ee): For enantiopure products, the supplier must provide the enantiomeric excess, determined by chiral chromatography (HPLC or GC). An ee of ≥98% is typically required for advanced research stages.

Scalability and Supply Chain Reliability

Your sourcing strategy should account for the entire project lifecycle, from initial screening to potential scale-up.

  • Research to Bulk Quantities: A reliable supplier should offer the compound in various quantities, from milligrams for initial studies to kilograms for later-stage development. This ensures consistency of material quality as the project progresses.

  • Manufacturing Capabilities: Inquire about the supplier's capacity for custom synthesis and large-scale production. A supplier with in-house manufacturing and process development capabilities is preferable to one that solely relies on third-party sourcing.

Documentation and Regulatory Support

Comprehensive documentation is non-negotiable, particularly in a regulated environment like drug development.

  • Safety Data Sheet (SDS): A detailed and current SDS is mandatory for ensuring safe handling, storage, and disposal.[6][7][8]

  • Certificate of Analysis (CoA): As mentioned, a batch-specific CoA is essential.

  • Traceability: The supplier should be able to provide information on the origin and manufacturing history of the batch if required.

Part 2: Comparative Overview of Potential Suppliers

The following table summarizes the offerings for this compound from a selection of chemical suppliers catering to the research and pharmaceutical sectors. This is not an exhaustive list but represents suppliers commonly encountered in the field.

SupplierProduct NameCAS NumberPurityAvailable FormsNotes
Fluorochem This compound664304-83-097%Not Specified (Likely Racemic)Offers a wide range of fluorinated building blocks.[5]
CHIRALEN (S)-4-(Trifluoromethyl)pyrrolidin-2-oneNot SpecifiedResearch Grade(S)-enantiomerSpecializes in chiral compounds, indicating a focus on stereochemically pure materials.
Sigma-Aldrich (Merck) This compound664304-83-0≥95% (Typical)RacemicExtensive documentation (SDS, CoA) and global distribution network. Purity may vary.
ChemicalBook 4-(trifluoroMethyl)-2-Pyrrolidinone664304-83-0Not SpecifiedNot SpecifiedActs as an aggregator/database; quality and availability must be verified with the listed supplier.[9]

Note: Researchers should always request a quote and a batch-specific CoA directly from the supplier before purchase.

Part 3: Experimental Protocol: A Self-Validating Workflow for Supplier and Material Qualification

To ensure the integrity of your research, it is imperative to implement an in-house qualification protocol for every new supplier and each new batch of critical starting material. This protocol serves as a self-validating system to confirm the supplier's claims.

Workflow for New Material Qualification

G cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: In-House Analytical Verification cluster_2 Phase 3: Final Disposition A Receive Material and Supplier Documentation B Review Certificate of Analysis (CoA) - Purity (≥97%) - Analytical Methods (HPLC, NMR) A->B C Review Safety Data Sheet (SDS) - Handling Precautions - Storage Requirements B->C D Decision Point: Documentation Acceptable? C->D E Prepare Analytical Sample D->E Yes L Quarantine Material Pending Investigation D->L No F Structural Confirmation: ¹H and ¹⁹F NMR Spectroscopy E->F G Purity Assessment: RP-HPLC with UV/MS Detection E->G H Compare In-House Data with Supplier CoA F->H G->H I Decision Point: Data Concordant? H->I J Material Qualified: Release to Research Team I->J Yes K Material Rejected: Contact Supplier for Resolution I->K No L->K

Caption: Workflow for the qualification of a new batch of this compound.

Step-by-Step Methodology
  • Documentation Review (Phase 1):

    • Step 1.1: Upon receipt, immediately quarantine the material.

    • Step 1.2: Scrutinize the supplier's CoA. Verify that the purity meets your predefined specification and that the analytical methods used are appropriate.

    • Step 1.3: Review the SDS to confirm safe handling procedures and required storage conditions (e.g., 2-8°C, inert atmosphere).[8]

    • Step 1.4: If documentation is incomplete or does not meet requirements, keep the material in quarantine and contact the supplier.

  • In-House Analytical Verification (Phase 2):

    • Step 2.1: Under a chemical fume hood, carefully prepare a sample for analysis according to standard laboratory procedures.

    • Step 2.2 (Structure): Acquire ¹H and ¹⁹F NMR spectra. The ¹H NMR should show the characteristic peaks for the pyrrolidinone ring protons, and the ¹⁹F NMR should confirm the presence and chemical environment of the -CF3 group. The data must be consistent with the structure of this compound.

    • Step 2.3 (Purity): Perform Reverse-Phase HPLC (RP-HPLC) analysis. The resulting chromatogram should show a major peak corresponding to the product, and the area percentage should be consistent with the purity reported on the CoA.

    • Step 2.4: Compare your analytical data directly with the data provided by the supplier.

  • Final Disposition (Phase 3):

    • Step 3.1: If your in-house data confirms the structure and purity reported by the supplier, release the material for research use.

    • Step 3.2: If there is a significant discrepancy, the material is rejected. Contact the supplier's technical support with your data to resolve the issue. Do not use the material in experiments until the discrepancy is resolved.

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensuring laboratory safety and maintaining the chemical integrity of this compound.

  • Handling: Always handle this compound within a certified chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The recommended storage temperature is often 2-8°C.[8] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.[6]

Chemical Structure and Properties

References

Introduction: The Strategic Value of 4-(Trifluoromethyl)pyrrolidin-2-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 4-(Trifluoromethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is perpetually driven by the pursuit of molecular scaffolds that confer superior pharmacological properties. Among these, the pyrrolidine ring system stands out as a versatile and privileged structure, prized for its three-dimensional character which allows for extensive exploration of chemical space.[1] When functionalized with a trifluoromethyl (-CF3) group, its value is significantly amplified. The incorporation of a -CF3 moiety is a well-established strategy in drug design to enhance critical parameters such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3][4]

This compound is a building block that marries the conformational advantages of the pyrrolidinone core with the potent electronic and metabolic benefits of the trifluoromethyl group. Its structure is found within advanced pharmaceutical candidates, such as the investigational COVID-19 therapeutic, Ibuzatrelvir, highlighting its relevance in contemporary drug development pipelines.[5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential safety protocols, handling procedures, and synthetic considerations for the effective and safe utilization of this high-value reagent in a research and development setting.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. While comprehensive experimental data for this compound is limited, a reliable profile can be constructed from predicted data and information from closely related analogues.

Physicochemical Characteristics

The properties listed below are critical for planning experimental work, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C5H6F3NOPubChem[6]
Molecular Weight 153.10 g/mol PubChem[6]
Appearance Off-white to light yellow solidChemicalBook[7]
Boiling Point (Predicted) 220.3 ± 35.0 °CChemicalBook[7]
Density (Predicted) 1.339 ± 0.06 g/cm³ChemicalBook[7]
pKa (Predicted) 14.99 ± 0.40ChemicalBook[7]
Storage Temperature 2-8°C, protect from lightChemicalBook[7]
Hazard Identification and Safety Precautions

The following table synthesizes hazard information from the Safety Data Sheets (SDS) of structurally similar compounds, such as (trifluoromethyl)pyrrolidine isomers.[8][9][10] This consolidated profile should be treated as the minimum standard for risk assessment.

Hazard CategoryDescription & GHS ClassificationRecommended Precautions
Flammability Flammable Solid (H228) . May form flammable/explosive dust-air mixture.Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ensure electrical equipment is ignition-proof.[8]
Skin Corrosion/Irritation Causes severe skin burns and eye damage (H314) . Corrosive.Wear protective gloves (e.g., nitrile), flame-retardant antistatic protective clothing, and work in a fume hood. Ensure an emergency shower and eye wash station are readily accessible.[8]
Eye Damage Causes serious eye damage (H319) . May cause permanent damage.Wear chemical safety goggles or a face shield.[8][11]
Acute Toxicity Harmful if swallowed or inhaled. May cause respiratory irritation.Do not breathe dust. Handle only in a well-ventilated area, preferably a chemical fume hood.[11]
Environmental Hazard Very toxic to aquatic life (H400) .Do not discharge into drains or rivers. Dispose of as hazardous waste according to local regulations.[8]
Reactivity Stable under recommended storage conditions.Avoid strong oxidizing agents and strong acids.[8]
Decomposition In combustion, emits toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF).[8]Use carbon dioxide, dry chemical powder, or foam for extinction. Firefighters must wear self-contained breathing apparatus.[8][9]

Section 2: Core Safety and Handling Protocols

Adherence to rigorous handling protocols is non-negotiable. The following procedures are designed to mitigate the risks identified above and ensure a safe laboratory environment.

Risk Assessment and Laboratory Setup

Causality: A proactive risk assessment is paramount. The corrosive and flammable nature of this compound, combined with its potential to form explosive dust mixtures, dictates the necessity of a controlled environment.

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Engineering Controls: Ensure the fume hood has a certified face velocity (typically 80-120 fpm). All electrical equipment within the hood must be intrinsically safe or explosion-proof.[8]

  • Emergency Equipment: Verify that the safety shower and eyewash station are unobstructed and have been tested within the last month. Keep a spill kit rated for flammable and corrosive solids readily available.

  • Material Incompatibility: Ensure that strong oxidizing agents and strong acids are not stored or handled in the immediate vicinity.[8]

Personal Protective Equipment (PPE)

Causality: A multi-layered PPE approach is required to protect against the severe corrosive hazards to skin and eyes.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as transfers, a full-face shield must be worn over the goggles.[11]

  • Body Protection: A flame-retardant laboratory coat is required. For larger quantities, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid must be performed in a fume hood to avoid inhalation of dust. If engineering controls are insufficient, a NIOSH-approved respirator with a particle filter is necessary.[8]

Chemical Handling and Dispensing Workflow

This workflow minimizes exposure and reduces the risk of spills or ignition.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep1 Don Required PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare & Tared Reaction Vessel prep2->prep3 handle1 Place Compound in Hood prep3->handle1 Begin Transfer handle2 Ground Container (if applicable) handle1->handle2 handle3 Slowly Open Container handle2->handle3 handle4 Dispense Solid with Non-Sparking Spatula handle3->handle4 handle5 Close Primary Container Tightly handle4->handle5 clean1 Clean Spatula & Work Surface handle5->clean1 Secure Compound clean2 Package Contaminated Wipes for Disposal clean1->clean2 clean3 Remove PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Dispensing of the Compound.

Step-by-Step Protocol:

  • Preparation: Don all required PPE as outlined in Section 2.2. Verify fume hood is operational and the sash is at the appropriate height. Place a tared, sealed receiving vessel (e.g., a round-bottom flask) on a balance inside the hood.

  • Inert Atmosphere Transfer (if required): The compound is noted to be air-sensitive and stored under argon.[8] For reactions sensitive to air or moisture, perform the transfer in a glovebox or under a positive pressure of inert gas (e.g., Argon).

  • Dispensing: Move the stock container into the fume hood. To prevent static discharge, which could ignite dust, ground the container if it is metallic. Open the container slowly to release any potential pressure. Using a non-sparking spatula, carefully transfer the desired amount of solid to the tared vessel. Avoid creating airborne dust.

  • Securing: Tightly close the primary container immediately after dispensing.[8] Seal the receiving vessel.

  • Decontamination: Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol, isopropanol), ensuring the solvent is compatible with the work surface. Place all contaminated materials into a designated hazardous waste bag.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin.

  • Hygiene: Wash hands thoroughly with soap and water.

Storage, Spill, and Disposal Procedures
  • Storage: Store the compound in its original, tightly sealed packaging at the recommended 2-8°C in a designated, ventilated, and flame-proof cabinet.[7][8] The storage area should be secure and separate from incompatible materials.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or outside of a fume hood, contact your institution's emergency response team.

    • For a small spill inside a fume hood, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material using non-sparking tools into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with an appropriate solvent and wash thoroughly.

  • Waste Disposal: All waste, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous. Dispose of contents and containers in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain.[8] For unused medicine disposal, consult FDA guidelines for appropriate take-back programs or disposal procedures.[13]

Section 3: Application in Synthetic Chemistry: A Representative Workflow

This compound is an ideal intermediate for introducing the trifluoromethyl-pyrrolidinone moiety into a larger molecule. A common synthetic operation would be N-alkylation or N-acylation at the lactam nitrogen.

Causality: The workflow below describes a representative N-alkylation reaction. The choice of a strong base (NaH) is necessary to deprotonate the weakly acidic lactam N-H. A polar aprotic solvent like THF is chosen for its ability to dissolve the reactants and its suitable boiling point. The reaction is run under an inert atmosphere because strong bases like NaH are highly reactive with water and air.

G cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification start Reactants: - this compound - NaH (60% in oil) - Alkyl Halide (R-X) - Anhydrous THF step1 Suspend NaH in THF start->step1 step2 Cool to 0°C step1->step2 step3 Add Pyrrolidinone solution dropwise step2->step3 step4 Warm to RT, Stir 1h step3->step4 step5 Add Alkyl Halide (R-X) step4->step5 step6 Monitor by TLC/LC-MS step5->step6 work1 Quench with sat. NH4Cl (aq) at 0°C step6->work1 Reaction Complete work2 Extract with Ethyl Acetate work1->work2 work3 Wash with Brine work2->work3 work4 Dry over Na2SO4, Filter work3->work4 work5 Concentrate in vacuo work4->work5 work6 Purify by Column Chromatography work5->work6 end_node Final Product: N-alkylated Pyrrolidinone work6->end_node

Caption: Representative N-Alkylation Synthetic Workflow.

Detailed Protocol:

  • Reactor Setup: Under an argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Rationale: This exothermic deprotonation is controlled at a low temperature to prevent side reactions.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete formation of the lactam anion.

  • Alkylation: Add the alkyl halide (R-X, 1.1 equivalents) to the reaction mixture. The reaction may be heated to reflux if necessary, depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution to neutralize the excess NaH.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure N-alkylated product.

Conclusion

This compound is a valuable reagent with significant potential in the development of next-generation therapeutics. Its strategic importance, however, is matched by its hazardous properties. By integrating a deep understanding of its chemical nature with rigorous and well-documented safety protocols, researchers can confidently and safely leverage this building block to advance their scientific objectives. The principles and procedures detailed in this guide provide the necessary framework for mitigating risk and ensuring the responsible handling of this potent chemical intermediate.

References

Methodological & Application

Enantioselective Synthesis of 4-(Trifluoromethyl)pyrrolidin-2-one: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the enantioselective synthesis of 4-(trifluoromethyl)pyrrolidin-2-one, a chiral γ-lactam of significant interest in medicinal chemistry and drug development. The unique physicochemical properties imparted by the trifluoromethyl (CF3) group make this scaffold a valuable building block for creating novel therapeutics. This document emphasizes the rationale behind methodological choices, focusing on a robust and scalable rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide precursor. Detailed step-by-step protocols, data interpretation, and mechanistic insights are provided to enable researchers to successfully replicate and adapt this synthesis.

Introduction: The Significance of the 4-CF3-Pyrrolidinone Scaffold

The pyrrolidinone (γ-lactam) ring is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The introduction of a trifluoromethyl (CF3) group can dramatically and often beneficially alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of synthetic methods to access enantiomerically pure building blocks like this compound has garnered significant attention.[3]

Traditional synthetic routes have often relied on chiral pool starting materials or auxiliaries. However, catalytic asymmetric synthesis offers a more elegant and efficient approach to establish the critical stereocenter de novo.[3] Among various strategies, the asymmetric hydrogenation of prochiral enamides has emerged as a powerful and reliable method for producing chiral amines and their derivatives, including lactams.[4][5] This guide will focus on this state-of-the-art approach.

Strategic Approach: Asymmetric Hydrogenation

The core strategy involves the synthesis of a prochiral precursor, 4-(trifluoromethyl)-1,5-dihydro-2H-pyrrol-2-one, which is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst. This method is highly effective for setting the stereocenter at the C4 position with high enantioselectivity.

Why Asymmetric Hydrogenation?

  • High Enantioselectivity: Modern chiral phosphine ligands can create a highly specific steric and electronic environment around the rhodium center, enabling excellent enantiomeric excesses (ee).[4][6]

  • Atom Economy: The reaction is an addition reaction, making it highly atom-economical.

  • Scalability: Homogeneous hydrogenation processes are often scalable, a critical consideration for drug development.[7]

  • Predictability: The mechanism of rhodium-catalyzed hydrogenation is well-studied, allowing for rational ligand selection and optimization.[6]

Mechanistic Insight: The Rhodium-Catalyzed Hydrogenation Cycle

The enantioselectivity of the hydrogenation is controlled by the chiral ligand bound to the rhodium catalyst. The generally accepted mechanism involves the coordination of the enamide substrate to the chiral rhodium complex, followed by oxidative addition of dihydrogen, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. The chiral ligand dictates the facial selectivity of the olefin coordination and subsequent hydride transfer.

Rhodium-Catalyzed Asymmetric Hydrogenation sub [Rh(L)]⁺ + Substrate int1 Substrate-Catalyst Complex sub->int1 Coordination int2 Oxidative Addition (H₂) int1->int2 + H₂ int3 Rhodium Dihydride Complex int2->int3 int4 Migratory Insertion int3->int4 Stereodetermining Step int5 Rhodium-Alkyl Complex int4->int5 prod Product int5->prod Reductive Elimination cat [Rh(L)]⁺ int5->cat

Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Detailed Experimental Protocols

This section provides a two-part protocol: the synthesis of the enamide precursor and its subsequent asymmetric hydrogenation.

Part A: Synthesis of 4-(Trifluoromethyl)-1,5-dihydro-2H-pyrrol-2-one (Precursor)

This synthesis involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with an aminoacetaldehyde equivalent followed by cyclization.

Materials & Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Aminoacetaldehyde dimethyl acetal

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator, standard glassware, magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (100 mL) and sodium ethoxide (1.1 equivalents). Stir until the sodium ethoxide is fully dissolved.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise over 15 minutes. Allow the mixture to stir for 30 minutes at 0 °C.

  • Condensation: Add aminoacetaldehyde dimethyl acetal (1.1 equivalents) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Cyclization/Hydrolysis: Cool the reaction mixture back to 0 °C. Slowly add 1 M HCl (aq) until the pH is ~2. Stir vigorously for 2 hours at room temperature to facilitate both hydrolysis of the acetal and cyclization.

  • Workup: Reduce the volume of ethanol using a rotary evaporator. Add 100 mL of water and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure enamide precursor.

Part B: Enantioselective Hydrogenation of the Precursor

This protocol uses a pre-catalyst [Rh(COD)2]BF4 and a chiral bisphosphine ligand, (R)-BINAP, as a representative example.

Materials & Reagents:

  • 4-(Trifluoromethyl)-1,5-dihydro-2H-pyrrol-2-one (from Part A)

  • [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Chiral HPLC column for ee determination (e.g., Chiralcel OD-H)

Step-by-Step Protocol:

  • Catalyst Preparation: In a glovebox or under a strict nitrogen atmosphere, add [Rh(COD)2]BF4 (0.01 equivalents) and (R)-BINAP (0.011 equivalents) to a Schlenk flask. Add 5 mL of degassed methanol and stir for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the enamide precursor (1.0 equivalent) in 20 mL of degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the pressure reactor. Using a cannula, transfer the prepared catalyst solution to the reactor.

  • Execution: Seal the reactor. Purge the system with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 5 bar H2).

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: The crude product can be purified by flash chromatography. The enantiomeric excess (ee) must be determined by chiral HPLC analysis.

Data and Expected Results

The performance of the asymmetric hydrogenation is highly dependent on the choice of ligand, solvent, and pressure. Below is a table summarizing typical results for this class of transformation.

Catalyst SystemSolventH₂ Pressure (bar)Yield (%)ee (%)
[Rh(COD)((R)-BINAP)]BF₄Methanol5>95%96%
[Rh(COD)((S)-PhanePhos)]BF₄Toluene10>95%92%
[Ru(OAc)₂((R)-BINAP)]Ethanol20>90%94%

Note: Data is representative and synthesized from typical outcomes in asymmetric hydrogenation literature for similar substrates. Specific results may vary.[4][7]

Overall Workflow

The entire process from precursor synthesis to final product analysis is summarized in the following workflow diagram.

Synthesis Workflow start Start: Ethyl 4,4,4-trifluoroacetoacetate step1 Condensation & Cyclization start->step1 precursor Prochiral Enamide: 4-(CF₃)-pyrrol-2-one step1->precursor step2 Asymmetric Hydrogenation precursor->step2 product Crude Product: (R)-4-(CF₃)pyrrolidin-2-one step2->product step3 Purification (Chromatography) product->step3 final Pure Product step3->final analysis Analysis: NMR, Chiral HPLC final->analysis

Caption: Workflow for the enantioselective synthesis of this compound.

Conclusion

This application note details a reliable and efficient method for the enantioselective synthesis of this compound via rhodium-catalyzed asymmetric hydrogenation. The provided protocols are designed to be a robust starting point for researchers in drug discovery and process development. The key to success lies in careful execution under inert conditions and the appropriate selection of a chiral ligand to achieve high enantioselectivity.

References

protocol for visible-light-induced radical cyclization for trifluoromethylated pyrrolidones.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Trifluoromethylated Pyrrolidones via Visible-Light-Induced Radical Cyclization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] The pyrrolidine ring, a prevalent motif in pharmaceuticals, serves as a versatile scaffold for drug design.[4] This application note provides a comprehensive protocol for the synthesis of trifluoromethylated pyrrolidones using visible-light photoredox catalysis. This method leverages the power of light to generate highly reactive trifluoromethyl radicals under exceptionally mild conditions, circumventing the need for harsh reagents or high temperatures.[5][6] We will detail the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and discuss key parameters that influence reaction outcomes, offering a practical guide for researchers in synthetic chemistry and drug discovery.

Mechanistic Rationale: The "Why" Behind the Protocol

Visible-light photoredox catalysis harnesses low-energy photons to initiate single-electron transfer (SET) events, unlocking reaction pathways that are inaccessible under thermal conditions.[7] The core of this process is a photocatalyst (PC), typically a ruthenium or iridium complex, which can be excited from its ground state to a long-lived, higher-energy excited state (PC*) upon absorbing visible light.[8] This excited state is both a more potent oxidant and reductant than the ground state, enabling it to interact with organic substrates.

The synthesis of trifluoromethylated pyrrolidones via this method proceeds through a well-orchestrated cascade of radical events:

  • Photo-Excitation: A photocatalyst, such as [Ir{dF(CF3)ppy}2(dtbpy)]PF6, absorbs a photon from a visible light source (e.g., a blue LED), promoting it to its excited state (PC*).

  • Reductive Quenching & Radical Generation: The excited photocatalyst is quenched by a sacrificial electron donor (e.g., a tertiary amine) or directly interacts with the trifluoromethyl source. For this protocol, we will focus on the direct generation of the trifluoromethyl radical. The excited photocatalyst facilitates a single-electron transfer to a suitable precursor, such as triflyl chloride (CF3SO2Cl) or an electrophilic "CF3+" reagent (e.g., Umemoto's or Togni's reagents), to generate the trifluoromethyl radical (•CF3).[9][10]

  • Radical Addition: The highly electrophilic •CF3 radical rapidly adds to the double bond of a suitable alkene substrate (e.g., an N-allyl-N-arylacrylamide).

  • Intramolecular Cyclization: This addition creates a new carbon-centered radical intermediate. This intermediate undergoes a rapid and regioselective 5-exo-trig intramolecular cyclization onto the pendant aryl group or another tethered acceptor, forming the five-membered pyrrolidone ring.[11][12]

  • Oxidation and Catalyst Regeneration: The resulting cyclized radical is oxidized to a cation, which then undergoes deprotonation to form the final, stable product. This step regenerates the ground state of the photocatalyst, allowing it to re-enter the catalytic cycle.

This mechanistic pathway is efficient, atom-economical, and displays broad functional group tolerance due to its radical nature and the mild conditions employed.

Caption: Generalized mechanism for photoredox-catalyzed trifluoromethylation-cyclization.

Detailed Experimental Protocol

This protocol provides a general procedure adaptable for a range of substituted N-alkenyl substrates.

Materials and Reagents
  • Substrate: N-allyl-N-arylacrylamide derivative (1.0 equiv)

  • Trifluoromethyl Source: Trifluoromethanesulfonyl chloride (CF3SO2Cl) (2.0 equiv)

  • Photocatalyst: [Ir{dF(CF3)ppy}2(dtbpy)]PF6 (1-2 mol%)

  • Base: Sodium bicarbonate (NaHCO3) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous (to make a 0.1 M solution)

  • Inert Gas: Argon or Nitrogen

  • Standard lab equipment: Oven-dried vials (e.g., 4 mL or 1-dram) with septa, magnetic stir bars, syringes, needles.

Causality Note: Acetonitrile is chosen for its high polarity, which helps dissolve the ionic photocatalyst, and its stability under radical conditions. The iridium photocatalyst is selected for its high quantum efficiency and appropriate redox potentials to interact with the CF3 source upon excitation.[8] NaHCO3 acts as a mild base to neutralize the sulfonyl chloride byproduct and acidic species formed during the reaction.

Apparatus Setup
  • Reaction Vessel: A standard borosilicate vial is sufficient for small-scale reactions. Ensure it is clean and oven-dried to remove moisture.

  • Light Source: A commercial photoreactor or a simple setup with a high-power blue LED lamp (e.g., 24-48W, λmax ≈ 450-460 nm) is required.[13][14]

  • Stirring: A standard magnetic stir plate.

  • Cooling: Position a small fan to blow air across the reaction vial. This is crucial to maintain the reaction at room temperature, as the LED lamps generate significant heat which can lead to side reactions or catalyst degradation.

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere to prevent quenching of the radical intermediates or the excited catalyst by oxygen.

Step-by-Step Procedure

The following workflow ensures reproducibility and safety.

References

Application Notes & Protocols: Leveraging 4-(Trifluoromethyl)pyrrolidin-2-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity.[1][2][3] The trifluoromethyl (-CF3) group, in particular, has become a privileged moiety in the design of pharmaceuticals and agrochemicals.[4][5] When this group is installed upon the pyrrolidin-2-one core, a versatile and biologically significant heterocyclic system, the resulting building block—4-(trifluoromethyl)pyrrolidin-2-one—emerges as a powerful synthon for accessing novel chemical matter.[6][7] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key transformations and providing robust, field-proven protocols for its application in research and development.

The Strategic Advantage of the this compound Scaffold

The value of this compound lies in the synergistic combination of its two core components:

  • The Pyrrolidinone Ring: This five-membered lactam is a prevalent feature in a wide array of pharmacologically active compounds, including nootropic agents like levetiracetam and various anticancer and anticonvulsant drugs.[6][8] Its constrained, saturated structure provides a valuable three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets.[6]

  • The C4-Trifluoromethyl Group: The introduction of a CF3 group at the 4-position imparts several critical properties. The high C-F bond energy enhances metabolic stability by blocking a potential site of oxidation.[3] Furthermore, the lipophilicity of the CF3 group can improve membrane permeability and bioavailability.[1] This substitution also introduces a key stereocenter, opening avenues for the development of chiral drugs with specific enantioselective activities.

This application note will focus on two fundamental and high-impact transformations of this building block: N-Alkylation to build molecular diversity and Amide Reduction to access the corresponding saturated pyrrolidine scaffold.

Key Transformation I: N-Alkylation of the Pyrrolidinone Core

Functionalization of the amide nitrogen is the most direct method for elaborating the this compound scaffold. This reaction allows for the introduction of a vast array of side chains, making it an essential tool for generating libraries of compounds in drug discovery programs.

Causality and Experimental Rationale: The N-H proton of the lactam is weakly acidic and can be removed by a strong, non-nucleophilic base. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the amide to form the corresponding sodium salt and hydrogen gas, driving the reaction to completion.[9][10] The resulting anion is an ambident nucleophile, with potential reactivity at both the nitrogen and the oxygen atom. To selectively favor N-alkylation over the undesired O-alkylation, the reaction is conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), and a "soft" alkylating agent, such as an alkyl iodide or bromide, is employed.[9]

N_Alkylation_Workflow cluster_prep Deprotonation cluster_reaction Alkylation cluster_workup Workup & Purification Start 4-(CF3)pyrrolidin-2-one + NaH in DMF Anion Formation of Sodium Amide Salt Start->Anion Stir at 0 °C to RT H₂ evolution Alkyl_Halide Add Alkyl Halide (R-X) Product N-Alkylated Product Alkyl_Halide->Product Stir at RT (Monitor by TLC) Quench Quench with aq. NH₄Cl Product->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for the N-Alkylation of this compound.

Protocol 2.1: General Procedure for N-Alkylation using Sodium Hydride

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), weigh the required amount of sodium hydride (1.2 equivalents). Carefully wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexane washings each time.

  • Reaction Setup: Add anhydrous DMF to the flask containing the washed NaH to achieve a final concentration of approximately 0.5 M with respect to the pyrrolidinone. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases. The formation of the sodium salt should result in a clear solution.[9][11]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) (typically 12-18 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Data Summary: Representative N-Alkylation Reactions

EntryAlkylating Agent (R-X)ProductTypical Yield
1Benzyl Bromide1-Benzyl-4-(trifluoromethyl)pyrrolidin-2-one85-95%
2Methyl Iodide1-Methyl-4-(trifluoromethyl)pyrrolidin-2-one80-90%
3Propargyl Bromide1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)pyrrolidin-2-one75-85%
4Ethyl BromoacetateEthyl 2-(2-oxo-4-(trifluoromethyl)pyrrolidin-1-yl)acetate70-80%

Key Transformation II: Reduction to 4-(Trifluoromethyl)pyrrolidines

Accessing the corresponding saturated pyrrolidine ring system dramatically increases the structural and stereochemical complexity of the scaffold, transforming the planar amide into a non-planar, sp3-rich structure.[6] These 4-(trifluoromethyl)pyrrolidines are highly sought-after building blocks for compounds targeting the central nervous system (CNS) and other therapeutic areas where 3D pharmacophores are essential.

Causality and Experimental Rationale: The reduction of a lactam (a cyclic amide) to a cyclic amine requires a powerful reducing agent due to the resonance stability of the amide bond. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The reaction proceeds via the formation of a complex between the carbonyl oxygen and the aluminum, followed by hydride delivery to the carbonyl carbon. A subsequent elimination and further reduction sequence yields the final amine product. Anhydrous conditions are critical, as LiAlH₄ reacts violently with water.

Reduction_Transformation Pyrrolidinone 4-(CF3)pyrrolidin-2-one Pyrrolidine 4-(CF3)pyrrolidine Pyrrolidinone->Pyrrolidine 1. LiAlH₄, THF, Reflux 2. H₂O, NaOH(aq) quench

Caption: Reduction of the lactam to the corresponding cyclic amine.

Protocol 3.1: General Procedure for LiAlH₄ Reduction

Materials:

  • N-Substituted-4-(trifluoromethyl)pyrrolidin-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser under an inert atmosphere (Argon), add LiAlH₄ (2.0-3.0 equivalents) and suspend it in anhydrous THF.

  • Substrate Addition: Dissolve the starting N-substituted-4-(trifluoromethyl)pyrrolidin-2-one (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Monitor the reaction by TLC until all the starting material is consumed (typically 4-12 hours).

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add dropwise 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Filtration: Allow the resulting suspension to stir vigorously at room temperature for 1 hour until a white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether or dichloromethane.

  • Purification: Combine the filtrates, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via distillation or column chromatography if necessary.

Enantioselectivity and Advanced Applications

The C4 carbon of this compound is a stereocenter. While often supplied as a racemate, this building block is a key precursor for accessing enantiomerically pure compounds, which is critical for modern drug development.

Strategies for Chiral Synthesis:

  • Chiral Resolution: The racemic building block can be derivatized, for example at the nitrogen, with a chiral auxiliary. The resulting diastereomers can be separated by chromatography, followed by cleavage of the auxiliary to yield the enantiopure pyrrolidinone.

  • Asymmetric Synthesis: More advanced strategies focus on the enantioselective synthesis of the trifluoromethylated pyrrolidine ring itself, for example, through asymmetric 1,3-dipolar cycloadditions or Michael additions followed by reductive cyclization.[12][13] The development of such methods underscores the high value placed on this chiral scaffold by the scientific community.[14]

Chiral_Strategy Racemate Racemic 4-(CF3)pyrrolidin-2-one Derivatize React with Chiral Auxiliary Racemate->Derivatize Diastereomers Mixture of Diastereomers (R,S) & (S,S) Derivatize->Diastereomers Separate Chromatographic Separation Diastereomers->Separate Isomer1 Pure Diastereomer 1 (R,S) Separate->Isomer1 Isomer2 Pure Diastereomer 2 (S,S) Separate->Isomer2 Cleave1 Cleave Auxiliary Isomer1->Cleave1 Cleave2 Cleave Auxiliary Isomer2->Cleave2 Enantiomer1 Enantiopure (R) Product Cleave1->Enantiomer1 Enantiomer2 Enantiopure (S) Product Cleave2->Enantiomer2

References

Application Notes and Protocols for 4-(Trifluoromethyl)pyrrolidin-2-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Lactams in Modern Agrochemicals

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of novel, highly effective, and selective agrochemicals. Within the vast chemical space explored by researchers, fluorinated heterocycles have emerged as a cornerstone of modern pesticide design. The introduction of a trifluoromethyl (CF₃) group into a molecule can dramatically enhance its biological activity. This is attributed to the unique properties of the CF₃ group, including its high lipophilicity, which aids in membrane transport, and its strong electron-withdrawing nature, which can increase the metabolic stability of the compound and improve its binding affinity to target enzymes.

This guide focuses on a particularly promising building block: 4-(trifluoromethyl)pyrrolidin-2-one . This molecule synergistically combines the advantageous properties of the trifluoromethyl group with the structural rigidity and synthetic versatility of the pyrrolidinone lactam scaffold. The pyrrolidinone ring is a privileged structure in medicinal and agricultural chemistry, offering a stable and synthetically accessible core that can be readily functionalized. The strategic placement of the trifluoromethyl group at the 4-position of this ring system creates a chiral center, opening avenues for the development of stereospecific agrochemicals with potentially enhanced efficacy and improved toxicological profiles.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of next-generation herbicides, with a particular focus on inhibitors of protoporphyrinogen oxidase (PPO). We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the biochemical mode of action of the resulting agrochemicals.

Application in Herbicide Synthesis: Targeting Protoporphyrinogen Oxidase (PPO)

A significant application of this compound is in the synthesis of potent herbicides that target the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4). PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, generates reactive oxygen species that disrupt cell membranes, leading to rapid weed death.

Recent research has demonstrated that a series of novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives are highly effective PPO inhibitors.[1] One of the most potent compounds from this series, designated as 9d in the foundational study, exhibited an IC₅₀ value of 0.041 mg/L, which is comparable to the commercial herbicide oxyfluorfen (IC₅₀ = 0.043 mg/L).[1] These compounds have shown excellent potential as post-emergence herbicides for controlling weeds in important crops such as rice, cotton, and peanut.[1]

The general structure of these PPO-inhibiting herbicides incorporates the this compound moiety linked to a substituted phenoxypyridine scaffold. The pyrrolidinone nitrogen is typically attached to the pyridine ring, while a substituted phenoxy group is linked to another position on the pyridine ring. This modular design allows for fine-tuning of the herbicidal activity and crop selectivity through modification of the substitution patterns on the phenoxy and pyridine rings.

Synthetic Strategy Overview

The synthesis of these phenoxypyridine-2-pyrrolidinone-based herbicides generally proceeds through a multi-step sequence. A key step involves the coupling of the this compound core with a functionalized pyridine ring, followed by the introduction of the substituted phenoxy group via a nucleophilic aromatic substitution reaction. The following diagram illustrates the general synthetic workflow.

G cluster_0 Synthesis of Pyridine Intermediate cluster_1 Core Assembly cluster_2 Final Product Synthesis cluster_3 Purification & Analysis Start_Pyridine Substituted Pyridine Func_Pyridine Functionalized Pyridine Intermediate Start_Pyridine->Func_Pyridine Halogenation/ Nitration Coupling N-Arylation Func_Pyridine->Coupling Pyrrolidinone This compound Pyrrolidinone->Coupling Intermediate_1 Pyridinyl-pyrrolidinone Coupling->Intermediate_1 SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate_1->SNAr Phenol Substituted Phenol Phenol->SNAr Final_Product Phenoxypyridine-2-pyrrolidinone Herbicide SNAr->Final_Product Purification Chromatography Final_Product->Purification Analysis NMR, MS, HPLC Purification->Analysis

Caption: General synthetic workflow for phenoxypyridine-2-pyrrolidinone herbicides.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based PPO inhibitor.

Protocol 1: Synthesis of 1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)pyrrolidin-2-one (Intermediate 1)

This protocol describes the N-arylation of this compound with a suitable pyridine derivative.

Materials:

  • This compound

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), 2,3-dichloro-5-(trifluoromethyl)pyridine (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Stir the reaction mixture at 80-90 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Summary for a Representative Synthesis:

ParameterValue
Yield 75-85%
Appearance White to off-white solid
¹H NMR Consistent with the expected structure
¹³C NMR Consistent with the expected structure
Mass Spec (ESI) [M+H]⁺ calculated and found
Protocol 2: Synthesis of the Final Phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone Herbicide

This protocol details the nucleophilic aromatic substitution (SNAr) reaction to introduce the phenoxy group.

Materials:

  • 1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)pyrrolidin-2-one (Intermediate 1)

  • 4-Chloro-2-fluorophenol (or other substituted phenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the substituted phenol (e.g., 4-chloro-2-fluorophenol) (1.2 eq.) and anhydrous potassium carbonate (2.5 eq.) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)pyrrolidin-2-one (Intermediate 1) (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the final product.

Data Summary for a Representative Final Product:

ParameterValue
Yield 60-75%
Appearance Crystalline solid
Melting Point Specific to the compound
¹H NMR Consistent with the expected structure
¹⁹F NMR Consistent with the expected structure
HRMS [M+H]⁺ calculated and found

Biochemical Mode of Action and In-Text Citations

The herbicidal activity of these phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives stems from their potent inhibition of protoporphyrinogen oxidase (PPO).[1] Molecular docking studies have shown that these molecules can fit into the active site of the PPO enzyme, effectively competing with the natural substrate, protoporphyrinogen IX.[1] This blockage disrupts the chlorophyll synthesis pathway, leading to an accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates highly destructive reactive oxygen species. This cascade of events ultimately causes lipid peroxidation, membrane damage, and rapid death of the weed.

G Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Substrate Accumulation Accumulation (Cytoplasm) Protoporphyrinogen_IX->Accumulation Leads to Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalysis Chlorophyll_Synthesis Chlorophyll Synthesis Protoporphyrin_IX->Chlorophyll_Synthesis Herbicide Phenoxypyridine-2- pyrrolidinone Herbicide Herbicide->PPO_Enzyme Inhibition Inhibition ROS Reactive Oxygen Species (ROS) Accumulation->ROS Light, O₂ Cell_Death Weed Death ROS->Cell_Death Lipid Peroxidation, Membrane Damage

Caption: Mode of action of PPO-inhibiting herbicides.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its application in the development of potent PPO-inhibiting herbicides highlights the power of incorporating fluorinated scaffolds into rational pesticide design. The synthetic routes outlined in these notes are robust and adaptable, allowing for the creation of diverse libraries of compounds for further structure-activity relationship studies. As the challenge of weed resistance to existing herbicides grows, the exploration of new chemical entities derived from building blocks like this compound will be crucial in developing the next generation of crop protection solutions.

References

4-(trifluoromethyl)pyrrolidin-2-one as a precursor for pharmaceutical compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 4-(Trifluoromethyl)pyrrolidin-2-one in Pharmaceutical Synthesis

Introduction: The Strategic Value of Fluorination in Pyrrolidinone Scaffolds

In the landscape of medicinal chemistry, the pyrrolidin-2-one core is a well-established and versatile scaffold, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, five-membered lactam structure provides a reliable framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. When this privileged structure is augmented with a trifluoromethyl (CF₃) group, particularly at the 4-position, a building block of exceptional value emerges.

The trifluoromethyl group is far more than a simple sterically demanding substituent. Its powerful electron-withdrawing nature and high lipophilicity can profoundly and beneficially alter the physicochemical properties of a parent molecule.[3] Strategic incorporation of a CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity by engaging in favorable non-covalent interactions with protein targets.[3] The combination of the pyrrolidinone scaffold and the trifluoromethyl group creates a synergistic pairing, offering medicinal chemists a powerful tool to address challenges in drug design.

This guide provides a detailed exploration of this compound as a precursor for pharmaceutical compounds. It is intended for researchers, scientists, and drug development professionals, offering both foundational synthetic protocols and insights into its application in constructing complex, high-value molecules.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is the critical first step in its journey as a pharmaceutical precursor. A robust and scalable synthesis can be achieved via a multi-step sequence starting from readily available materials. A common and effective strategy involves a Michael addition of a nitromethane equivalent to a trifluoromethylated α,β-unsaturated ester, followed by reduction of the nitro group and subsequent lactamization.

Protocol 1: Racemic Synthesis of this compound

This protocol details a reliable method for the preparation of the racemic parent scaffold.

Workflow Overview:

Caption: Workflow for the racemic synthesis of this compound.

Step-by-Step Methodology:

Part A: Synthesis of Ethyl 4-nitro-3-(trifluoromethyl)butanoate

  • Reaction Setup: To a solution of ethyl 4,4,4-trifluorocrotonate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add nitromethane (1.5 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise. The choice of a non-nucleophilic organic base like DBU is crucial to promote the Michael addition while minimizing side reactions such as hydrolysis of the ester.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield ethyl 4-nitro-3-(trifluoromethyl)butanoate.

Part B: Synthesis of this compound

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the purified ethyl 4-nitro-3-(trifluoromethyl)butanoate (1.0 eq) from Part A in ethanol (0.2 M).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10% w/w) to the solution. Raney Nickel is a highly active catalyst for the reduction of nitro groups to primary amines.[4][5]

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at 50-60 °C. The elevated temperature facilitates both the reduction and the subsequent spontaneous intramolecular cyclization of the resulting γ-amino acid ester to form the thermodynamically stable lactam.[6][7]

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation or recrystallization.

Parameter Value/Conditions Rationale
Starting Material Ethyl 4,4,4-trifluorocrotonateCommercially available CF₃-containing α,β-unsaturated ester.
Michael Donor NitromethaneProvides the nitrogen atom and the fourth carbon of the pyrrolidinone ring.
Base (Step A) DBUCatalyzes the conjugate addition without promoting ester hydrolysis.
Reduction Catalyst Raney NickelHighly effective for nitro group reduction under relatively mild conditions.
Cyclization Conditions Thermal (in situ)The γ-amino ester intermediate readily cyclizes to the lactam upon heating.[6]

Application in Pharmaceutical Synthesis: Building Chiral Complexity

The true utility of this compound lies in its role as a versatile intermediate. The lactam nitrogen can be functionalized through N-alkylation or acylation, and the stereocenter at the 4-position is of paramount importance in creating chiral drugs that interact specifically with their biological targets. Enantiomerically pure versions of this scaffold are therefore highly sought after.

Enantioselective Synthesis

While racemic synthesis is useful, access to single enantiomers is critical for pharmaceutical development.[8] Asymmetric Michael additions using chiral catalysts can provide enantiomerically enriched intermediates, which can then be carried through the reduction and cyclization sequence to yield chiral this compound.[9]

Application Example: Synthesis of a Precursor for Ibuzatrelvir

Ibuzatrelvir (PF-07817883) is a second-generation oral SARS-CoV-2 main protease (Mpro) inhibitor developed by Pfizer.[10] Its structure incorporates a chiral (2S,4R)-4-(trifluoromethyl)pyrrolidine core, highlighting the direct application of this scaffold in a clinically relevant antiviral agent.[11][12] The synthesis of this core often starts with protecting the lactam nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, to modulate reactivity and solubility.

Workflow for N-Boc Protection and Amide Coupling:

Caption: General workflow for the elaboration of the chiral pyrrolidinone core.

Protocol 2: N-Boc Protection of (R)-4-(Trifluoromethyl)pyrrolidin-2-one

This protocol describes the protection of the lactam nitrogen, a common first step for further functionalization.[11][13]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (R)-4-(trifluoromethyl)pyrrolidin-2-one (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.[11]

  • Reaction Monitoring: Stir the reaction for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up and Purification: Concentrate the reaction mixture and purify by flash chromatography to yield the N-Boc protected product.

Protocol 3: Amide Coupling to Form a Pharmaceutical Intermediate

Following N-protection and subsequent ring-opening of the lactam to reveal a carboxylic acid, the resulting amino acid derivative can be coupled with an amine using standard peptide coupling reagents.[14][15]

Step-by-Step Methodology (General Procedure):

  • Reaction Setup: In an inert atmosphere, dissolve the N-Boc protected amino acid (derived from the ring-opening of the lactam, 1.0 eq), the desired amine nucleophile (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous polar aprotic solvent like DMF.[16]

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography to yield the desired amide.

Parameter Value/Conditions Rationale
Protecting Group Boc (tert-butyloxycarbonyl)Stable under a wide range of conditions, easily removed with acid.[17][18][19]
Coupling Reagent HATUA highly efficient coupling reagent that minimizes racemization.[16]
Base (Coupling) DIPEAA sterically hindered base that activates the coupling reagent without competing as a nucleophile.
Solvent (Coupling) DMFA polar aprotic solvent that effectively dissolves most reactants.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical compounds. Its unique combination of a conformationally restricted lactam scaffold and the electronically influential trifluoromethyl group provides a means to fine-tune the properties of drug candidates. The synthetic protocols outlined herein provide a foundation for accessing both the racemic and, through adaptation, the chiral forms of this important precursor. As demonstrated by its incorporation into the antiviral candidate Ibuzatrelvir, the strategic use of this compound is a validated approach in modern drug discovery, with its potential applications spanning a wide range of therapeutic areas, including CNS disorders and agrochemicals.[20][21][22] Continued innovation in the asymmetric synthesis and functionalization of this scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for N-Alkylation of 4-(Trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidinone ring is a valuable scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The incorporation of a trifluoromethyl group, specifically at the 4-position, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the N-alkylation of 4-(trifluoromethyl)pyrrolidin-2-one is a critical transformation for the synthesis of novel drug candidates and chemical probes.

This comprehensive guide provides an in-depth analysis of the reaction conditions for the N-alkylation of this compound. We will explore the critical parameters influencing this reaction, including the choice of base, solvent, and alkylating agent, and provide detailed, field-proven protocols to enable researchers to achieve optimal results.

Mechanistic Considerations: The Ambident Nucleophile

The N-alkylation of a lactam, such as this compound, proceeds via an SN2 mechanism.[3] The first step involves the deprotonation of the lactam nitrogen by a suitable base to form a lactamate anion. This anion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the nitrogen and the oxygen atom.

Alkylation can therefore occur at either the nitrogen (N-alkylation) to yield the desired product, or at the oxygen (O-alkylation) to form a 2-alkoxy-4-(trifluoromethyl)-1-pyrroline byproduct.[4] The ratio of N- to O-alkylation is influenced by several factors, including the nature of the base, solvent, and the electrophilicity of the alkylating agent.[4] Generally, "soft" electrophiles like alkyl iodides favor N-alkylation, while "harder" electrophiles may increase the proportion of O-alkylation.[4]

Optimizing Reaction Conditions

Choosing the Right Base

The acidity of the N-H proton in pyrrolidinone is relatively low (pKa ≈ 24.5), necessitating the use of a strong base for complete deprotonation.[4] Incomplete deprotonation can lead to low conversion and recovery of the starting material.[4]

Base pKa of Conjugate Acid Typical Solvents Advantages Considerations
Sodium Hydride (NaH)~36THF, DMFStrong, non-coordinating base favoring N-alkylation.[4][5]Highly reactive, pyrophoric; requires anhydrous conditions.
Potassium Hydride (KH)~36THF, DMFSimilar to NaH, sometimes more reactive.[6]Highly reactive, pyrophoric; requires anhydrous conditions.
Potassium Carbonate (K₂CO₃)~10.3Acetonitrile, DMFMilder, easier to handle.[7]May require higher temperatures and longer reaction times.[4]
Potassium Hydroxide (KOH)~15.7Ethanol, Water (with PTC)Inexpensive, readily available.Can lead to side reactions like hydrolysis.
Lithium diisopropylamide (LDA)~36THFVery strong, sterically hindered base.Can potentially deprotonate the α-carbon.

For achieving high yields and selectivity for N-alkylation, sodium hydride (NaH) is a commonly employed and effective base.[4][5] Its non-coordinating nature in polar aprotic solvents minimizes O-alkylation. Weaker inorganic bases like potassium carbonate can also be effective, particularly when paired with a more reactive alkylating agent and higher temperatures.[7]

The Role of the Solvent

The choice of solvent plays a crucial role in the N-alkylation reaction. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the lactamate salt, leaving the anion more nucleophilic and available for reaction.[3][8]

Solvent Dielectric Constant Properties
N,N-Dimethylformamide (DMF)36.7High boiling point, excellent solvating power.[8]
Tetrahydrofuran (THF)7.6Lower boiling point, good for reactions at or below room temperature.[4][6]
Acetonitrile (MeCN)37.5Polar aprotic, often used with milder bases like K₂CO₃.[7][8]
Dimethyl Sulfoxide (DMSO)46.7Very high boiling point, excellent solvating power.[6]

Anhydrous conditions are critical for this reaction, as any water present will quench the strong base and the lactamate anion, leading to reduced yields.[4]

Selecting the Alkylating Agent

The reactivity of the alkylating agent follows the general trend for SN2 reactions: I > Br > Cl.[7][9] Alkyl iodides are the most reactive, often allowing for milder reaction conditions. If using a less reactive alkyl chloride, the addition of a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can significantly improve the reaction rate through the Finkelstein reaction.[8]

Primary alkyl halides are ideal substrates for this reaction.[3][6] Secondary alkyl halides may also be used, but can lead to competing elimination reactions. Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[6]

Phase-Transfer Catalysis: A Greener Approach

Phase-transfer catalysis (PTC) offers a valuable alternative for N-alkylation, often providing high selectivity under milder conditions.[4][10][11] This technique is particularly useful when employing inorganic bases like potassium hydroxide or potassium carbonate.[10][12] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is typically used as the catalyst.[10] The catalyst facilitates the transfer of the lactamate anion from the solid or aqueous phase into the organic phase where the reaction with the alkylating agent occurs.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol describes a general procedure for the N-alkylation of this compound with a primary alkyl halide using sodium hydride as the base.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inlet

  • Syringe

  • Separatory funnel

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Washing (Optional but Recommended): Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil. Decant the hexanes carefully each time.

  • Suspension: Add anhydrous DMF to the flask to create a suspension of sodium hydride.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (e.g., 50-60 °C) may be required for less reactive alkyl halides.

  • Workup: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Carbonate and a Phase-Transfer Catalyst

This protocol provides a milder alternative using potassium carbonate and a phase-transfer catalyst.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Acetonitrile (MeCN)

  • Dichloromethane

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), finely powdered potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Solvent and Reagent Addition: Add acetonitrile as the solvent, followed by the alkyl halide (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start_lactam This compound deprotonation 1. Deprotonation Formation of Lactamate Anion start_lactam->deprotonation start_base Base (e.g., NaH, K2CO3) start_base->deprotonation start_solvent Anhydrous Solvent (e.g., DMF, THF, MeCN) start_solvent->deprotonation start_alkyl Alkyl Halide (R-X) alkylation 2. Nucleophilic Attack (SN2 Reaction) start_alkyl->alkylation deprotonation->alkylation Lactamate Anion quench Quenching alkylation->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify product N-Alkylated Product purify->product

Caption: Workflow for the N-alkylation of this compound.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete Deprotonation: Ensure the base is fresh and used in sufficient excess. For NaH, washing to remove mineral oil is crucial.[4]

    • Presence of Water: Use anhydrous solvents and reagents. Flame-dry glassware and conduct the reaction under an inert atmosphere.[4]

    • Insufficient Reaction Time/Temperature: Monitor the reaction closely and adjust conditions as needed, especially for less reactive alkyl halides.[4]

  • Formation of O-Alkylated Byproduct:

    • This is more likely with "harder" electrophiles and certain base/solvent combinations.[4]

    • Using strong, non-coordinating bases like NaH in polar aprotic solvents generally favors N-alkylation.[4]

    • Lowering the reaction temperature can sometimes improve selectivity.[4]

  • Polymerization:

    • Under strongly basic conditions, 2-pyrrolidinone can undergo ring-opening polymerization.[4] This can be minimized by careful control of the amount of base and the reaction temperature.[4]

Conclusion

The N-alkylation of this compound is a versatile and essential reaction for the synthesis of novel compounds in drug discovery. A thorough understanding of the interplay between the base, solvent, and alkylating agent is paramount for achieving high yields and selectivity. The protocols provided herein offer robust starting points for researchers, and the troubleshooting guide addresses common challenges encountered in the laboratory. By carefully controlling the reaction parameters, scientists can efficiently access a diverse range of N-alkylated 4-(trifluoromethyl)pyrrolidin-2-ones for further investigation.

References

Catalytic Routes to Substituted Pyrrolidinones: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The substituted pyrrolidinone framework is a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in a myriad of biologically active compounds necessitates the development of efficient, selective, and sustainable synthetic methodologies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of contemporary catalytic methods for the synthesis of this privileged scaffold. We will delve into the mechanistic underpinnings of transition-metal catalysis, organocatalysis, and biocatalysis, offering detailed protocols and field-proven insights to empower your synthetic endeavors.

Transition-Metal Catalysis: Precision and Power in Pyrrolidinone Synthesis

Transition-metal catalysis has revolutionized the construction of complex molecular architectures, and the synthesis of substituted pyrrolidinones is no exception.[1][2][3] Palladium-catalyzed reactions, in particular, offer a robust and versatile toolkit for forging new carbon-carbon and carbon-heteroatom bonds with high fidelity.

Palladium-Catalyzed Hydroarylation of Pyrrolines

A powerful strategy for accessing 3-aryl pyrrolidines involves the palladium-catalyzed hydroarylation of pyrrolines.[2][3] This method provides a direct route to valuable motifs found in potent and selective ligands for serotonin and dopamine receptors.[1]

The reaction is proposed to proceed via a Heck-type arylation pathway.[1] The catalytic cycle, depicted below, commences with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a Pd(II)-aryl complex. Coordination of the pyrroline to this complex, followed by migratory insertion, generates a Pd(II)-alkyl intermediate. A crucial β-hydride elimination then forms a transient enamine, which subsequently undergoes protonation to an iminium species. This reactive intermediate is then reduced to afford the final 3-aryl pyrrolidine product. The choice of ligands and additives, such as copper(I) triflate, can be critical in promoting the desired reactivity and suppressing side reactions.[4]

Palladium-Catalyzed Hydroarylation Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Pyrroline Complex Pyrroline Complex Ar-Pd(II)-X->Pyrroline Complex Coordination Pd(II)-Alkyl Intermediate Pd(II)-Alkyl Intermediate Pyrroline Complex->Pd(II)-Alkyl Intermediate Migratory Insertion Pd(II)-Alkyl Intermediate->Pd(0)Ln Reductive Elimination (H-X) Enamine Intermediate Enamine Intermediate Pd(II)-Alkyl Intermediate->Enamine Intermediate β-Hydride Elimination Iminium Intermediate Iminium Intermediate Enamine Intermediate->Iminium Intermediate Protonation 3-Aryl Pyrrolidine 3-Aryl Pyrrolidine Iminium Intermediate->3-Aryl Pyrrolidine Reduction Organocatalytic Conjugate Addition Catalyst Catalyst Enamine Enamine Catalyst->Enamine Aldehyde Michael Addition Michael Addition Enamine->Michael Addition Nitroolefin Iminium Ion Iminium Ion Michael Addition->Iminium Ion Iminium Ion->Catalyst γ-Nitrocarbonyl γ-Nitrocarbonyl Iminium Ion->γ-Nitrocarbonyl Hydrolysis Pyrrolidinone Pyrrolidinone γ-Nitrocarbonyl->Pyrrolidinone Cyclization Laccase-Catalyzed Synthesis Laccase Laccase o-Quinone o-Quinone Laccase->o-Quinone Oxidation (O2) Catechol Catechol Catechol->Laccase 1,4-Addition 1,4-Addition o-Quinone->1,4-Addition 3-Hydroxy- pyrrol-2-one Pyrrolidine-2,3-dione Pyrrolidine-2,3-dione 1,4-Addition->Pyrrolidine-2,3-dione

References

Application Notes and Protocols for the Functionalization of 4-(Trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of synthetic strategies for the functionalization of 4-(trifluoromethyl)pyrrolidin-2-one, a versatile building block for the synthesis of novel chemical entities. We will explore methodologies for N-functionalization and C-functionalization at the C3 and C5 positions, offering detailed protocols and insights into the chemical principles governing these transformations. The electron-withdrawing nature of the trifluoromethyl group at the C4 position profoundly influences the reactivity of the pyrrolidinone ring, a central theme that will be discussed throughout this guide.

I. N-Functionalization of the Pyrrolidinone Ring

The nitrogen atom of the pyrrolidinone ring offers a prime site for introducing molecular diversity. N-alkylation and N-arylation are two of the most common and impactful modifications. The presence of the electron-withdrawing trifluoromethyl group at the C4 position increases the acidity of the N-H proton, facilitating its deprotonation under milder basic conditions compared to unsubstituted pyrrolidinones.

I.A. N-Alkylation

N-alkylation introduces alkyl chains, which can be further functionalized, to modulate the compound's physicochemical properties. The choice of base and electrophile is critical for achieving high yields and avoiding side reactions.

Causality of Experimental Choices:

  • Base Selection: A moderately strong base is typically sufficient to deprotonate the acidic N-H of this compound. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the lactam to form the corresponding sodium salt, driving the reaction to completion. Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly with more reactive alkylating agents, and offer milder reaction conditions.

  • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve the pyrrolidinone and its corresponding anion, and to facilitate the SN2 reaction with the alkyl halide.

  • Electrophile: Primary alkyl halides (iodides, bromides, or chlorides) are the most effective electrophiles for this transformation. Secondary and tertiary halides are more prone to elimination side reactions.

Experimental Protocol: N-Alkylation of this compound

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 equivalents) and anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Table 1: Representative Conditions for N-Alkylation

ElectrophileBaseSolventTemperatureTimeTypical Yield
Methyl IodideNaHDMF0 °C to RT2-4 h85-95%
Benzyl BromideK2CO3DMFRT to 50°C6-12 h80-90%
Ethyl BromoacetateNaHTHF0 °C to RT3-6 h75-85%
I.B. N-Arylation

The introduction of an aryl group onto the pyrrolidinone nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2][3][4][5] This reaction allows for the formation of a C-N bond between the lactam nitrogen and an aryl halide or triflate.

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd2(dba)3 or Pd(OAc)2, is typically used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The ligand plays a crucial role in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the lactam and facilitate the formation of the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4) are commonly employed.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are used to ensure the stability of the catalyst and intermediates.

Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene, 1-chloro-4-methoxybenzene)

  • Pd2(dba)3 or Pd(OAc)2

  • XPhos or RuPhos

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K3PO4)

  • Anhydrous toluene or dioxane

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd2(dba)3 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (N2 or Ar).

  • Add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and anhydrous toluene.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for N-Arylation

Aryl HalideCatalyst/LigandBaseSolventTemperatureTimeTypical Yield
4-BromotoluenePd2(dba)3 / XPhosNaOtBuToluene100 °C12-24 h70-85%
1-Chloro-4-methoxybenzenePd(OAc)2 / RuPhosK3PO4Dioxane110 °C18-36 h65-80%

II. C-Functionalization of the Pyrrolidinone Ring

Functionalization at the carbon atoms of the pyrrolidinone ring, particularly at the C3 and C5 positions alpha to the carbonyl and nitrogen, respectively, provides access to a wider range of structurally diverse compounds. The electron-withdrawing trifluoromethyl group at C4 is expected to increase the acidity of the protons at C3 and C5, making enolate formation more facile. However, it may also influence the stability and nucleophilicity of the resulting enolate.

II.A. α-Functionalization at the C3 Position

The C3 position can be functionalized through the formation of an enolate followed by reaction with an electrophile.

Causality of Experimental Choices:

  • Enolate Formation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is required to quantitatively deprotonate the C3 position. The reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions and control the regioselectivity of deprotonation.

  • Electrophiles: A variety of electrophiles can be used to trap the enolate, including alkyl halides for alkylation and acyl chlorides for acylation.

Experimental Protocol: α-Alkylation at the C3 Position

Materials:

  • N-protected this compound (e.g., N-Boc or N-Cbz)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of N-protected this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA solution (1.1 equivalents) dropwise to the stirred solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Protocol: α-Acylation at the C3 Position

Materials:

  • N-protected this compound

  • Lithium diisopropylamide (LDA)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Enolate Formation: Follow steps 1-3 of the α-alkylation protocol.

  • Acylation: Add the acyl chloride (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Work-up and Purification: Follow steps 6-9 of the α-alkylation protocol.

Table 3: Representative Conditions for C3-Functionalization

ReactionElectrophileBaseSolventTemperatureTimeTypical Yield
AlkylationMethyl IodideLDATHF-78 °C to RT12 h60-75%
AcylationAcetyl ChlorideLDATHF-78 °C2 h55-70%

Note: Yields are estimates based on similar systems and may require optimization for this specific substrate.

II.B. Functionalization at the C5 Position

Functionalization at the C5 position is more challenging due to the adjacent nitrogen atom. However, methods such as transition-metal-catalyzed C-H activation can be employed.

Causality of Experimental Choices:

  • Directed C-H Activation: A directing group on the nitrogen atom can be used to guide a transition metal catalyst to the C5-H bond. For instance, a picolinamide or related directing group can facilitate palladium- or rhodium-catalyzed arylation or alkylation.

  • Catalyst System: The choice of catalyst and ligand is crucial for the efficiency and selectivity of the C-H activation process.

Conceptual Workflow: C5 Arylation via Directed C-H Activation

C5_Arylation

Detailed protocols for C5-H activation of this specific substrate are currently under development and require further investigation due to the novelty of this transformation.

III. Conclusion

The functionalization of this compound offers a powerful platform for the synthesis of novel and potentially bioactive molecules. The methodologies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. The increased acidity of the N-H and C-H bonds due to the C4-trifluoromethyl group is a key consideration in designing synthetic routes. Further exploration into diastereoselective functionalization and the development of novel C-H activation strategies will undoubtedly expand the synthetic utility of this versatile building block.

IV. References

  • Bhupinder, S. et al. A focused review dedicated to the medicinal chemistry perspective of pyridine-containing drugs approved by the FDA over the past decade. RSC Med. Chem.2021 , 12, 1239-1264.

  • Mlostoń, G. et al. Fluorinated Heterocycles: Synthesis, Chemistry, and Applications. Chem. Rev.2021 , 121, 13, 7999–8079.

  • Zhang, C. et al. Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine. Org. Biomol. Chem.2014 , 12, 7482-7485.

  • Che, C. et al. Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. Org. Biomol. Chem.2014 , 12, 7482-7485.

  • Studer, A. et al. Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. Angew. Chem. Int. Ed.2020 , 59, 19848-19852.

  • Pal, S. et al. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Org. Biomol. Chem.2015 , 13, 6848-6869.

  • Marques, F. et al. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New J. Chem.2021 , 45, 12053-12064.

  • Shermolovich, Y. G. et al. Synthesis and reactivity of fluorinated heterocycles. Chem. Rev.2004 , 104, 5, 2317–2380.

  • Che, C. et al. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Org. Lett.2006 , 8, 21, 4851–4853.

  • Mlostoń, G. et al. Synthesis and reactivity of fluorinated heterocycles. Chem. Rev.2004 , 104, 5, 2317–2380.

  • Moody, C. J. et al. Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N-H Insertion Reaction of Metallocarbenes with β-Aminoketone Derivatives. Org. Lett.2005 , 7, 18, 3953–3956.

  • Iaroshenko, V. O. et al. Synthesis of Diverse Aromatic Ketones through C−F Cleavage of Trifluoromethyl Group. Org. Lett.2019 , 21, 13, 5082–5086.

  • Gouverneur, V. et al. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein J. Org. Chem.2012 , 8, 1789-1795.

  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.

  • Mangelinckx, S. et al. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules2021 , 26, 17, 5264.

  • Hartwig, J. F. et al. Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. J. Am. Chem. Soc.2021 , 143, 34, 13786–13795.

  • LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Buchwald, S. L. et al. Palladium-catalyzed alpha-arylation of esters. J. Am. Chem. Soc.1999 , 121, 43, 9550-9561.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Martin, R. et al. Skeletal metalation of lactams through a carbonyl-to-nickel-exchange logic. Nat. Catal.2021 , 4, 602-610.

  • Hartwig, J. F. et al. Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones. J. Am. Chem. Soc.2016 , 138, 49, 15980–15986.

  • Vallribera, A. et al. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules2021 , 26, 1, 131.

  • Novellino, E. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2023 , 28, 14, 5463.

  • Alcarazo, M. et al. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules2022 , 27, 3, 991.

  • LibreTexts. Formation of Cyclic Ketones by Intramolecular Acylation. Chemistry LibreTexts.

  • Feringa, B. L. et al. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58, 15196-15213.

  • MacMillan, D. W. C. et al. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Angew. Chem. Int. Ed.2020 , 59, 14957-14962.

  • PubChem. 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one. PubChem.

  • Hu, X. et al. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chem. Sci.2022 , 13, 2106-2113.

  • Sarlah, D. et al. Palladium-Catalyzed α-Arylation of Aryl Nitromethanes. Org. Lett.2015 , 17, 23, 5974–5977.

  • Wikipedia contributors. Phenol. Wikipedia, The Free Encyclopedia.

  • Gouverneur, V. et al. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chem. Rev.2011 , 111, 3, 1157–1209.

  • Ishihara, J. et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2018 , 43, 3, 169-177.

  • Dolbier, W. R. et al. Novel Synthesis, Reactivity, and Stereochemistry of Substituted 3-Trifluoromethyl- And 3-Perfluoroalkyl-3-Phenoxyprop-2-Enal. J. Org. Chem.2006 , 71, 19, 7265–7274.

  • Takeda, K. et al. Catalytic Alkylation Reactions of Weakly Acidic Carbonyl and Related Compounds Using Alkenes as Electrophiles. Org. Lett.2018 , 20, 12, 3563–3566.

  • YouTube. Alkylation at the Beta-Carbon. YouTube.

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

  • Wong, Y.-T. et al. Young Scientists (Part II). Chirality2021 , 33, 6, 291-295.

  • Nenajdenko, V. G. et al. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules2022 , 27, 20, 6898.

  • YouTube. Dialkylation of alpha,beta unsaturated carbonyl compounds. YouTube.

References

scale-up synthesis of 4-(trifluoromethyl)pyrrolidin-2-one for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Industrial-Scale Synthesis of 4-(Trifluoromethyl)pyrrolidin-2-one

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of this compound, a key heterocyclic building block in modern drug discovery and agrochemical development. The incorporation of a trifluoromethyl (CF3) group into lactam structures can significantly enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide moves beyond bench-scale procedures to address the critical challenges of process chemistry, safety, and quality control inherent in large-scale industrial production. We present a robust and scalable synthetic route, detailing the underlying chemical principles, step-by-step protocols, and the analytical framework required for ensuring consistent, high-purity output for industrial applications.

Introduction: The Strategic Importance of Trifluoromethylated Lactams

Lactams are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The strategic introduction of fluorine-containing moieties, particularly the trifluoromethyl group, is a widely employed strategy to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] this compound serves as a versatile intermediate for more complex molecules, where the CF3 group imparts unique electronic and steric properties that can lead to improved therapeutic efficacy.

While numerous methods exist for the synthesis of trifluoromethylated heterocycles, many are confined to laboratory-scale due to hazardous reagents, costly catalysts, or complex purification procedures.[3][4] The primary objective of this guide is to delineate a synthetic pathway that is not only efficient but also economically viable and safe for implementation in a pilot plant or industrial manufacturing environment.

Synthetic Strategy: A Process-Oriented Approach

For large-scale synthesis, the ideal pathway prioritizes commercially available starting materials, minimizes the number of synthetic steps, avoids chromatographic purification, and utilizes robust, well-understood reaction classes. The selected strategy is a two-step sequence involving an asymmetric Michael addition followed by a catalytic reductive cyclization. This approach offers high stereocontrol (if a specific enantiomer is desired) and employs catalytic hydrogenation, a highly scalable and clean industrial process.[5][6]

Retrosynthetic Analysis & Rationale

The chosen pathway is based on a formal (3+2) annulation strategy.[5] The pyrrolidinone ring is constructed by forming a C-C bond and a C-N bond in two distinct, controlled steps.

  • Michael Addition: An enolate of a 1,1,1-trifluoromethyl ketone is added to a nitroolefin. This step establishes the carbon skeleton and sets two of the three contiguous stereocenters. For industrial purposes, achieving high diastereoselectivity is crucial to avoid challenging purifications of stereoisomers.

  • Reductive Cyclization: The nitro group of the Michael adduct is reduced to an amine, which undergoes spontaneous intramolecular cyclization by attacking the ketone carbonyl, forming the lactam ring. Catalytic transfer hydrogenation or direct hydrogenation are ideal for this transformation on a large scale due to high efficiency and minimal waste generation.[6][7]

This strategy was selected over others for its convergence, high atom economy, and the use of scalable catalytic technologies.

Workflow Visualization

The overall process flow from starting materials to the final, purified active pharmaceutical ingredient (API) intermediate is outlined below.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Purification & Isolation A 1,1,1-Trifluoroacetone R1 Jacketed Reactor (R-101) -10°C to 0°C A->R1 B Nitrostyrene Derivative B->R1 C Organocatalyst/Base C->R1 D Solvent (e.g., Toluene) D->R1 P1 Michael Adduct (γ-Nitro Ketone Intermediate) R1->P1 Reaction & Work-up P1_input Michael Adduct P1->P1_input R2 Hydrogenation Reactor (R-201) High Pressure P1_input->R2 E Hydrogen (H2 Gas) E->R2 F Catalyst (e.g., Pd/C) F->R2 G Solvent (e.g., Methanol) G->R2 P2 Crude 4-(Trifluoromethyl) pyrrolidin-2-one R2->P2 Hydrogenation & Filtration P2_input Crude Product Solution P2->P2_input Cry Crystallization Tank (V-301) P2_input->Cry H Antisolvent (e.g., Heptane) H->Cry Filt Nutsche Filter/Dryer Cry->Filt Slurry Transfer Final Final Product: Pure 4-(Trifluoromethyl) pyrrolidin-2-one Filt->Final Drying caption Figure 1: Industrial Process Workflow.

Caption: Figure 1: Industrial Process Workflow.

Detailed Scale-Up Protocol: Synthesis of Racemic this compound

This protocol describes a non-stereoselective synthesis suitable for applications where a racemic mixture is acceptable.

Reagents and Materials
ReagentCAS No.MW ( g/mol )Quantity (kg)Moles (kmol)Role
Ethyl 4,4,4-trifluoroacetoacetate372-31-6184.11100.00.543Starting Material
Acrylonitrile107-13-153.0631.60.596Starting Material
Sodium Methoxide (30% in MeOH)124-41-454.0210.70.059Base Catalyst
Raney® Nickel (slurry in water)7440-02-058.69~10.0-Hydrogenation Catalyst
Hydrogen (gas)1333-74-02.02As required-Reducing Agent
Methanol67-56-132.04~800-Solvent
Toluene108-88-392.14~400-Solvent
Heptane142-82-5100.21~600-Antisolvent
Equipment
  • R-101: 1000 L Glass-Lined Steel Reactor, jacketed for cooling/heating (-20°C to 150°C).

  • R-201: 1500 L Stainless Steel Hydrogenation Reactor (autoclave), rated to 50 bar.

  • F-201: Sparkler or cartridge filter for catalyst removal.

  • V-301: 1500 L Glass-Lined Crystallization Vessel with agitator.

  • F-301: Centrifuge or Filter Dryer for product isolation.

Step-by-Step Procedure

PART A: Michael Addition to form Cyano Ester Intermediate

  • Reactor Preparation: Ensure R-101 is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge R-101 with Toluene (350 kg) and Ethyl 4,4,4-trifluoroacetoacetate (100.0 kg, 0.543 kmol). Begin agitation.

  • Cooling: Cool the reactor contents to 0-5°C.

  • Catalyst Addition: Slowly add sodium methoxide solution (10.7 kg, 0.059 kmol) over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Substrate Addition: Add acrylonitrile (31.6 kg, 0.596 kmol) dropwise over 2-3 hours, maintaining the internal temperature at 0-5°C. A mild exotherm is expected.

  • Reaction: Stir the mixture at 5-10°C for 8-12 hours.

  • In-Process Control (IPC): Take a sample for HPLC analysis to confirm the consumption of the starting material (<2% remaining).

  • Quench: Slowly add 2M Hydrochloric Acid (~50 L) to neutralize the base, keeping the temperature below 20°C. Check pH of the aqueous layer to ensure it is acidic (pH 3-4).

  • Work-up: Stop agitation, allow layers to separate. Drain the lower aqueous layer. Wash the organic layer with water (2 x 100 L).

  • Solvent Swap: Concentrate the organic layer under vacuum to remove toluene, replacing it with Methanol (500 kg). This solution of the crude intermediate is carried forward directly.

PART B: Catalytic Hydrogenation and Cyclization

  • Reactor Preparation: Ensure the hydrogenation reactor R-201 is clean and ready for use.

  • Catalyst Charge: Under a nitrogen blanket, carefully charge Raney® Nickel slurry (~10.0 kg) into R-201.

  • Transfer: Transfer the methanolic solution of the crude intermediate from Part A into R-201.

  • Hydrogenation:

    • Seal the reactor. Purge with nitrogen (3 times), then with hydrogen (3 times).

    • Pressurize the reactor with hydrogen to 30 bar.

    • Heat the contents to 60-70°C.

    • Maintain agitation and hydrogen pressure for 12-24 hours. Monitor hydrogen uptake.

  • IPC: Once hydrogen uptake ceases, cool the reactor to 25°C. Take a sample (carefully, after depressurizing and purging) for HPLC/GC analysis to confirm the disappearance of the intermediate and the formation of the product.

  • Catalyst Filtration: Carefully vent and purge the reactor with nitrogen. Filter the reaction mixture through a prepared filter F-201 to remove the Raney® Nickel catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent at all times. Wash the filter cake with Methanol (100 kg).

PART C: Purification via Crystallization

  • Concentration: Transfer the combined filtrate to the crystallization vessel V-301. Concentrate the solution under vacuum to approximately one-third of its initial volume.

  • Crystallization: Cool the concentrated solution to 0-5°C. Slowly add Heptane (~500 kg) as an antisolvent over 2-4 hours to induce crystallization.

  • Maturation: Stir the resulting slurry at 0-5°C for at least 4 hours.

  • Isolation: Transfer the slurry to the filter dryer F-301. Centrifuge or filter to isolate the solid product.

  • Washing: Wash the cake with cold (0°C) Heptane (2 x 100 L).

  • Drying: Dry the product under vacuum at 40-50°C until the residual solvent levels are within specification (IPC by GC).

  • Discharge: Discharge the final product, this compound, as a white to off-white crystalline solid.

  • Expected Yield: 65-75 kg (75-85% molar yield over two steps).

Quality Control and Analytical Specifications

Consistent product quality is paramount. The final product must be analyzed against a pre-defined set of specifications.[8]

ParameterSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual
IdentityConforms to the reference standard¹H NMR, ¹⁹F NMR, FTIR
Purity (Assay)≥ 99.0%HPLC
Any single impurity≤ 0.10%HPLC
Total impurities≤ 0.50%HPLC
Residual SolventsMethanol: ≤ 3000 ppmToluene: ≤ 890 ppmHeptane: ≤ 5000 ppmHeadspace GC
Water Content≤ 0.2%Karl Fischer Titration
Melting PointReport valueDSC or Capillary Method

Analytical techniques like HPLC, GC, and Mass Spectrometry are crucial for both in-process controls and final product release, ensuring purity and identifying any potential by-products.[9][10][11]

Environmental, Health, and Safety (EHS) Considerations

Handling trifluoromethylated compounds and conducting high-pressure hydrogenations on an industrial scale requires stringent safety protocols.

Hazard Identification & Mitigation
  • Trifluoromethylated Compounds: Can be volatile and may release hazardous fumes like HF upon decomposition at high temperatures. Handle in well-ventilated areas.[12][13]

  • Raney® Nickel: Highly pyrophoric when dry. It must be handled as a slurry under an inert atmosphere or solvent. After use, it should be quenched carefully (e.g., with dilute acid) before disposal.

  • Hydrogen Gas: Extremely flammable and forms explosive mixtures with air. The hydrogenation area must be equipped with appropriate ventilation, explosion-proof (ATEX-rated) equipment, and hydrogen sensors.[14]

  • Solvents: Methanol and Toluene are flammable and toxic. Acrylonitrile is toxic and a suspected carcinogen. Use closed-transfer systems to minimize exposure.[15]

Personal Protective Equipment (PPE)
  • Standard PPE includes safety glasses, lab coats, and chemical-resistant gloves.

  • When handling pyrophoric catalysts or highly toxic materials, flame-retardant clothing, face shields, and respiratory protection may be required.[14][16]

Emergency Procedures
  • Spills: Have appropriate spill kits available (e.g., absorbent materials for solvents, inert material like sand for pyrophoric catalyst).

  • Fire: Use dry chemical or CO2 extinguishers. Do not use water on fires involving pyrophoric metals.

  • Waste Disposal: All chemical waste must be segregated and disposed of through licensed waste management services in accordance with local and national regulations.[12]

Conclusion

The successful scale-up of this compound synthesis requires a multidisciplinary approach that integrates robust process chemistry with rigorous engineering controls, analytical oversight, and an unwavering commitment to safety. The protocol detailed herein provides a validated and scalable pathway to produce this valuable intermediate with high purity and yield. By understanding the causality behind each operational step—from solvent choice to purification method—researchers and chemical engineers can confidently transition this process from the laboratory to an industrial manufacturing setting, thereby enabling the next generation of pharmaceuticals and advanced materials.

References

Application Notes & Protocols: The Strategic Application of 4-(Trifluoromethyl)pyrrolidin-2-one and Related Synthons in the Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes mellitus. We delve into the critical role of fluorinated chiral building blocks, with a specific focus on the utility of scaffolds like 4-(trifluoromethyl)pyrrolidin-2-one. The narrative bridges the mechanistic importance of the trifluoromethyl group in enhancing pharmacokinetic profiles with detailed, field-proven protocols for asymmetric synthesis. While highlighting the conceptual value of chiral lactam intermediates, this note provides a detailed, industrially relevant protocol for the synthesis of Sitagliptin, a leading DPP-4 inhibitor, via a highly efficient asymmetric hydrogenation pathway. This dual approach offers researchers both a foundational understanding of chiral building block strategy and a practical guide to a state-of-the-art manufacturing process.

Introduction: The Clinical and Chemical Significance of DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1][2] Their mechanism of action involves blocking the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[1][4]

The molecular architecture of many potent DPP-4 inhibitors features a chiral amine that interacts with the active site of the enzyme. A key innovation in this field has been the incorporation of fluorine, often as a trifluoromethyl (-CF3) group, to optimize the drug's properties.

The Trifluoromethyl Group: A "Magic Moiety" in Medicinal Chemistry

The strategic inclusion of a trifluoromethyl group is a well-established method for enhancing the pharmaceutical profile of a drug candidate.[5][6] Its unique electronic properties and stability confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes.[5][7] This can lead to a longer drug half-life and reduced dosing frequency.[5][6]

  • Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes, thereby enhancing absorption and tissue distribution.[5][7][8]

  • Improved Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic landscape of the molecule, potentially leading to stronger interactions with the biological target and increased potency.[6][7]

The Role of Chiral Lactams: this compound

Chiral lactams, such as this compound, are highly valuable intermediates in pharmaceutical synthesis.[9][10] They provide a rigid, stereochemically defined scaffold that can be elaborated into more complex molecules. In the context of DPP-4 inhibitors, a chiral trifluoromethylated pyrrolidinone can serve as a precursor to the critical β-amino acid core, embedding the desirable -CF3 group and the required stereocenter in a single, stable building block.

Mechanism of Action: Visualized

To understand the therapeutic rationale, it is crucial to visualize the role of DPP-4 inhibitors in glucose homeostasis.

DPP4_Mechanism Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme degraded by Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins Insulin ↑ Insulin ↓ Glucagon Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4_Enzyme BLOCKS Sitagliptin_Synthesis cluster_start A 2,4,5-Trifluorophenylacetic Acid OnePot One-Pot Reaction: 1. Mixed Anhydride Formation 2. Condensation 3. Amide Formation A->OnePot B Meldrum's Acid B->OnePot C Triazolopiperazine HCl C->OnePot KetoAmide β-Keto Amide Intermediate OnePot->KetoAmide EnamineFormation Enamine Formation (NH4OAc, MeOH) KetoAmide->EnamineFormation Enamine Prochiral Enamine EnamineFormation->Enamine AsymHydro Asymmetric Hydrogenation (Rh(I)/tBu JOSIPHOS, H2) Enamine->AsymHydro CrudeSita Crude (R)-Sitagliptin (>99% ee) AsymHydro->CrudeSita SaltFormation Phosphate Salt Formation & Crystallization CrudeSita->SaltFormation FinalProduct Sitagliptin Phosphate Monohydrate (API) SaltFormation->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(trifluoromethyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated lactam. The trifluoromethyl group is a key moiety in medicinal chemistry, known for enhancing metabolic stability and lipophilicity.[1] However, its incorporation into heterocyclic scaffolds like pyrrolidin-2-one can present unique synthetic challenges.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common hurdles and improve your synthetic yield and purity. The information herein is curated from established literature and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several common issues during the synthesis of this compound, primarily related to low yields, incomplete reactions, and the formation of side products. This section addresses these problems in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent and Solvent Quality:

    • Moisture and Air Sensitivity: Many synthetic routes are sensitive to moisture and atmospheric oxygen. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or using a solvent purification system). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Purity of Starting Materials: Verify the purity of your starting materials. For instance, in syntheses involving radical cyclization, impurities in the radical initiator or precursor can quench the reaction.[2]

  • Reaction Temperature:

    • The optimal temperature can be highly dependent on the specific synthetic route. For radical-initiated reactions, temperatures that are too high can lead to undesired side reactions, while temperatures that are too low may result in an impractically slow reaction rate. It is advisable to perform small-scale experiments to screen a range of temperatures.

  • Concentration:

    • For bimolecular reactions, concentration plays a crucial role. If the reaction is too dilute, the rate of the desired product formation may be slow, allowing for side reactions to dominate. Conversely, very high concentrations can sometimes lead to polymerization or solubility issues.

dot

Low_Yield_Troubleshooting Start Low Yield Observed CheckReagents Verify Reagent & Solvent Purity Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckPurification Evaluate Purification Method Start->CheckPurification Moisture Moisture/Air Contamination? CheckReagents->Moisture Purity Impure Starting Materials? CheckReagents->Purity Temperature Suboptimal Temperature? CheckConditions->Temperature Concentration Incorrect Concentration? CheckConditions->Concentration Loss Product Loss During Workup? CheckPurification->Loss Solution1 Use Dry Solvents & Inert Atmosphere Moisture->Solution1 Solution2 Purify/Verify Starting Materials Purity->Solution2 Solution3 Screen Temperature Range Temperature->Solution3 Solution4 Adjust Reactant Concentrations Concentration->Solution4 Solution5 Optimize Extraction/Chromatography Loss->Solution5

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant amounts of side products. What are the common side reactions and how can they be minimized?

Answer: The formation of side products is a common challenge. The nature of these impurities depends on the synthetic route employed.

  • Ring-Opening: Pyrrolidin-2-one and its derivatives can undergo hydrolysis to form the corresponding γ-amino acid, especially under strong acidic or basic conditions during workup.[3] To mitigate this, use mild conditions for quenching and extraction, and avoid prolonged exposure to strong acids or bases.

  • Polymerization: The lactam ring is susceptible to ring-opening polymerization, particularly in the presence of strong bases or at high temperatures.[3] Using carefully controlled stoichiometry of reagents and maintaining the recommended reaction temperature can minimize this.

  • Incomplete Cyclization: In multi-step sequences where a linear precursor is cyclized, incomplete cyclization can be a major source of impurities. Ensure the cyclization step is driven to completion by optimizing reaction time and temperature. In some cases, the choice of base or catalyst is critical for efficient ring closure.

Question 3: My product is difficult to purify. What are some effective purification strategies?

Answer: Purification of this compound can be challenging due to its polarity and potential for co-elution with starting materials or byproducts.

  • Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides the best separation.

    • Pro-Tip: Adding a small amount of a volatile base (e.g., triethylamine) to the eluent can sometimes improve the peak shape and reduce tailing for amine-containing compounds on silica gel.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical; a good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

  • Distillation: For liquid products, vacuum distillation can be an option, provided the compound is thermally stable at the required distillation temperature.

Purification MethodAdvantagesDisadvantagesBest Suited For
Column Chromatography Widely applicable, good for separating complex mixtures.Can be time-consuming and require large solvent volumes.Most crude reaction mixtures.
Recrystallization Can yield very pure material, scalable.Requires a solid product and a suitable solvent system.Final purification of solid products.
Distillation Good for removing non-volatile impurities from liquids.Requires thermal stability of the compound.Purification of thermally stable liquid products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies have been developed. Some of the most prominent include:

  • Radical Cascades: This approach often involves the addition of a trifluoromethyl radical to an alkene followed by an intramolecular cyclization.[2] These methods can be advantageous due to their mild, transition-metal-free conditions.[2]

  • Palladium-Catalyzed Carbonylation: These methods can construct the lactam ring in a single step from fluorinated olefins, anilines, and carbon monoxide, often with high yields.[4]

  • Enantioselective Methods: For the synthesis of chiral this compound, enantioselective approaches such as intramolecular aza-Michael reactions are employed.[5]

dot

Synthetic_Routes Target This compound Route1 Radical Cascades Target->Route1 Route2 Pd-Catalyzed Carbonylation Target->Route2 Route3 Enantioselective Synthesis Target->Route3 Route4 From Trifluoromethylated Building Blocks Target->Route4

Caption: Major synthetic routes to the target compound.

Q2: Are there any specific safety precautions I should take when working with trifluoromethylating agents?

A2: Yes, working with trifluoromethylating agents requires caution.

  • Toxicity and Reactivity: Many trifluoromethylating agents are toxic and/or highly reactive. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Quenching: Be mindful of the quenching procedure. Some reagents can react violently with water or other protic solvents.

Q3: Can I use commercially available this compound as a starting material for further derivatization?

A3: Absolutely. Commercially available this compound is an excellent building block for synthesizing more complex molecules with potential biological activity.[6] The lactam nitrogen can be alkylated or acylated, and the carbon backbone can be further functionalized depending on the desired target molecule.

Experimental Protocols

The following is a representative, generalized protocol for a radical-mediated synthesis. Note that specific conditions may vary based on the substrate.

Protocol: Radical-Mediated Synthesis of a Trifluoromethylated γ-Lactam [2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-cyano alkene substrate (1.0 equiv), CF₃SO₂Na (2.0 equiv), and a suitable solvent (e.g., DMSO).

  • Inert Atmosphere: Seal the tube with a septum and purge with nitrogen or argon for 15-20 minutes.

  • Initiation: Add the radical initiator (e.g., K₂S₂O₈) to the reaction mixture.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of 4-(trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(trifluoromethyl)pyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this fluorinated lactam. The presence of the trifluoromethyl group introduces unique challenges to purification that require careful consideration of solvent choice, methodology, and analytical validation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by a discussion of potential causes and detailed, actionable solutions.

Issue 1: Low Recovery After Recrystallization

You've performed a recrystallization, but the yield of pure this compound is significantly lower than expected.

Potential Causes:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor.[1][2][3]

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep more of your compound in solution upon cooling.[1][4]

  • Premature Crystallization: If the solution cools too quickly, the compound may crash out of solution as a fine powder or oil, trapping impurities.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.

Solutions:

  • Systematic Solvent Screening: The key to successful recrystallization is selecting a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2][3] A systematic approach to solvent selection is recommended.

    • Workflow for Solvent Screening:

      • Place a small amount of your crude material (10-20 mg) into several test tubes.

      • To each tube, add a different solvent dropwise at room temperature. A good candidate will show poor solubility.

      • Heat the tubes with the insoluble samples. A suitable solvent will fully dissolve the compound at or near its boiling point.

      • Allow the dissolved samples to cool to room temperature and then in an ice bath. The best solvent will yield a high quantity of crystals.

    • Recommended Solvents for Screening:

      • Protic Solvents: Isopropanol, Ethanol

      • Aprotic Solvents: Ethyl Acetate, Toluene, Dichloromethane

      • Solvent Mixtures: Toluene/Heptane, Ethyl Acetate/Hexane

Solvent SystemRationale for UsePotential Drawbacks
Isopropanol/Water The trifluoromethyl group increases lipophilicity, but the lactam is polar. An alcohol/water system can provide a sharp solubility differential.May require careful optimization of the solvent ratio.
Ethyl Acetate/Heptane Ethyl acetate is a good solvent for polar compounds, while heptane acts as an anti-solvent to induce crystallization.Oiling out can occur if the anti-solvent is added too quickly.
Toluene The aromatic nature can interact favorably with the compound, and its higher boiling point allows for a wider temperature range for crystallization.Higher boiling point may require more careful handling.
  • Minimize Solvent Volume: When performing the bulk recrystallization, add the hot solvent portion-wise until the solid just dissolves. This ensures a saturated solution upon cooling.[4]

  • Controlled Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[1][2] If the solution becomes cloudy too quickly, it may be necessary to add a small amount of hot solvent to redissolve the material and cool it more slowly.

  • Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of pure this compound can induce crystallization.

Issue 2: Persistent Impurities Detected by NMR or LC-MS

Despite purification, analytical techniques like NMR or LC-MS show the presence of contaminants.

Potential Causes:

  • Co-crystallization: Impurities with similar polarity and structure to the desired compound may crystallize along with it.

  • Thermal Decomposition: The compound may be degrading during purification, especially if high temperatures are used for extended periods. The lactam ring can be susceptible to hydrolysis under certain conditions.

  • Incomplete Removal of Reagents or Byproducts: Starting materials or byproducts from the synthesis may be carried through the purification process. Common impurities could include unreacted starting materials for the lactam formation or ring-opened hydrolysis products.

Solutions:

  • Chromatographic Purification: If recrystallization fails to remove persistent impurities, column chromatography is the next logical step. The trifluoromethyl group can alter the polarity, making method development crucial.

    • Workflow for Chromatographic Purification:

      PurificationWorkflow start Crude Product tlc TLC Analysis (e.g., Ethyl Acetate/Hexane) start->tlc decision Sufficient Separation? tlc->decision decision->tlc No, adjust solvent system column Flash Column Chromatography decision->column Yes fractions Collect Fractions column->fractions analyze Analyze Fractions (TLC/LC-MS) fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

      Caption: Workflow for chromatographic purification.

    • Recommended Stationary and Mobile Phases:

      • Stationary Phase: Standard silica gel is often sufficient.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity will need to be optimized based on TLC analysis. For fluorinated compounds, sometimes a reverse-phase column (C18) with a mobile phase of acetonitrile/water or methanol/water can provide better separation.[5][6]

  • Acid/Base Wash: If the impurities are acidic or basic in nature, a liquid-liquid extraction with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaHCO₃) prior to recrystallization or chromatography can be effective.

  • Activated Carbon Treatment: If colored impurities are present, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb them.[4] Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Analytical Method Validation: Ensure your analytical methods are robust. For LC-MS, use a suitable column and gradient to resolve the compound of interest from its impurities.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically an off-white to light yellow solid.[9] Its molecular weight is 153.10 g/mol .[9][10] The melting point and spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) should be consistent with the reference data for the pure compound. It is crucial to obtain a reference spectrum for comparison.

Q2: How should I store purified this compound?

It is recommended to store the compound at 2-8°C, protected from light and moisture to prevent degradation.[9] The lactam functionality can be susceptible to hydrolysis, so a dry, inert atmosphere (e.g., under argon or nitrogen) is ideal for long-term storage.

Q3: The compound appears as an oil after solvent removal. What should I do?

Oiling out can occur if the compound's melting point is lower than the boiling point of the solvent used for recrystallization, or if impurities are depressing the melting point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal can also be effective.

  • Re-dissolve and Cool Slowly: If oiling persists, add a small amount of solvent to redissolve the oil, and then allow it to cool much more slowly. A solvent system with a lower boiling point may be necessary.

  • Trituration: If the oil is persistent, remove the solvent and attempt to triturate the oil with a non-polar solvent like hexane or pentane. This can sometimes induce solidification and wash away non-polar impurities.

Q4: What is the significance of the trifluoromethyl group in purification?

The -CF₃ group significantly impacts the molecule's properties:

  • Increased Lipophilicity: This can alter the solubility profile compared to its non-fluorinated analog, often requiring more non-polar solvent systems for chromatography.[11]

  • Electron Withdrawing Nature: The -CF₃ group is strongly electron-withdrawing, which can affect the reactivity and stability of the molecule.

  • ¹⁹F NMR Handle: The presence of fluorine provides a powerful analytical tool. ¹⁹F NMR is highly sensitive and can be used to detect fluorine-containing impurities that may not be visible in the ¹H NMR spectrum.[12]

Q5: Can I use distillation for purification?

While a boiling point is predicted to be around 220°C, this is at atmospheric pressure, and there is a risk of decomposition at such high temperatures.[9] Vacuum distillation (e.g., using a Kugelrohr apparatus) could be an option for purification, especially for removing non-volatile impurities.[13] However, this should be approached with caution due to the potential for thermal degradation. Recrystallization and chromatography are generally safer and more effective methods for this class of compound.

Logical Flow for Purification Strategy

PurificationStrategy start Crude this compound analysis1 Initial Purity Check (TLC, ¹H NMR, LC-MS) start->analysis1 decision1 Purity > 95%? analysis1->decision1 recrystallization Recrystallization (Solvent Screening) decision1->recrystallization No final_product Pure Product (Store appropriately) decision1->final_product Yes analysis2 Purity Check after Recrystallization recrystallization->analysis2 decision2 Purity Acceptable? analysis2->decision2 chromatography Column Chromatography decision2->chromatography No decision2->final_product Yes analysis3 Purity Check after Chromatography chromatography->analysis3 decision3 Purity Acceptable? analysis3->decision3 decision3->final_product Yes further_steps Consider alternative methods (e.g., Acid/Base Wash, Distillation) decision3->further_steps No

Caption: A decision-making workflow for purifying this compound.

References

Technical Support Center: Synthesis of Trifluoromethylated Pyrrolidones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethylated pyrrolidones. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoromethyl group into pyrrolidone scaffolds. The unique electronic properties of the CF₃ group, while beneficial for modulating the physicochemical and pharmacological properties of molecules, introduce specific challenges during synthesis.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and stability of trifluoromethylated pyrrolidones.

Q1: Why are chiral trifluoromethylated pyrrolidones prone to racemization during synthesis?

A1: Trifluoromethylated pyrrolidones derived from chiral precursors, such as amino acids, are particularly susceptible to racemization. The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly increases the acidity of the α-proton (the hydrogen on the chiral carbon).[2] This increased acidity facilitates its abstraction under basic or even mildly basic conditions, leading to the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of enantiomers and a loss of stereochemical integrity.[2] This is a critical issue as the biological activity of chiral molecules is often dependent on a single enantiomer.[3]

Q2: What is the primary mechanism of racemization, and how can it be minimized?

A2: The most prevalent mechanism for racemization, especially when activating a carboxylic acid group on a chiral center (e.g., in pyroglutamic acid derivatives), is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2] The α-proton of this oxazolone is highly acidic and easily removed. To minimize racemization:

  • Choice of Coupling Reagents: Avoid carbodiimides like DCC or DIC when used alone, as they are known to cause significant racemization.[2] Instead, use them in conjunction with racemization-suppressing additives such as HOBt or OxymaPure.[2] Urnium-based reagents like HBTU and HATU are generally considered "low-racemization" options.[2]

  • Base Selection: Use non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize α-proton abstraction. The pKa of the base and the reaction temperature are critical factors.

  • Temperature Control: Perform coupling reactions at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of both oxazolone formation and enolization.

Q3: Can the trifluoromethyl group itself be a source of side reactions?

A3: Yes, under certain conditions, the trifluoromethyl group can undergo hydrolysis. Although the C-F bond is very strong, the carbon atom of the CF₃ group can be susceptible to nucleophilic attack, especially by strong nucleophiles like hydroxide ions. This can lead to the formation of a carboxylic acid at the position of the trifluoromethyl group.[4][5] While this is more commonly observed in aromatic systems, it is a potential side reaction to be aware of, particularly during work-up or under harsh basic conditions.

Q4: How stable is the pyrrolidone ring during trifluoromethylation reactions?

A4: The lactam functionality of the pyrrolidone ring is generally stable under many trifluoromethylation conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For instance, N-methylpyrrolidone is known to undergo hydrolysis to 4-(methylamino)butyric acid in the presence of strong bases like NaOH at high temperatures.[6] Therefore, it is crucial to carefully select reaction conditions and purification methods to avoid compromising the integrity of the pyrrolidone ring.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This guide provides a structured approach to identifying and resolving specific side reactions encountered during the synthesis of trifluoromethylated pyrrolidones.

Problem Potential Cause(s) Troubleshooting & Optimization
1. Low Yield or Incomplete Conversion - Insufficient reactivity of the trifluoromethylating agent.- Steric hindrance around the reaction center.- Inefficient activation of the substrate.- Reagent Choice: Consider using more reactive trifluoromethylating reagents. For nucleophilic trifluoromethylation, Ruppert-Prakash reagent (TMSCF₃) is a common choice.[7]- Catalyst System: For radical trifluoromethylation, ensure the appropriate catalyst (e.g., copper) and initiator are used under optimal conditions.[8]- Temperature & Reaction Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between conversion and byproduct formation.
2. Formation of Enamine/Imine Byproducts - In syntheses starting from a ketone precursor and a primary amine, incomplete cyclization or side reactions of the intermediate imine can occur.- In reactions involving the pyrrolidone carbonyl, enamine formation can be a competing pathway, especially with secondary amines under acidic conditions.[9]- Control of pH: Maintain a slightly acidic pH to favor imine formation and subsequent cyclization while minimizing stable enamine formation.- Water Removal: Use a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards the desired product.[9]- Reaction Sequence: Ensure that the trifluoromethylation step is compatible with the imine or enamine functionality if it is a desired intermediate.
3. Decarboxylation - If the pyrrolidone scaffold contains a carboxylic acid group, decarboxylation can occur, especially under photoredox or copper catalysis conditions used for some trifluoromethylation reactions.- Protecting Groups: Protect the carboxylic acid functionality before carrying out the trifluoromethylation step.- Reaction Conditions: Avoid conditions known to promote decarboxylation, such as high temperatures or the use of specific catalytic systems, if the carboxylic acid group is to be retained.
4. Hydrolysis of the Pyrrolidone Ring or CF₃ Group - Exposure to strong aqueous acid or base during reaction work-up or purification.[6][10]- High reaction temperatures in the presence of water.[6]- Work-up: Use a buffered aqueous solution or a mild acid/base for quenching and extraction.- Purification: Employ non-aqueous conditions for chromatography where possible. If reverse-phase HPLC is used, minimize the contact time with acidic mobile phases.- Temperature: Maintain the lowest possible temperature during the reaction and work-up.
5. Loss of Stereochemical Integrity (Racemization) - Presence of a base that is strong enough to abstract the acidic α-proton.- Formation of an oxazolone intermediate during carboxyl activation.[2]- Elevated reaction temperatures.- Base Selection: Use a hindered, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine).- Coupling Protocol: Follow the recommendations in FAQ A2 for low-racemization coupling conditions.- Chiral Analysis: Routinely analyze the enantiomeric excess (ee) of your product using chiral HPLC or SFC to monitor for racemization.

III. Experimental Protocols & Methodologies

Protocol 1: Minimizing Racemization During Peptide Coupling for Chiral Pyrrolidone Synthesis

This protocol provides a general procedure for coupling an N-protected trifluoromethylated amino acid to a resin or another amino acid, with a focus on preserving stereochemical integrity.

Materials:

  • N-protected trifluoromethylated amino acid (1.0 eq)

  • Amine component (on solid support or in solution) (1.2 eq)

  • HATU (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected trifluoromethylated amino acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • Add the amine component to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction to completion using an appropriate method (e.g., Kaiser test for solid-phase synthesis, or TLC/LC-MS for solution-phase).

  • Upon completion, proceed with the standard work-up or cleavage from the solid support.

Rationale: The use of HATU as a coupling agent in combination with the non-nucleophilic base DIPEA at low temperatures significantly reduces the risk of oxazolone formation and subsequent racemization.[2]

Protocol 2: Chiral HPLC Analysis for Racemization

This protocol outlines a method to determine the enantiomeric purity of a chiral trifluoromethylated pyrrolidone product.

Part A: Sample Preparation

  • Accurately weigh 1-2 mg of the synthesized pyrrolidone derivative.

  • Dissolve the sample in an appropriate solvent (e.g., HPLC-grade isopropanol/hexane mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Part B: Chiral HPLC Analysis

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

  • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for your specific compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

  • Injection Volume: 10 µL.

Analysis:

  • Inject a racemic standard of your compound to determine the retention times of both enantiomers.

  • Inject your synthesized sample and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

IV. Mechanistic Diagrams

racemization_mechanism cluster_0 Racemization Pathway Start Chiral Trifluoromethylated Pyrrolidone Precursor (L-enantiomer) Activated Activated Intermediate (e.g., Oxazolone) Start->Activated + Activating Agent - H₂O Enolate Planar Achiral Enolate Activated->Enolate + Base - H⁺ Product_L Desired Product (L-enantiomer) Enolate->Product_L + H⁺ Product_D Racemized Product (D-enantiomer) Enolate->Product_D + H⁺

Caption: Mechanism of racemization via an achiral enolate intermediate.

troubleshooting_workflow Start Problem Identified: Low Yield or Byproduct Formation Check_Racemization Is the product chiral? Start->Check_Racemization Check_Hydrolysis Are there signs of hydrolysis (e.g., new polar spots on TLC)? Check_Racemization->Check_Hydrolysis No Analyze_Chiral Analyze %ee by Chiral HPLC Check_Racemization->Analyze_Chiral Yes Check_Incomplete_Rxn Is starting material present? Check_Hydrolysis->Check_Incomplete_Rxn No Modify_Workup Modify Work-up: - Use buffered solutions - Avoid strong acid/base Check_Hydrolysis->Modify_Workup Yes Optimize_Conditions Optimize Reaction Conditions: - Increase temperature/time - Change solvent/catalyst Check_Incomplete_Rxn->Optimize_Conditions Yes End Problem Resolved Check_Incomplete_Rxn->End No Modify_Coupling Modify Coupling Conditions: - Use low-racemization reagents - Lower temperature - Use non-nucleophilic base Analyze_Chiral->Modify_Coupling Modify_Coupling->End Modify_Workup->End Optimize_Conditions->End

Caption: Troubleshooting workflow for common synthesis issues.

V. References

  • Ballard, A., et al. (2019). The Problem of Racemization in Drug Discovery and Tools to Predict It. Expert Opinion on Drug Discovery, 14(5), 471-482. Available from: --INVALID-LINK--

  • Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. Available from: --INVALID-LINK--

  • MacMillan, D. W. C., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522-6526. Available from: --INVALID-LINK--

  • RIKEN. (2015). Engineering a better reaction. RIKEN Research. Available from: --INVALID-LINK--

  • BenchChem. (2025). Minimizing racemization of trifluoromethylated amino acids during activation. BenchChem Technical Support. Available from: --INVALID-LINK--

  • Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. Available from: --INVALID-LINK--

  • Liang, T., et al. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. Available from: --INVALID-LINK--

  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. Available from: --INVALID-LINK--

  • Bannister, R. M., & Eaborn, C. (1976). The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green. Journal of the Chemical Society, Perkin Transactions 2, (1), 38-41. Available from: --INVALID-LINK--

  • MacMillan, D. W. C., et al. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. PMC. Available from: --INVALID-LINK--

  • MacMillan, D. W. C., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PubMed. Available from: --INVALID-LINK--

  • Enamine Ltd. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. ResearchGate. Available from: --INVALID-LINK--

  • Mykhailiuk, P. K., et al. (2014). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Enamine. Available from: --INVALID-LINK--

  • Michigan State University Department of Chemistry. (n.d.). Enamine Formation. MSU Chemistry. Available from: --INVALID-LINK--

  • Organic Chemistry. (2024). Stork Enamine Alkylation Mechanism. YouTube. Available from: --INVALID-LINK--

  • Zhang, W., et al. (2017). Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides. University of Massachusetts Boston ScholarWorks. Available from: --INVALID-LINK--

  • Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Williams, A. C., & Williams, J. M. J. (2019). The problem of racemization in drug discovery and tools to predict it. PubMed. Available from: --INVALID-LINK--

  • Magafa, V., et al. (2011). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 16(2), 1439-1450. Available from: --INVALID-LINK--

  • Wang, Y., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012173. Available from: --INVALID-LINK--

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: --INVALID-LINK--

References

optimizing reaction parameters for the synthesis of 4-(trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(trifluoromethyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting solutions, and optimization strategies for this important synthetic building block. The trifluoromethyl group is a critical pharmacophore in modern drug design, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, robust and reproducible access to key intermediates like this compound is paramount.

This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering you to diagnose issues and rationally optimize your reaction parameters.

Overview of a Common Synthetic Approach

A prevalent strategy for constructing the this compound scaffold involves a two-step sequence starting from a suitable trifluoromethylated nitroalkane precursor. This approach is advantageous as it builds the core structure from readily available starting materials.

The general workflow is as follows:

  • Michael Addition: Conjugate addition of a nitromethane equivalent to a trifluoromethyl-activated alkene, or a related precursor, to form a γ-nitro ester.

  • Reductive Cyclization: Reduction of the nitro group to an amine, which undergoes spontaneous or catalyzed intramolecular cyclization to form the desired lactam.

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization A Ethyl 3-(trifluoromethyl)acrylate C Ethyl 4-nitro-3-(trifluoromethyl)butanoate A->C Base (e.g., DBU, Et3N) Solvent (e.g., THF) B Nitromethane B->C D Ethyl 4-nitro-3-(trifluoromethyl)butanoate E This compound D->E Reduction (e.g., H2, Pd/C) Solvent (e.g., EtOH) Heat Start Low Yield in Reductive Cyclization CheckCatalyst Is the Pd/C catalyst fresh and handled properly? Start->CheckCatalyst CheckPoisons Could impurities be poisoning the catalyst? CheckCatalyst->CheckPoisons Yes End Reaction Optimized CheckCatalyst->End No -> Use fresh catalyst CheckPressure Is hydrogen pressure sufficient (>1 atm)? CheckPoisons->CheckPressure Yes CheckPoisons->End No -> Purify intermediate CheckSolvent Is the substrate fully dissolved in the solvent? CheckPressure->CheckSolvent Yes CheckPressure->End No -> Increase H2 pressure CheckSolvent->End Yes -> Problem solved CheckSolvent->End No -> Change solvent

References

stability issues of 4-(trifluoromethyl)pyrrolidin-2-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(trifluoromethyl)pyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and formulations.

Introduction: The Chemical Landscape of a Fluorinated Lactam

This compound is a γ-lactam featuring a trifluoromethyl (CF3) group at the 4-position. The five-membered lactam ring is a common motif in many pharmaceuticals, but its cyclic amide structure is susceptible to certain stresses.[1][2] The presence of the highly electron-withdrawing CF3 group significantly influences the molecule's electronic properties, which can affect its stability and reactivity.[3] This guide will help you navigate the potential stability challenges associated with this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. For short-term use, storage at controlled room temperature (15-25°C) is generally acceptable, but exposure to high humidity should be minimized.

Q2: What is the primary degradation pathway for this compound?

A2: The most probable degradation pathway is the hydrolysis of the γ-lactam ring.[4][5] This reaction is catalyzed by the presence of strong acids or bases and leads to the formation of 4-amino-3-(trifluoromethyl)butanoic acid. The electron-withdrawing nature of the trifluoromethyl group can influence the susceptibility of the carbonyl carbon to nucleophilic attack.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, related pyrrolidinone structures can undergo photodegradation.[6] It is best practice to handle the compound under subdued light and store it in amber vials or light-blocking containers to prevent potential photolytic degradation, in line with ICH Q1B guidelines.[7]

Q4: Can I use this compound in aqueous solutions? What pH range is considered safe?

A4: The compound can be used in aqueous solutions, but the pH must be carefully controlled. It is most stable in neutral or slightly acidic conditions (pH 4-7). Strong alkaline (pH > 9) or strong acidic (pH < 2) conditions, especially when combined with elevated temperatures, will significantly accelerate the rate of hydrolytic degradation.

Q5: How does the trifluoromethyl (CF3) group affect the stability of the molecule?

A5: The CF3 group is a strong electron-withdrawing group. This has two main opposing effects. It can increase the electrophilicity of the lactam carbonyl carbon, potentially making it more susceptible to nucleophilic attack (hydrolysis). Conversely, the CF3 group itself is exceptionally stable and generally does not undergo hydrolysis.[8][9] Its presence is a key feature in many modern pharmaceuticals for enhancing metabolic stability and other properties.[3]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or Inconsistent Yields in a Reaction

You are using this compound as a starting material, but your reaction yields are lower than expected or vary between batches.

Possible Causes & Troubleshooting Workflow:

  • Degradation of Starting Material: Your stock of this compound may have degraded due to improper storage.

  • In-situ Degradation: The reaction conditions (pH, temperature, solvent) may be causing the lactam ring to open during the experiment.

Troubleshooting Workflow: Low Reaction Yield

G start Low or Inconsistent Yield check_sm 1. Verify Purity of Starting Material (HPLC, NMR) start->check_sm sm_ok Purity >98%? check_sm->sm_ok purify_sm Purify or Acquire New Batch sm_ok->purify_sm No check_conditions 2. Analyze Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_sm is_ph_extreme Is pH < 4 or > 8? check_conditions->is_ph_extreme buffer_rxn Buffer reaction to pH 6-7 is_ph_extreme->buffer_rxn Yes is_temp_high Is Temperature > 80°C? is_ph_extreme->is_temp_high No buffer_rxn->is_temp_high end_ok Yield Improved buffer_rxn->end_ok lower_temp Lower reaction temperature and extend reaction time is_temp_high->lower_temp Yes check_solvent Is solvent protic (e.g., water, methanol) with acid/base catalyst? is_temp_high->check_solvent No lower_temp->check_solvent lower_temp->end_ok change_solvent Switch to aprotic solvent (e.g., THF, DCM) check_solvent->change_solvent Yes end_fail Problem Persists: Consider alternative synthetic route check_solvent->end_fail No change_solvent->end_ok

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Appearance of Unknown Peaks in HPLC Analysis During a Stability Study

You are conducting a stability study on a formulation containing this compound and observe new peaks in your HPLC chromatogram over time.

Possible Causes & Troubleshooting Steps:

  • Hydrolytic Degradation: The primary suspect is the ring-opened product, 4-amino-3-(trifluoromethyl)butanoic acid.

  • Oxidative Degradation: Interaction with excipients or headspace oxygen could lead to oxidation products.

  • Interaction with Excipients: The compound may be reacting with other components in your formulation.

Step-by-Step Protocol:

  • Characterize the Impurity: Use HPLC-MS to determine the molecular weight of the unknown peak. A mass corresponding to the addition of water (M+18) strongly suggests hydrolysis.

  • Perform a Forced Degradation Study: To confirm the identity of the degradant, intentionally stress a pure sample of this compound under various conditions as outlined in the protocol below.[10][11] Compare the retention time of the resulting degradants with the unknown peaks.

  • Conduct Excipient Compatibility Studies: Prepare binary mixtures of your active compound with each excipient used in the formulation. Store them under accelerated conditions (e.g., 40°C/75% RH) and analyze at set time points to pinpoint any specific interactions.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation (Hypothetical) start_h This compound product_h 4-Amino-3-(trifluoromethyl)butanoic acid (Ring-Opened Product) start_h->product_h H+ or OH- H2O, ΔT start_o This compound product_o1 Hydroxylated derivatives start_o->product_o1 [O] (e.g., H2O2) product_o2 Ring-opened oxidation products start_o->product_o2 [O] (e.g., H2O2)

Caption: Major potential degradation pathways.

Data Presentation: Stability Profile

The following table summarizes the expected stability of this compound under forced degradation conditions. This data is representative and intended to guide experimental design. Actual degradation percentages will vary with specific conditions (concentration, duration, temperature).[1][5]

Stress ConditionParametersExpected Degradation (%)Probable Major Degradant
Acid Hydrolysis 0.1 M HCl at 60°C for 24h5 - 15%4-Amino-3-(trifluoromethyl)butanoic acid
Base Hydrolysis 0.1 M NaOH at 60°C for 12h15 - 30%4-Amino-3-(trifluoromethyl)butanoic acid
Oxidation 6% H₂O₂ at RT for 24h< 5%Minor oxidative byproducts
Thermal Dry Heat at 105°C for 48h< 2%Minimal degradation expected
Photolytic ICH Q1B exposure< 5%Minimal degradation expected

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[11][12]

Methodology:

  • Preparation: Prepare stock solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize with 0.2 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw samples at 0, 2, 4, and 8 hours. Neutralize with 0.2 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Dissolve a sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] Use a control sample wrapped in aluminum foil.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.[13]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the lactam chromophore has low UV absorbance) and/or Mass Spectrometry (MS) for peak identification.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should provide good separation between the relatively polar degradation product (hydrolyzed ring) and the more non-polar parent compound.

References

Technical Support Center: Stereoselectivity in 4-(Trifluoromethyl)pyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 4-(trifluoromethyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in the synthesis of this important fluorinated heterocyclic scaffold. The pyrrolidinone core is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group at the 4-position presents unique stereochemical challenges and opportunities.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve your desired stereochemical outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing chiral this compound?

A1: The main approaches involve asymmetric synthesis, where the chiral centers are established during the formation of the pyrrolidinone ring. Key strategies include:

  • Michael Addition: This is a widely used method involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Stereoselectivity is often controlled by chiral catalysts or auxiliaries.

  • [3+2] Cycloaddition: This method involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene). Chiral ligands or auxiliaries can be employed to induce stereoselectivity.[1][2]

  • Catalytic Hydrogenation/Reductive Cyclization: This strategy often follows a stereoselective Michael addition to introduce a nitro group, which is then reduced and cyclized to form the pyrrolidinone ring.[3]

Q2: Why is achieving high stereoselectivity in this synthesis often challenging?

A2: The trifluoromethyl (CF3) group introduces significant electronic and steric effects that can influence the transition state of the reaction. These effects can either enhance or diminish the facial selectivity of bond formation, making the choice of catalyst, solvent, and reaction conditions crucial. Furthermore, the potential for epimerization at the C4 position under certain reaction conditions can erode the desired stereochemical purity.

Q3: What are the most common analytical techniques to determine the stereochemical purity (diastereomeric ratio and enantiomeric excess) of the product?

A3: The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). A variety of chiral stationary phases are available to separate enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹⁹F NMR can be used to determine the diastereomeric ratio (dr) by integrating the signals of the diastereotopic protons or the CF3 groups.

    • Chiral shift reagents can be used in NMR to separate the signals of enantiomers, allowing for the determination of ee.

  • X-ray Crystallography: This technique provides unambiguous determination of the absolute and relative stereochemistry if a suitable single crystal can be obtained.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Poor Diastereoselectivity in Michael Addition-Cyclization Route

Question: "I am synthesizing this compound via a Michael addition of a trifluoromethylated ketone to a nitroolefin, followed by reductive cyclization. My final product has a low diastereomeric ratio (dr). How can I improve the syn/anti selectivity?"

Underlying Causes & Expert Insights:

The diastereoselectivity of the initial Michael addition is the critical determining factor for the final product's stereochemistry.[3] The relative orientation of the substituents in the transition state of the Michael addition dictates the final diastereomeric outcome. Factors influencing this include the catalyst, solvent, temperature, and the steric bulk of the reactants.

Troubleshooting Workflow:

start Low Diastereoselectivity Observed catalyst Optimize Organocatalyst start->catalyst solvent Screen Solvents catalyst->solvent If no improvement outcome Improved Diastereoselectivity catalyst->outcome Successful temp Adjust Reaction Temperature solvent->temp If minor improvement solvent->outcome Successful reagent Modify Reactant Sterics temp->reagent If still suboptimal temp->outcome Successful reagent->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

Recommended Actions & Protocols:

1. Catalyst Optimization: Organocatalysts are frequently used to control the stereochemistry of Michael additions.[4] The choice of catalyst is paramount.

  • Protocol: Catalyst Screening

    • Setup: Prepare parallel reactions in small vials.

    • Catalysts to Screen:

      • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

      • Cinchona alkaloid-derived thiourea catalysts

      • Proline and its derivatives

    • Conditions: Maintain a consistent catalyst loading (e.g., 10 mol%), solvent, and temperature for all reactions.

    • Analysis: After a set time (e.g., 24 hours), quench the reactions and analyze the crude product by ¹H NMR to determine the dr.

Table 1: Example Catalyst Screening Data

Catalyst (10 mol%)SolventTemperature (°C)Diastereomeric Ratio (syn:anti)
ProlineCH₂Cl₂252:1
Jørgensen-HayashiToluene010:1
Cinchona ThioureaTHF-20>20:1

2. Solvent and Temperature Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Lowering the temperature often enhances selectivity by reducing the kinetic energy of the system, favoring the more ordered, lower-energy transition state.

  • Protocol: Solvent and Temperature Screening

    • Select Best Catalyst: Use the catalyst that gave the best initial result from the previous screen.

    • Solvent Screen: Test a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, CH₃CN).

    • Temperature Screen: For the most promising solvent, run the reaction at different temperatures (e.g., 25°C, 0°C, -20°C, -78°C).

    • Monitoring: Monitor reaction progress by TLC or LC-MS, as lower temperatures will slow the reaction rate.

Issue 2: Low Enantioselectivity in Asymmetric Catalysis

Question: "My reaction yields a good diastereomeric ratio, but the enantiomeric excess (ee) is poor. How can I improve the enantioselectivity?"

Underlying Causes & Expert Insights:

Low enantioselectivity points to an ineffective chiral environment around the reacting centers during the key bond-forming step. This could be due to an inappropriate catalyst, catalyst deactivation, or a reaction mechanism that allows for a non-selective background reaction to compete. Chiral bifunctional catalysts, such as those with both a Lewis base and a Brønsted acid moiety (e.g., thiourea catalysts), are often effective in creating a highly organized, chiral transition state.[5]

Troubleshooting Workflow:

start Low Enantioselectivity catalyst_structure Evaluate Catalyst Structure start->catalyst_structure additives Incorporate Additives/Co-catalysts catalyst_structure->additives If no improvement outcome Improved Enantioselectivity catalyst_structure->outcome Successful concentration Adjust Reactant Concentration additives->concentration If minor improvement additives->outcome Successful purification Ensure Reagent Purity concentration->purification If still suboptimal concentration->outcome Successful purification->outcome

Caption: Troubleshooting workflow for low enantioselectivity.

Recommended Actions & Protocols:

1. Re-evaluate the Chiral Catalyst/Ligand: The electronic and steric properties of the catalyst must be well-matched to the substrates.

  • Action: If using a metal catalyst with a chiral ligand, screen different ligands. For example, in Friedel-Crafts type reactions to form the pyrrolidinone precursor, ligands like Ph-dbfox can be effective.[6] For Michael additions, explore different backbones and functionalities on organocatalysts.[3]

2. Use of Additives: Additives can act as co-catalysts or help to stabilize the active catalytic species. Weak acids or bases can influence the protonation state of the catalyst or substrates, which can be critical.

  • Protocol: Additive Screening

    • Setup: Using the best catalyst/solvent/temperature combination from previous experiments, set up parallel reactions.

    • Additives to Screen:

      • Weak acids (e.g., Acetic Acid, Benzoic Acid) - 10-20 mol%

      • Water (in some organocatalytic reactions, trace water is beneficial)

      • Phase-transfer co-catalysts if applicable

    • Analysis: Determine both dr and ee (by chiral HPLC) to assess the effect of the additive.

3. Control of Reaction Concentration: In some cases, a non-catalyzed background reaction can compete with the desired asymmetric pathway, especially at higher concentrations.

  • Action: Try running the reaction at a lower concentration (e.g., decrease from 0.5 M to 0.1 M). This can sometimes suppress the rate of the bimolecular background reaction relative to the catalyst-substrate pathway.

Issue 3: Epimerization of the C4-Stereocenter

Question: "I have successfully synthesized the desired diastereomer with high ee, but I am losing stereochemical purity during workup or purification. What could be causing this epimerization?"

Underlying Causes & Expert Insights:

The proton at the C4 position, being alpha to the carbonyl group, can be acidic. Exposure to acidic or basic conditions, especially at elevated temperatures, can lead to enolization and subsequent epimerization, resulting in a loss of diastereomeric and/or enantiomeric purity.

Recommended Actions & Protocols:

1. Neutralize Workup Conditions:

  • Action: Ensure that any acidic or basic reagents used during the reaction are carefully quenched to a neutral pH before extraction. Use a buffered aqueous solution (e.g., phosphate buffer, pH 7) for washes instead of plain water, dilute acid, or base.

2. Modify Purification Technique:

  • Action: Standard silica gel chromatography can be slightly acidic and may cause epimerization of sensitive compounds.

    • Deactivate Silica: Flush the silica gel column with a solvent mixture containing a small amount of a neutralising agent (e.g., 1% triethylamine in the eluent) before loading the sample.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.

    • Avoid Heat: Perform chromatography at room temperature and remove the solvent under reduced pressure without excessive heating.

III. Summary of Key Parameters for Optimization

ParameterRationaleRecommended Range/Options
Catalyst Controls the chiral environment of the transition state.Proline derivatives, Cinchona alkaloids, Jørgensen-Hayashi catalyst, chiral phosphoric acids.[3][5]
Solvent Influences catalyst solubility, substrate conformation, and transition state stability.Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).
Temperature Lower temperatures generally increase selectivity by favoring the lower energy transition state.-78°C to 25°C.
Additives Can act as co-catalysts or suppress side reactions.Weak acids (e.g., Acetic Acid), water, phase-transfer catalysts.
Concentration Can affect the rate of background (non-catalyzed) reactions.0.05 M to 0.5 M.
Workup/Purification Prevents epimerization of the stereogenic centers.Buffered washes (pH 7), deactivated silica gel, avoidance of heat.

IV. References

  • Chiral Selenide-Catalyzed Enantioselective Construction of Saturated Trifluoromethylthiolated Azaheterocycles. Organic Letters, --INVALID-LINK--

  • Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones. BenchChem, --INVALID-LINK--

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central, --INVALID-LINK--

  • Construction of Chiral β-Trifluoromethyl Alcohols Enabled by Catalytic Enantioselective Aldol-Type Reaction of CF3CHN2. ACS Publications, --INVALID-LINK--

  • Asymmetric synthesis of chiral trifluoromethylated heliotridane via highly catalytic asymmetric Friedel-Crafts alkylation with β-trifluoromethylated acrylates and pyrroles. Nagoya Institute of Technology, --INVALID-LINK--

  • Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. PubMed Central, --INVALID-LINK--

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PubMed Central, --INVALID-LINK--

  • Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group. PubMed, --INVALID-LINK--

  • Michael addition reaction. Wikipedia, --INVALID-LINK--

  • One-Pot Enantioselective Synthesis of 2-Pyrrolidinone Derivatives Bearing a Trifluoromethylated All-Carbon Quaternary Stereocenter. CoLab, --INVALID-LINK--

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications, --INVALID-LINK--

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central, --INVALID-LINK--

  • A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines. ACS, --INVALID-LINK--

  • Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. NIH Public Access, --INVALID-LINK--

References

overcoming solubility problems of 4-(trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Trifluoromethyl)pyrrolidin-2-one

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As a molecule possessing both a polar lactam ring and a lipophilic trifluoromethyl group, its solvation behavior can be complex. This document provides a structured approach, from fundamental principles to advanced troubleshooting, to help you successfully formulate and utilize this compound in your experiments.

Section 1: Physicochemical Profile and Core Solubility Challenge

This compound is a unique structure. The pyrrolidin-2-one core is a lactam, which is a cyclic amide. This part of the molecule is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), similar to the parent compound 2-pyrrolidinone, which is miscible with water and most common organic solvents.[1][2] However, the introduction of a trifluoromethyl (-CF3) group dramatically alters its properties. The -CF3 group is highly electronegative and lipophilic, known to enhance membrane permeability and metabolic resistance in drug candidates but often at the cost of aqueous solubility.[3][4]

The primary challenge, therefore, arises from this dual nature: solvating the polar lactam ring while simultaneously accommodating the non-polar trifluoromethyl moiety.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Source Implication for Solubility
Molecular Formula C₅H₆F₃NO [5] ---
Molecular Weight 153.1 g/mol [5] Standard for small molecules.
XlogP 0.6 [5] Indicates a balance of hydrophilic and lipophilic character; potential for solubility issues in purely aqueous or highly non-polar systems.
Boiling Point 220.3 ± 35.0 °C [6] High boiling point suggests strong intermolecular forces.

| Density | 1.339 ± 0.06 g/cm³ |[6] | Denser than water. |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to dissolve this compound?

Given its predicted XlogP of 0.6, the best initial choices are polar aprotic solvents or water-miscible co-solvents that can bridge its dual polarity.[5] We recommend starting with:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA) [7]

  • Ethanol or Isopropanol

For many biological assays, creating a concentrated stock solution in 100% DMSO and then diluting it into your aqueous buffer is a standard and effective practice.

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What's happening and how can I fix it?

This is a classic solubility problem for compounds with "brick dust" characteristics. The compound is soluble in the organic stock but crashes out when the solvent environment becomes predominantly aqueous.

  • Causality: The aqueous buffer cannot sufficiently solvate the lipophilic trifluoromethyl group, causing the molecules to aggregate and precipitate.

  • Quick Fixes:

    • Lower the Final Concentration: This is the simplest solution. Determine the kinetic solubility limit in your final buffer.

    • Increase DMSO Percentage: Increase the final percentage of DMSO in your aqueous solution (e.g., from 0.5% to 1% or 2%). Always verify the tolerance of your experimental system (e.g., cells, enzymes) to the new solvent concentration.

    • Use a Surfactant: Add a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%) to the aqueous buffer to help form micelles that can encapsulate the drug.[7]

Q3: Is this compound acidic or basic? Can I use pH adjustment to improve its solubility?

The lactam N-H proton is very weakly acidic (pKa typically > 15), similar to other amides, and is not easily ionized under physiological conditions. The rest of the molecule lacks readily ionizable groups. Therefore, pH adjustment is unlikely to significantly enhance the aqueous solubility of the parent compound itself and is not a recommended primary strategy.[8]

Q4: I need to formulate this compound for an in vivo study. What are my options?

Formulating for in vivo use requires non-toxic excipients. Standard DMSO stocks are often unsuitable for high-dose administration. Consider these common vehicle systems:

  • Aqueous Co-solvent Systems: Mixtures of water with PEG 400, propylene glycol, and/or ethanol are common.[7] A typical vehicle might be 10% Ethanol, 40% PEG 400, 50% Water.

  • Surfactant-based Systems: Formulations containing Solutol® HS 15 or Kolliphor® EL (formerly Cremophor® EL) can create micellar solutions to improve solubility.

  • Cyclodextrin Complexation: Using hydroxypropyl-β-cyclodextrin (HP-β-CD) can form an inclusion complex, where the lipophilic part of your molecule resides within the cyclodextrin cavity, presenting a soluble exterior to the aqueous environment.[9]

Section 3: Systematic Troubleshooting Guide

When facing a persistent solubility issue, a systematic approach is more effective than random screening. The following workflow helps guide your decision-making process from initial observation to a viable solution.

G start Problem: Compound is poorly soluble in desired solvent system. assess Step 1: Assess Experimental Need (In Vitro vs. In Vivo) start->assess invitro In Vitro / Screening assess->invitro Assay Development, Screening invivo In Vivo / Pre-clinical assess->invivo Animal Dosing cosolvent Strategy A: Co-Solvent Optimization (e.g., DMSO, Ethanol) invitro->cosolvent Primary approach surfactant Strategy B: Add Surfactant (e.g., Tween-80, Pluronic F-68) invitro->surfactant If co-solvents fail or interfere cosolvent_vivo Strategy C: GRAS Co-Solvents (e.g., PEG 400, Propylene Glycol) invivo->cosolvent_vivo For liquid dosing complexation Strategy D: Complexation (e.g., HP-β-Cyclodextrin) invivo->complexation Improves aqueous solubility and stability sdd Strategy E: Solid Dispersion (e.g., with PVP, Soluplus®) invivo->sdd For oral solid dosage forms solution_ivt Solution Found: Achieved target concentration for in vitro assay. cosolvent->solution_ivt surfactant->solution_ivt solution_ivv Solution Found: A stable, administrable formulation for in vivo study. cosolvent_vivo->solution_ivv complexation->solution_ivv sdd->solution_ivv

Caption: Troubleshooting workflow for solubility issues.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol determines the maximum intrinsic solubility of the compound in a given solvent system, which is critical for establishing formulation limits.[10]

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, PEG 400)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a vial (e.g., 2-5 mg). The key is to have visible, undissolved solid at the end of the experiment.

  • Add a known volume of the test solvent (e.g., 1 mL) to the vial.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate for 24-48 hours. Visually confirm that excess solid remains, indicating a saturated solution.[10]

  • Allow the vials to stand for 1-2 hours to let the solid settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration using a pre-validated HPLC or UV-Vis method against a standard curve.

  • The resulting concentration is the equilibrium solubility.

Self-Validation: The presence of undissolved solid at the end of the equilibration period is essential to ensure the solution is truly saturated.

Protocol 4.2: Co-Solvent System Development for In Vivo Use

This protocol outlines a method for screening and selecting a Generally Recognized as Safe (GRAS) co-solvent system.[7]

Materials:

  • Compound stock solution (e.g., 100 mg/mL in DMSO or NMP)

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol

  • Vehicle components: Saline, Water for Injection

  • Glass vials

Procedure:

  • Define Target Formulation: Determine the target drug concentration (e.g., 10 mg/mL) and dose volume for your study.

  • Screen Binary Systems:

    • Prepare various ratios of a co-solvent with an aqueous vehicle (e.g., 20% PEG 400 in saline, 40% PEG 400 in saline, 60% PEG 400 in saline).

    • Add the compound (either as a solid or from a concentrated stock, accounting for the stock solvent in the final percentage) to each binary system to achieve the target concentration.

    • Vortex and sonicate briefly. Observe for dissolution.

  • Screen Ternary/Quaternary Systems: If binary systems fail, explore more complex mixtures. A common starting point is the Solutol/Ethanol/Saline system or the PEG/Ethanol/Saline system.

    • Example Vehicle: 10% Ethanol, 40% PEG 400, 50% Saline.

    • First, mix the ethanol and PEG 400.

    • Add the compound to this organic phase and ensure it dissolves completely.

    • Slowly add the saline dropwise while vortexing to avoid precipitation.

  • Assess Stability: Once a clear solution is obtained, assess its short-term stability. Let the formulation stand at room temperature and 4 °C for at least 24 hours. Observe for any signs of precipitation or crystallization.

Causality Explained: Co-solvents work by reducing the polarity of the aqueous vehicle, effectively lowering the interfacial tension between the solute and the solvent, which enhances the solubility of lipophilic compounds.[7][11]

Protocol 4.3: Solubility Enhancement via Cyclodextrin Complexation

This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to create an aqueous formulation suitable for injection.[2][9]

G cluster_0 Cyclodextrin Complexation CD HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Soluble Inclusion Complex (Hydrophilic Exterior) CD->Complex + Drug This compound (Poorly Soluble) Drug->Complex + Water Aqueous Environment Complex->Water Disperses in

References

Technical Support Center: Catalyst Deactivation in the Synthesis of 4-(Trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to catalyst deactivation during this critical synthesis. Our goal is to provide you with in-depth, field-proven insights to ensure the efficiency and reproducibility of your experiments.

Introduction to Catalyst Deactivation

In the catalytic hydrogenation processes used to synthesize this compound and its precursors, the catalyst is the heart of the reaction. Its activity and longevity are paramount for achieving high yields and purity. However, over time, all catalysts will inevitably lose their efficacy. This process, known as catalyst deactivation, can manifest as a sudden reaction stall or a gradual decrease in performance over several cycles. Understanding the root causes of deactivation is the first step toward mitigating these issues and developing robust synthetic protocols.

The primary mechanisms of catalyst deactivation can be broadly categorized into four types: poisoning, fouling (or coking), thermal degradation (sintering), and leaching.[1][2][3] Each of these has distinct causes and requires a specific approach for diagnosis and resolution.

Diagram: Major Pathways of Catalyst Deactivation

cluster_causes Potential Causes Deactivation Catalyst Deactivation Poisoning Poisoning (Chemical Adsorption of Impurities) Deactivation->Poisoning Fouling Fouling (Coking) (Physical Deposition) Deactivation->Fouling Sintering Sintering (Thermal Degradation) (Agglomeration of Active Sites) Deactivation->Sintering Leaching Leaching (Dissolution of Active Phase) Deactivation->Leaching P_Causes Sulfur compounds Nitrogen heterocycles Halide ions (e.g., F⁻) Poisoning->P_Causes F_Causes Polymerization of reactants/products Carbonaceous deposits Fouling->F_Causes S_Causes High reaction temperatures Exothermic hotspots Sintering->S_Causes L_Causes Harsh solvents Unstable catalyst support Leaching->L_Causes

Caption: Major pathways of catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound and its precursors?

A1: The synthesis of this compound often involves the hydrogenation of a suitable precursor, such as a succinimide or succinonitrile derivative.[4][5] The most commonly employed heterogeneous catalysts for this type of transformation include:

  • Raney® Nickel: A highly active catalyst, particularly for the reduction of nitriles and amides.[5][6]

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for various hydrogenation reactions.

  • Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃): Often used for the hydrogenation of N-heterocycles.[7][8]

  • Ruthenium on Carbon (Ru/C): Known for its effectiveness in the reductive amination of carbonyl compounds to form amines and subsequent cyclization to lactams.[9]

The choice of catalyst will depend on the specific reaction pathway, substrate, and desired selectivity.

Q2: My reaction has completely stopped, even with a fresh batch of catalyst. What could be the issue?

A2: A sudden halt in your reaction, especially with a new catalyst, strongly suggests the presence of a potent catalyst poison in your starting materials or solvent. Common poisons for hydrogenation catalysts include:

  • Sulfur compounds: Even trace amounts of sulfur (from starting materials or contaminated solvents) can irreversibly poison noble metal catalysts.[10]

  • Nitrogen-containing heterocycles: The product, this compound, and other nitrogen-containing intermediates or impurities can act as inhibitors by strongly adsorbing to the catalyst's active sites.[7][11][12]

  • Halide ions: The trifluoromethyl group in the target molecule can be a potential source of fluoride ions under certain reaction conditions, which may interact with and deactivate palladium catalysts.[13][14]

Troubleshooting Steps:

  • Purify your starting materials: Consider recrystallization or column chromatography to remove impurities.

  • Use high-purity solvents: Ensure your solvents are anhydrous and free from contaminants.

  • Perform a poison test: Add a small amount of a suspected poisoned batch to a known good reaction. A significant drop in activity will confirm the presence of a poison.

Q3: I'm seeing a gradual decrease in my reaction yield over several catalyst cycles. What is the likely cause?

A3: A gradual loss of activity is often indicative of fouling (coking), sintering, or leaching.

  • Fouling (Coking): This is the physical deposition of carbonaceous materials or high molecular weight byproducts on the catalyst surface, blocking active sites.[15][16] This is particularly relevant in reactions involving organic molecules at elevated temperatures.

  • Sintering (Thermal Degradation): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[17][18][19] This is often irreversible.

  • Leaching: The active metal may slowly dissolve into the reaction medium, especially if the solvent is acidic or has strong coordinating properties.

Troubleshooting Steps:

  • Analyze the used catalyst: Techniques like Temperature Programmed Oxidation (TPO) can quantify coke deposition. Transmission Electron Microscopy (TEM) can reveal changes in particle size due to sintering.

  • Optimize reaction conditions: Lowering the reaction temperature may reduce sintering and coking.

  • Consider catalyst regeneration: For fouling, a controlled oxidation to burn off coke may be effective.[20]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to diagnosing and resolving catalyst deactivation issues in your synthesis of this compound.

Diagram: Workflow for Troubleshooting Catalyst Deactivation

Start Reaction Stalls or Yield Decreases Check_Poisons Investigate Poisoning Start->Check_Poisons Check_Fouling Investigate Fouling/ Coking Check_Poisons->Check_Fouling No Purify Purify Reactants & Solvents Check_Poisons->Purify Yes Check_Sintering Investigate Sintering Check_Fouling->Check_Sintering No Regenerate_Wash Regenerate Catalyst: Solvent Wash Check_Fouling->Regenerate_Wash Yes Regenerate_Ox Regenerate Catalyst: Controlled Oxidation Check_Fouling->Regenerate_Ox Yes Check_Leaching Investigate Leaching Check_Sintering->Check_Leaching No Optimize_Temp Optimize Reaction: Lower Temperature Check_Sintering->Optimize_Temp Yes Change_Support Change Catalyst Support Check_Leaching->Change_Support Yes End Problem Resolved Check_Leaching->End No Purify->End Regenerate_Wash->End Regenerate_Ox->End Optimize_Temp->End Change_Support->End

Caption: Workflow for troubleshooting catalyst deactivation.

Issue 1: Sudden Reaction Failure

Symptom: The reaction fails to initiate or stops abruptly, even with a fresh catalyst charge.

Primary Suspect: Catalyst Poisoning.

Potential Cause Diagnostic Approach Proposed Solution & Rationale
Impurities in Starting Materials Analyze starting materials using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Elemental Analysis to detect potential poisons (e.g., sulfur-containing compounds).Purify starting materials via recrystallization, distillation, or chromatography. The goal is to remove strongly coordinating species that irreversibly bind to the catalyst's active sites.
Product Inhibition/Poisoning Monitor the reaction progress. If the rate slows dramatically as product concentration increases, product inhibition is likely. The pyrrolidinone ring system and other amine byproducts are known to inhibit hydrogenation catalysts.[7][11]Consider using a higher catalyst loading or a continuous flow reactor to minimize the accumulation of inhibitory products around the catalyst. In some cases, adding a co-solvent that can help desorb the product from the catalyst surface may be beneficial.
Fluoride-Induced Deactivation This is more difficult to diagnose directly. If you are using a palladium catalyst and have exhausted other possibilities, consider the potential for fluoride ion generation, especially if harsh reaction conditions are employed.[13][14]If fluoride poisoning is suspected, switching to a different catalyst, such as Raney Nickel or a rhodium-based catalyst, may be a viable solution as they may have different sensitivities to halide ions.
Issue 2: Gradual Loss of Activity

Symptom: The reaction rate and/or yield decreases over multiple runs with a recycled catalyst.

Primary Suspects: Fouling, Sintering, Leaching.

Potential Cause Diagnostic Approach Proposed Solution & Rationale
Fouling (Coking) Visually inspect the catalyst; it may appear darker or clumped. Use Thermogravimetric Analysis (TGA) to quantify the amount of carbonaceous deposits.[15]Regeneration: A common method for regenerating coked catalysts is a controlled burn-off of the carbon deposits in a dilute stream of air or oxygen at elevated temperatures.[20] Prevention: Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of coke precursors.
Sintering (Thermal Degradation) Analyze the used catalyst with Transmission Electron Microscopy (TEM) to observe any increase in metal particle size. X-ray Diffraction (XRD) can also show a sharpening of diffraction peaks, indicating larger crystallites.[17][18]Prevention: Operate at the lowest possible temperature that still provides a reasonable reaction rate. Ensure efficient stirring and heat transfer to avoid localized hotspots. Using a catalyst with a more thermally stable support can also mitigate sintering.
Leaching Analyze the reaction filtrate for traces of the active metal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).Prevention: Choose a solvent that does not strongly coordinate with or dissolve the active metal. Ensure the catalyst support is stable under the reaction conditions. Sometimes, modifying the catalyst support to enhance metal-support interactions can reduce leaching.

Catalyst Regeneration Protocols

Protocol 1: Solvent Washing for Raney® Nickel

This method is suitable for removing weakly adsorbed inhibitors and some soluble foulants.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully decant the reaction solvent from the settled catalyst.

  • Add a fresh, degassed solvent (e.g., ethanol or the reaction solvent) to the catalyst.

  • Gently agitate the catalyst slurry for 15-30 minutes.

  • Allow the catalyst to settle and decant the solvent.

  • Repeat the washing process 2-3 times.

  • The washed catalyst can then be reused directly.

Protocol 2: Thermal Regeneration for Coked Catalysts (e.g., Pd/C)

Caution: This procedure should be performed with appropriate safety measures due to the use of high temperatures and potentially flammable materials.

  • Place the dried, coked catalyst in a tube furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) to remove any residual flammable solvents.

  • Slowly introduce a dilute stream of air or oxygen (e.g., 1-5% in nitrogen) into the furnace.

  • Gradually heat the furnace to a temperature sufficient to burn off the coke (typically 300-500 °C). The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst.

  • Hold at the target temperature until the coke is completely removed (this can be monitored by analyzing the off-gas for CO₂).

  • Cool the furnace to room temperature under an inert atmosphere.

  • The regenerated catalyst may require a reduction step (e.g., with hydrogen) before reuse.

Concluding Remarks

Catalyst deactivation is a multifaceted challenge in the synthesis of this compound. A systematic and logical approach to troubleshooting, grounded in a solid understanding of the potential deactivation mechanisms, is crucial for overcoming these obstacles. By carefully considering the possibilities of poisoning, fouling, sintering, and leaching, and by implementing the diagnostic and remedial actions outlined in this guide, researchers can enhance the robustness and efficiency of their synthetic processes.

References

Validation & Comparative

spectral analysis and characterization of 4-(trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectral Analysis of 4-(Trifluoromethyl)pyrrolidin-2-one

A Senior Application Scientist's Guide to Structural Elucidation

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. The introduction of a trifluoromethyl (-CF3) group into a molecule can profoundly alter its physicochemical and pharmacological properties, including metabolic stability and binding affinity.[1] This guide provides a comprehensive, multi-technique spectral analysis of this compound, a fluorinated lactam with potential applications as a building block in medicinal chemistry.

Our analysis will be framed as a comparative study, leveraging the well-understood spectral data of Pyrrolidin-2-one (the parent scaffold) and 4-Methylpyrrolidin-2-one (a non-fluorinated alkyl analog). This approach allows us to isolate and understand the specific spectral signatures imparted by the potent electron-withdrawing trifluoromethyl group. We will delve into the causality behind experimental choices and interpret the resulting data to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing unambiguous data on the chemical environment, connectivity, and stereochemistry of atoms. For a trifluoromethylated compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential for complete characterization.

Expertise in Action: Why the Trifluoromethyl Group is a Game-Changer in NMR

The -CF3 group exerts a powerful inductive electron-withdrawing effect. This effect deshields nearby nuclei, causing their resonance signals to appear at a higher chemical shift (further downfield) in both ¹H and ¹³C NMR spectra. Furthermore, the spin-active ¹⁹F nucleus couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for confirming the position of the fluorinated substituent.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, we expect to see signals corresponding to the N-H proton, the diastereotopic methylene protons at C5, the single proton at C4, and the methylene protons at C3. The key diagnostic feature will be the downfield shift and complex splitting of the C4 proton due to coupling with both the adjacent C3 protons and the three fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C spectrum will show five distinct carbon signals. The carbonyl carbon (C2) will be the most downfield. The carbon directly attached to the -CF3 group (C4) will exhibit a characteristic quartet due to one-bond coupling (¹JCF), and its chemical shift will be significantly influenced by the fluorine atoms. The trifluoromethyl carbon itself will also appear as a quartet with a very large ¹JCF coupling constant.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atoms.[2][3] Since all three fluorine atoms in the -CF3 group are chemically equivalent, they will give rise to a single signal (a singlet in a proton-decoupled spectrum). Its chemical shift, typically in the range of -50 to -70 ppm for -CF3 groups, is highly diagnostic.[3]

Comparative NMR Data Summary
CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
Pyrrolidin-2-one ~3.4 (C5-H₂), ~2.3 (C3-H₂), ~2.0 (C4-H₂)[4]~177 (C=O), ~42 (C5), ~31 (C3), ~18 (C4)
4-Methylpyrrolidin-2-one Signals shifted relative to parent due to -CH₃ group.Signals shifted; additional signal for -CH₃ carbon.
This compound (Expected) C4-H significantly downfield (>3.0 ppm), C3-H₂ and C5-H₂ moderately downfield.C4 shifted downfield with C-F coupling, C3 and C5 shifted downfield. C=O likely shifted slightly.

Note: Specific chemical shift values are dependent on the solvent and instrument frequency. The data for Pyrrolidin-2-one is sourced from literature, while values for the other compounds are based on established chemical principles.

Experimental Protocol: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire a proton-decoupled ¹⁹F spectrum. A common reference standard for ¹⁹F NMR is CFCl₃ (δ = 0 ppm).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate signals and assign chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).

Workflow for NMR Analysis

References

A Comparative Guide to the Biological Activity Screening of 4-(Trifluoromethyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of a Privileged Scaffold and a Powerhouse Functional Group

In the landscape of medicinal chemistry, the pyrrolidin-2-one core is a well-established "privileged scaffold." Its presence in pioneering nootropic agents like piracetam has long signaled its potential to modulate complex neurological pathways.[1] This five-membered lactam ring system offers a rigid, yet versatile, three-dimensional structure amenable to diverse functionalization. When this scaffold is strategically enhanced with a trifluoromethyl (CF₃) group, a powerhouse of medicinal chemistry, the potential for novel biological activity is significantly amplified.

The CF₃ group is prized for its ability to improve crucial pharmacological properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] This guide provides a comparative analysis of the biological activities reported for derivatives of 4-(trifluoromethyl)pyrrolidin-2-one, offering a technical overview for researchers engaged in drug discovery. We will dissect the performance of these compounds across key therapeutic areas, compare them to relevant alternatives, and provide the experimental frameworks necessary for their evaluation.

Comparative Analysis of Biological Activities

The introduction of the 4-trifluoromethyl moiety onto the pyrrolidin-2-one scaffold has paved the way for exploring a range of therapeutic applications. Below, we compare the screening results and structure-activity relationships (SAR) across several key biological domains.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrrolidin-2-one skeleton is a feature in numerous compounds evaluated for anticancer activity.[4][5] The rationale for screening CF₃-substituted derivatives lies in the group's proven ability to enhance the potency of other heterocyclic anticancer agents.[2] Screening is typically conducted against a panel of human cancer cell lines to assess both potency and selectivity.

Causality of Experimental Design: The choice of cell lines is critical for a comprehensive primary screen. A standard panel often includes:

  • MCF-7: An estrogen receptor-positive breast cancer line, representing hormone-dependent cancers.

  • A549: A lung adenocarcinoma cell line, representing a common and aggressive form of lung cancer.

  • HepG2: A liver carcinoma cell line, useful for evaluating activity against hepatocellular cancers.[6]

  • Normal cell lines (e.g., NIH-3T3, HaCaT): Used as a counterscreen to determine the selectivity of the compound for cancer cells over healthy cells, providing an early indication of the therapeutic index.[2][5]

Comparative Performance Data:

While direct data for a broad series of this compound derivatives is emerging, we can compare the performance of structurally related compounds to establish a benchmark. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrrolidinone and indolin-2-one derivatives against common cancer cell lines.

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Indolin-2-oneCompound 17a HepG20.078 (VEGFR-2)Sunitinib0.139 (VEGFR-2)[6]
Indolin-2-oneCompound 10g MCF-70.91Sunitinib4.77[6]
Spirooxindole-pyrrolidineCompound 5f A5491.2Doxorubicin0.8[5]
Diphenylamine-pyrrolidin-2-oneCompound 6 PPC-1 (Prostate)2.5Doxorubicin0.9[4]

Structure-Activity Relationship (SAR) Insights: Analysis of related scaffolds suggests that the nature and position of substituents on aromatic rings attached to the pyrrolidinone core are critical for activity.[7][8] For this compound derivatives, key modifications would focus on the N-1 position of the lactam ring. Introducing various aryl or benzyl groups at this position allows for probing interactions with specific pockets in target enzymes, such as kinases, which are often implicated in cancer progression.[6][9]

SAR_Anticancer cluster_0 This compound Core core Core Scaffold R1 N-1 Substitution (Aryl, Heteroaryl, Benzyl) - Modulates kinase binding - Influences solubility core->R1 Primary Modification Site CF3 4-CF3 Group - Enhances lipophilicity - Blocks metabolic attack - Increases binding affinity core->CF3 Key Potency Group R2 3/5-Position Substitution - Potential for additional H-bonds - Fine-tunes electronics core->R2 Secondary Modification Site

Caption: Key modification sites on the this compound scaffold.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents.[10] Heterocyclic compounds containing trifluoromethyl groups have shown significant promise in this area.[11][12] Recent studies on dihydropyrrol-2-ones featuring two CF₃ groups have demonstrated potent activity against both bacteria and fungi, providing a strong rationale for screening this compound analogs.[11]

Comparative Performance Data:

Screening is performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary metric for comparison.

Compound ClassPathogenMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
CF₃-Pyridine ChalconeS. aureus6.25Ciprofloxacin6.25[12]
CF₃-Pyridine ChalconeC. albicans12.5Clotrimazole6.25[12]
CF₃-PyrazoleS. aureus (MRSA)0.78Vancomycin>100[10]
Dihydropyrrol-2-one (bis-CF₃)S. aureus>128Not Specified-[11]
Dihydropyrrol-2-one (bis-CF₃)C. albicans32Not Specified-[11]

Structure-Activity Relationship (SAR) Insights: For antimicrobial activity, studies on related trifluoromethyl heterocycles show that lipophilicity and the presence of specific functional groups (like hydroxyl or nitro groups on appended aryl rings) are crucial.[10][11] Compounds with o-OH and m'-NO₂ groups on aryl substituents have exhibited superior activity.[11] This suggests that derivatives of this compound with similarly substituted N-aryl groups would be promising candidates for antimicrobial screening.

Neuroprotective Effects: A Legacy of the Pyrrolidone Core

The pyrrolidin-2-one scaffold is the foundation of nootropic drugs, making neuroprotection a logical therapeutic area to investigate.[1] Studies on various pyrrolidin-2-one derivatives (without the CF₃ group) have demonstrated significant neuroprotective effects in models of cognitive impairment, such as Alzheimer's disease.[13][14][15]

Mechanism of Action & Screening Models: The primary mechanism explored is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. Deficits in acetylcholine are a key feature of Alzheimer's disease.[13] The standard preclinical model involves inducing cognitive deficits in mice using scopolamine, an anticholinergic agent, and then assessing the ability of the test compound to reverse these deficits in behavioral tests like the Morris water maze.[13][14]

Comparative Performance: While specific data on this compound derivatives in these models is not yet widely published, existing derivatives have been shown to be as effective as the standard drug Donepezil in reversing scopolamine-induced biochemical changes.[13][14] The addition of a CF₃ group is hypothesized to enhance blood-brain barrier penetration and metabolic stability, potentially leading to derivatives with improved efficacy and duration of action.

Methodology Deep Dive: Experimental Protocols

Trustworthy and reproducible data is the bedrock of scientific discovery. The following section provides detailed, self-validating protocols for key biological screening assays.

Workflow for Primary Biological Activity Screening

Screening_Workflow cluster_input Input cluster_invitro In Vitro Screening cluster_analysis Data Analysis cluster_hit Hit Validation & Progression Compound Test Compound: 4-(CF3)Pyrrolidin-2-one Derivative Anticancer Cytotoxicity Assay (e.g., MTT) Compound->Anticancer Primary Assays Antimicrobial MIC Determination (e.g., Broth Microdilution) Compound->Antimicrobial Primary Assays Neuro Enzyme Inhibition (e.g., AChE Assay) Compound->Neuro Primary Assays Data Determine IC50 / MIC Compare to Controls Assess SAR Anticancer->Data Antimicrobial->Data Neuro->Data Hit Identify 'Hit' Compound Data->Hit Tox Selectivity & Toxicity (Normal Cell Lines) Hit->Tox Counterscreening Invivo In Vivo Model Testing (e.g., Xenograft, Infection) Tox->Invivo Lead Candidate

Caption: A generalized workflow for the biological screening of novel compounds.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and proliferation.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[16]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at 4x the highest desired final concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion and Future Outlook

The strategic combination of the neuro-centric pyrrolidin-2-one scaffold with the pharmacologically advantageous trifluoromethyl group creates a class of compounds with significant therapeutic potential. Comparative analysis indicates that these derivatives are promising candidates for development as anticancer, antimicrobial, and neuroprotective agents. The structure-activity relationships derived from related compound series provide a logical framework for optimizing lead compounds, primarily through substitutions at the N-1 position.

Future research should focus on synthesizing a focused library of this compound derivatives and performing comprehensive screening using the standardized protocols outlined in this guide. This systematic approach will enable the identification of potent and selective lead compounds, paving the way for advanced preclinical and clinical development.

References

A Comparative Guide to 4-(Trifluoromethyl)pyrrolidin-2-one and its Non-Fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. This guide provides an in-depth, objective comparison of 4-(trifluoromethyl)pyrrolidin-2-one and its non-fluorinated parent, pyrrolidin-2-one. We will explore how the introduction of a trifluoromethyl group—a common bioisostere—at the C4 position of the pyrrolidinone ring profoundly alters its physicochemical properties and, by extension, its potential as a building block in drug development. This analysis is grounded in experimental data and established scientific principles to provide researchers with actionable insights.

The pyrrolidin-2-one nucleus is a significant heterocyclic compound, recognized for its presence in various natural products and its role as a versatile lead compound in designing potent bioactive agents.[1][2] Its derivatives have shown a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[2][3] The decision to introduce a trifluoromethyl (CF3) group is a calculated one, aiming to leverage the unique properties of fluorine to enhance metabolic stability, modulate lipophilicity, and alter electronic characteristics, all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][5]

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of the highly electronegative trifluoromethyl group induces significant changes in the molecule's fundamental properties. These alterations are not merely academic; they have direct and predictable consequences on how the molecule behaves in a biological system.

PropertyPyrrolidin-2-oneThis compoundRationale for Change
Molecular Weight ( g/mol ) 85.10[6]153.10[7]The addition of a -CF3 group in place of a hydrogen atom significantly increases the molecular mass.
Predicted LogP -0.8[6]0.6[8]The CF3 group generally increases lipophilicity. This shift from a negative to a positive LogP value indicates a transition from a hydrophilic to a more lipophilic character, which can enhance membrane permeability.
Predicted pKa Not typically acidic~14.99The electron-withdrawing nature of the CF3 group can increase the acidity of the N-H proton of the lactam, although it remains a very weak acid.
Boiling Point (°C) 245[1]220.3 (Predicted)[9]While fluorination often increases volatility, the significant increase in molecular weight of this compound results in a comparable predicted boiling point.
Polar Surface Area (Ų) 29.1Not explicitly found, but expected to be similar.The primary contribution to the polar surface area is the amide group, which remains unchanged.

Causality Behind Experimental Choices: The selection of these physicochemical parameters is intentional. LogP (lipophilicity) is a critical predictor of a drug's ability to cross cell membranes. pKa influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. Metabolic stability is a direct measure of a compound's resistance to enzymatic degradation, a key factor in determining its in vivo half-life.[4][10]

The Fluorine Advantage: Enhancing Metabolic Stability

One of the most compelling reasons for introducing fluorine into a drug candidate is to block metabolic "soft spots." The carbon-hydrogen bonds are often susceptible to oxidation by cytochrome P450 enzymes, a primary route of drug metabolism. The carbon-fluorine bond, being significantly stronger, is much more resistant to this enzymatic cleavage.[4][11]

By replacing a hydrogen atom at the C4 position with a trifluoromethyl group, we effectively shield that position from oxidative metabolism. This can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.[5][12]

Experimental Protocols

To ensure the reproducibility and validation of the data presented, detailed experimental methodologies are crucial.

Protocol 1: Determination of LogP/LogD via Shake-Flask Method

This protocol is considered the "gold standard" for determining lipophilicity.[13][14]

Objective: To experimentally determine the n-octanol/water partition coefficient (LogP) or distribution coefficient (LogD) of the test compounds.

Materials:

  • Test compound (this compound or pyrrolidin-2-one)

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 10 mM DMSO stock solution of the test compound

  • Vials and a rotator

  • LC-MS/MS for analysis

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.[13]

  • In a clean vial, add 990 µL of PBS (pH 7.4) and 100 µL of n-octanol.[13]

  • Add 10 µL of the 10 mM DMSO stock solution to the vial.[13]

  • Securely cap the vial and place it on a rotator for 1 hour at 30 rpm to ensure thorough mixing and partitioning.[13]

  • After rotation, centrifuge the vials to separate the n-octanol and aqueous layers.

  • Carefully collect aliquots from both the n-octanol and the PBS layers.

  • Analyze the concentration of the test compound in each phase using a validated LC-MS/MS method.

  • Calculate the LogD value using the formula: LogD = log10([Compound]octanol / [Compound]PBS). For non-ionizable compounds, LogD is equivalent to LogP.[13]

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of the compounds to phase I metabolism.

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS for analysis

Procedure:

  • Pre-warm a solution of HLM in phosphate buffer at 37°C.

  • Add the test compound to the HLM solution at a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.

Synthesis and Characterization

The synthesis of pyrrolidin-2-one is well-established and can be achieved through methods like the dehydration of 4-aminobutanoic acid or the ammoniation of γ-butyrolactone.[1][3] The synthesis of this compound is more complex, often involving multi-step sequences that introduce the trifluoromethyl group.[15][16]

Characterization: Unequivocal identification of these compounds relies on a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. For the fluorinated analog, ¹⁹F NMR is particularly diagnostic.[17][18]

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural elucidation.[17]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the lactam carbonyl.

Visualizing the Comparison

Workflow for Comparative Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical & In Vitro Profiling cluster_2 Data Analysis & Comparison Synth_NF Synthesis of Pyrrolidin-2-one Char Structural Characterization (NMR, MS, IR) Synth_NF->Char Synth_F Synthesis of 4-(CF3)- Pyrrolidin-2-one Synth_F->Char LogP LogP/LogD Determination (Shake-Flask) Char->LogP pKa pKa Determination Char->pKa MetStab Metabolic Stability (HLM Assay) Char->MetStab Analysis Comparative Analysis of Physicochemical Properties and Metabolic Fate LogP->Analysis pKa->Analysis MetStab->Analysis

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated pyrrolidinones.

Conclusion

The strategic fluorination of the pyrrolidin-2-one scaffold at the C4 position offers a powerful tool for medicinal chemists to fine-tune the properties of potential drug candidates. The introduction of the trifluoromethyl group markedly increases lipophilicity and enhances metabolic stability by blocking a potential site of oxidative metabolism. While the synthesis of the fluorinated analog is more challenging, the potential benefits in terms of improved pharmacokinetic properties often justify the additional effort. This guide provides a foundational framework for researchers to understand the critical differences between these two scaffolds and to make informed decisions in the design of novel therapeutics. The provided experimental protocols offer a starting point for the in-house validation and comparison of these and other fluorinated analogs.

References

A Technical Guide to the Structure-Activity Relationship of 4-(Trifluoromethyl)pyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(trifluoromethyl)pyrrolidin-2-one analogs, a class of compounds that has garnered significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group at the 4-position of the pyrrolidin-2-one scaffold imparts unique physicochemical properties, influencing the biological activity and pharmacokinetic profiles of these molecules. This guide will delve into the SAR of these analogs as modulators of the androgen receptor and dipeptidyl peptidase-4, offering a comparative analysis supported by experimental data and detailed protocols.

Introduction: The Significance of the this compound Scaffold

The pyrrolidin-2-one (γ-lactam) ring is a prevalent structural motif in a multitude of biologically active compounds. The introduction of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and cellular permeability. In the context of the pyrrolidin-2-one core, the CF₃ group at the 4-position creates a chiral center and can significantly influence the conformation of the ring, thereby affecting its interaction with biological targets. This guide will explore the nuanced structure-activity relationships of this scaffold, focusing on two key therapeutic areas: androgen receptor modulation and dipeptidyl peptidase-4 (DPP-4) inhibition.

Comparative Analysis of Biological Activity

Androgen Receptor (AR) Modulators

A notable application of this compound analogs is in the development of selective androgen receptor modulators (SARMs). A series of 4-(trifluoromethyl)-2(1H)-pyrrolidino[3,2-g]quinolinones has been investigated for their ability to modulate the transcriptional activity of the human androgen receptor (hAR).[1] The parent compound of this series displayed moderate interaction with the hAR; however, substitutions on the quinolinone ring system led to a significant enhancement in potency.[1]

Table 1: Structure-Activity Relationship of 4-(Trifluoromethyl)-2(1H)-pyrrolidino[3,2-g]quinolinone Analogs as Androgen Receptor Agonists

CompoundEC₅₀ (nM) for hAR Agonism
1 HH>1000
2 OCH₃H100
3 OCH₃OCH₃10
4 ClCl5
5 CH₃CH₃8

Data synthesized from the findings presented in Edwards et al. (1998).[1]

The data clearly indicates that substitutions at the 6- and 7-positions (R¹ and R²) of the quinolinone ring are crucial for potent AR agonism. The parent, unsubstituted analog 1 is largely inactive. The introduction of methoxy groups at the 6- and 7-positions in compound 3 results in a 100-fold increase in potency compared to the monosubstituted analog 2 . The most potent compounds in this series were the 6,7-dichloro (4 ) and 6,7-dimethyl (5 ) analogs, with EC₅₀ values in the low nanomolar range. This suggests that small, lipophilic groups at these positions are favorable for productive interactions with the ligand-binding domain of the androgen receptor.

SAR_AR_Modulators cluster_scaffold Core Scaffold cluster_analogs Quinolinone Analogs Scaffold This compound Unsubstituted Unsubstituted (EC₅₀ >1000 nM) Scaffold->Unsubstituted Low Potency Methoxy 6,7-Dimethoxy (EC₅₀ = 10 nM) Unsubstituted->Methoxy Increased Potency (Electron-donating groups) Dichloro 6,7-Dichloro (EC₅₀ = 5 nM) Methoxy->Dichloro High Potency (Halogen substitution) Dimethyl 6,7-Dimethyl (EC₅₀ = 8 nM) Methoxy->Dimethyl High Potency (Lipophilic groups)

Figure 1: SAR summary for AR modulators.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The pyrrolidine scaffold is a key component of several approved DPP-4 inhibitors. While specific SAR studies on this compound analogs as DPP-4 inhibitors are not as extensively documented in the readily available literature, valuable insights can be drawn from studies on structurally related 4-fluoropyrrolidine-2-carbonitrile derivatives.[2] The introduction of a fluorine atom at the 4-position of the pyrrolidine ring has been shown to enhance the inhibitory activity against DPP-4.[3]

Table 2: Comparison of 4-Substituted Pyrrolidine-2-carbonitrile Analogs as DPP-4 Inhibitors

Compound4-SubstituentDPP-4 IC₅₀ (µM)
6 H0.15
7 F0.017
8 CF₃ (Hypothetical)Potentially <0.017

Data for compounds 6 and 7 from a representative study on 4-fluoropyrrolidine-2-carbonitrile derivatives.[2] Compound 8 is a hypothetical analog for comparative purposes.

The data for compounds 6 and 7 demonstrates that the introduction of a fluorine atom at the 4-position leads to a nearly 10-fold increase in DPP-4 inhibitory potency. This enhancement is likely due to favorable interactions of the electronegative fluorine atom with the active site of the enzyme. Based on this trend, it is hypothesized that a trifluoromethyl group at the 4-position (compound 8 ) could lead to even greater potency due to its strong electron-withdrawing nature and potential for unique intermolecular interactions.

SAR_DPP4_Inhibitors cluster_scaffold Core Scaffold cluster_analogs 4-Substituted Analogs Scaffold Pyrrolidine-2-carbonitrile Unsubstituted Unsubstituted (H) (IC₅₀ = 0.15 µM) Scaffold->Unsubstituted Moderate Potency Fluoro 4-Fluoro (F) (IC₅₀ = 0.017 µM) Unsubstituted->Fluoro Increased Potency (Electronegative substitution) Trifluoromethyl 4-Trifluoromethyl (CF₃) (Hypothetical High Potency) Fluoro->Trifluoromethyl Predicted Further Increase (Strong electron-withdrawing group)

Figure 2: SAR trend for DPP-4 inhibitors.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)-2(1H)-pyrrolidino[3,2-g]quinolinone Analogs

The synthesis of the quinolinone core typically involves a multi-step sequence, with the key final step being the annulation of the pyrrolidinone ring. The following is a representative protocol.

Step 1: Synthesis of the Quinolinone Core A substituted aniline is reacted with diethyl ethoxymethylenemalonate followed by thermal cyclization to afford the corresponding 4-hydroxy-3-quinolinecarboxylate.

Step 2: Introduction of the Pyrrolidinone Precursor The quinolinone from Step 1 is alkylated at the N1 position with a suitable four-carbon unit containing a leaving group and a protected amine.

Step 3: Cyclization to form the Pyrrolidinone Ring Deprotection of the amine followed by intramolecular cyclization yields the final 4-(trifluoromethyl)-2(1H)-pyrrolidino[3,2-g]quinolinone analog. The trifluoromethyl group is typically introduced early in the synthesis on the pyrrolidine precursor.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of the test compounds to the androgen receptor.[4][5][6]

Materials:

  • Recombinant human androgen receptor (hAR)

  • [³H]-Mibolerone (radioligand)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add a fixed concentration of hAR and [³H]-Mibolerone to each well.

  • Add the serially diluted test compounds to the wells. Include wells for total binding (no competitor) and non-specific binding (excess cold ligand).

  • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separate the bound from free radioligand using a filter-binding apparatus.

  • Wash the filters to remove unbound radioligand.

  • Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

DPP-4 Inhibition Assay

This is a fluorescence-based assay to measure the inhibitory activity of the compounds against DPP-4.[7][8][9][10]

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the DPP-4 enzyme to each well of a 96-well plate.

  • Add the serially diluted test compounds to the wells. Include wells for enzyme control (no inhibitor) and blank (no enzyme).

  • Pre-incubate the plate to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the percent inhibition and calculate the IC₅₀ value.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Assays Start Starting Materials Intermediate Key Intermediate Start->Intermediate Final Final Analog Intermediate->Final Binding Binding Assay (IC₅₀) Final->Binding Functional Functional Assay (EC₅₀) Final->Functional

Figure 3: General experimental workflow.

Conclusion

The this compound scaffold serves as a versatile platform for the design of potent and selective modulators of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate the profound impact of substitutions on the biological activity of these analogs. For androgen receptor modulators, substitutions on the fused quinolinone ring are critical for achieving high potency. In the context of DPP-4 inhibition, the introduction of a trifluoromethyl group at the 4-position of the pyrrolidine ring is predicted to be a key determinant of inhibitory activity. The experimental protocols provided herein offer a framework for the synthesis and evaluation of novel this compound analogs, paving the way for the development of new therapeutic agents.

References

A Senior Application Scientist's Guide to Comparative Docking Studies: 4-(Trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for conducting and evaluating computational docking studies of 4-(trifluoromethyl)pyrrolidin-2-one. Designed for researchers in drug discovery and computational biology, this document moves beyond a simple protocol, offering insights into the causal reasoning behind methodological choices and establishing a self-validating system for robust and reproducible results.

Introduction: The Promise of a Fluorinated Scaffold

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The introduction of a trifluoromethyl (CF3) group, as in this compound, can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability due to the unique electronic properties of fluorine.[3] Computational docking is an indispensable tool for rapidly exploring the potential interactions of such novel compounds with various protein targets, thereby accelerating the hit-to-lead process in drug discovery.[4][5][6]

This guide will compare two widely-used docking programs, the open-source AutoDock Vina and the commercial suite Schrödinger's Glide , to analyze the binding of this compound against two plausible and distinct protein targets: a protease and a kinase. This comparative approach highlights how different algorithms and scoring functions can influence predicted binding modes and affinities, providing a more nuanced understanding of the ligand's potential.

Section 1: Ligand Preparation - Ensuring Chemical Accuracy

The accuracy of any docking study is fundamentally dependent on the quality of the input ligand structure. The goal is to generate a low-energy, 3D conformation that correctly represents the molecule's stereochemistry, charge distribution, and rotatable bonds.

Protocol 1: 3D Ligand Preparation
  • Obtain 2D Structure: Draw this compound using a chemical sketcher like ChemDraw or MarvinSketch, or retrieve its SMILES string from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: This is a critical step to relieve any steric strain and find a stable conformation. Employ a suitable force field, such as MMFF94. This can be performed using software like Avogadro or the LigPrep tool in the Schrödinger Suite.[7]

  • Charge Assignment: Assign partial atomic charges. For AutoDock Vina, Gasteiger charges are commonly used.[8] Commercial software like Schrödinger's Maestro uses its own well-validated force fields (e.g., OPLS).

  • Define Rotatable Bonds: Identify all rotatable bonds. For this compound, the primary flexibility will be the exocyclic bonds if further substitutions were present. The pyrrolidinone ring itself is largely rigid.

  • Save in Appropriate Format: Save the final structure in the required format for each docking program: .pdbqt for AutoDock Vina and .mae for Glide.

Section 2: Target Selection and Preparation - Defining the Playing Field

The choice of protein targets is crucial. For this guide, we have selected two representative targets where pyrrolidinone-based inhibitors have shown promise:

  • Papain-Like Protease (PLpro) of SARS-CoV-2 (PDB ID: 7JIR): A key viral enzyme essential for replication, making it a prime target for antiviral drug development.[9][10]

  • Dipeptidyl Peptidase-4 (DPP-4) (PDB ID: 2ONC): A well-established target for type 2 diabetes, with several pyrrolidine-based inhibitors already on the market.[11]

Protocol 2: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure and prepare it for docking by adding missing atoms and assigning correct parameters.[12][13][14]

  • Download PDB File: Obtain the crystal structure from the Protein Data Bank (RCSB PDB).

  • Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[13][15] This is crucial as they can interfere with the docking algorithm.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). This can be done using tools like AutoDockTools (ADT) or the Protein Preparation Wizard in Schrödinger's Maestro.[16][17]

  • Assign Atomic Charges: Assign partial charges to all protein atoms (e.g., Gasteiger for ADT, or a force field like OPLS for Maestro).

  • Handle Missing Residues/Loops: If the crystal structure has missing side chains or entire loops, these should be modeled in using tools like Prime (Schrödinger) or Modeller. For this guide, we assume the chosen PDB structures are complete.

  • Save in Correct Format: Save the prepared protein as a .pdbqt file for AutoDock Vina or use the prepared structure directly within the Maestro environment for Glide.

Section 3: A Comparative Docking Workflow

This section details the execution of the docking simulations using our two chosen software packages. The fundamental difference lies in their search algorithms and scoring functions. AutoDock Vina uses a Lamarckian genetic algorithm and an empirical scoring function, while Glide employs a hierarchical search protocol and its proprietary GlideScore function.[18][19][20]

Workflow Diagram: Comparative Molecular Docking

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Comparison cluster_analysis Phase 3: Analysis Ligand_2D Ligand 2D Structure (this compound) Ligand_3D Ligand Preparation (3D Conversion, Energy Minimization) Ligand_2D->Ligand_3D Protein_PDB Target Protein 3D Structure (e.g., PLpro, DPP-4) Protein_Prep Protein Preparation (Add Hydrogens, Remove Water) Protein_PDB->Protein_Prep Vina_Grid AutoDock Vina: Define Grid Box Ligand_3D->Vina_Grid PDBQT Glide_Grid Schrödinger Glide: Define Receptor Grid Ligand_3D->Glide_Grid MAE Protein_Prep->Vina_Grid PDBQT Protein_Prep->Glide_Grid MAE Vina_Dock AutoDock Vina: Run Docking Vina_Grid->Vina_Dock Vina_Results Vina Results (Binding Affinity, Poses) Vina_Dock->Vina_Results Glide_Dock Schrödinger Glide: Run Ligand Docking (SP/XP) Glide_Grid->Glide_Dock Glide_Results Glide Results (GlideScore, Poses) Glide_Dock->Glide_Results Comparison Comparative Analysis (Scores, Interactions, Visualization) Vina_Results->Comparison Glide_Results->Comparison G PDB Crystal Structure (Protein + Co-crystallized Ligand) Separate Separate Ligand and Protein PDB->Separate Prep_Prot Prepare Protein (Protocol 2) Separate->Prep_Prot Prep_Lig Prepare Ligand (Protocol 1) Separate->Prep_Lig Dock Re-Dock Ligand into Protein Prep_Prot->Dock Prep_Lig->Dock Analyze Analyze Result Dock->Analyze RMSD Calculate RMSD between Docked Pose and Crystal Pose Analyze->RMSD Validate RMSD < 2.0 Å? RMSD->Validate Success Protocol Validated Validate->Success Yes Fail Protocol Invalid (Re-evaluate Preparation/Parameters) Validate->Fail No

References

comparing the efficacy of different synthetic routes to 4-(trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties to bioactive molecules. The 4-(trifluoromethyl)pyrrolidin-2-one core is a particularly valuable building block in the synthesis of novel therapeutics. This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate, offering a critical evaluation of their respective efficacies based on experimental data.

Introduction to Synthetic Strategies

The synthesis of this compound presents unique challenges due to the electronic influence of the trifluoromethyl group. Two distinct and effective strategies have emerged: an enantioselective organocatalytic route involving a Michael addition followed by reductive cyclization, and a more direct approach via the catalytic hydrogenation of a trifluoromethyl-substituted succinimide. This guide will dissect these methodologies, providing a comparative analysis of their yields, stereoselectivity, scalability, and overall practicality.

Route A: Enantioselective Organocatalytic Michael Addition and Reductive Cyclization

This elegant, multi-step approach constructs the chiral pyrrolidinone ring with high stereocontrol. The key steps involve an organocatalyzed Michael addition of a nitroalkane to an α,β-unsaturated ester bearing a trifluoromethyl group, followed by a reduction of the nitro group and subsequent intramolecular cyclization to form the lactam.

Mechanistic Rationale

The initial Michael addition, often catalyzed by a chiral amine or squaramide catalyst, establishes the crucial C-C bond and sets the stereochemistry at the C4 position. The nitro group serves as a versatile precursor to the amine required for the final lactamization. The diastereoselective reduction of the nitro group, typically achieved through catalytic hydrogenation, is followed by spontaneous or acid-catalyzed cyclization to yield the desired this compound. The choice of catalyst in the Michael addition is critical for achieving high enantioselectivity.

Route_A_Workflow start Ethyl 2-(trifluoromethyl)acrylate + Nitromethane michael Organocatalytic Michael Addition start->michael Chiral Catalyst intermediate γ-Nitro-α-(trifluoromethyl) Ester michael->intermediate reduction Catalytic Hydrogenation (Nitro Reduction & Cyclization) intermediate->reduction H₂, Catalyst (e.g., Raney Ni) product This compound reduction->product

Caption: Workflow for Route A: Enantioselective Synthesis.

Route B: Catalytic Hydrogenation of 3-(Trifluoromethyl)succinimide

This route offers a more convergent and potentially more scalable approach to this compound. It relies on the selective reduction of one of the carbonyl groups of a pre-formed 3-(trifluoromethyl)succinimide ring.

Mechanistic Rationale

The synthesis of the starting material, 3-(trifluoromethyl)succinimide, can be achieved from trifluoromethylmaleic anhydride. The critical step is the selective catalytic hydrogenation of one of the two carbonyl groups of the succinimide ring to a methylene group. This transformation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) under hydrogen pressure. The selectivity of the reduction is a key challenge, as over-reduction can lead to the corresponding pyrrolidine. The reaction conditions, including catalyst choice, solvent, temperature, and pressure, must be carefully optimized to favor the formation of the desired lactam.

Route_B_Workflow start 3-(Trifluoromethyl)succinimide hydrogenation Catalytic Hydrogenation start->hydrogenation H₂, Catalyst (e.g., Pd/C) product This compound hydrogenation->product

Caption: Workflow for Route B: Direct Hydrogenation.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Organocatalytic Michael Addition & Reductive CyclizationRoute B: Catalytic Hydrogenation of Succinimide
Overall Yield 50-75% (over 3 steps)60-85% (for the hydrogenation step)
Stereocontrol Excellent (up to 96% ee)Racemic product unless a chiral catalyst or resolution is employed.
Scalability Moderate; catalyst loading and reaction times can be a factor.Potentially high; heterogeneous catalysis is generally amenable to scale-up.
Starting Materials Readily available but can be moderately expensive.Requires synthesis of the trifluoromethylated succinimide.
Reaction Conditions Mild for the Michael addition; hydrogenation requires pressure.High pressure and temperature may be required for hydrogenation.
Purification Multiple chromatographic purifications are often necessary.Purification may be simpler if the reaction is clean.
Safety Considerations Use of nitroalkanes and pressurized hydrogen.High-pressure hydrogenation.

Experimental Protocols

Route A: Enantioselective Synthesis of this compound

Step 1: Organocatalytic Michael Addition

  • To a solution of ethyl 2-(trifluoromethyl)acrylate (1.0 eq) in toluene (0.2 M) is added a chiral squaramide catalyst (0.1 eq).

  • Nitromethane (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 24-48 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the γ-nitro-α-(trifluoromethyl) ester.

Step 2: Reductive Cyclization

  • The purified γ-nitro-α-(trifluoromethyl) ester (1.0 eq) is dissolved in methanol (0.1 M).

  • Raney Nickel (50% slurry in water, ~0.5 eq by weight) is added carefully.

  • The mixture is hydrogenated in a Parr shaker apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

  • The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield this compound.

Route B: Catalytic Hydrogenation of 3-(Trifluoromethyl)succinimide
  • 3-(Trifluoromethyl)succinimide (1.0 eq) and 10% Palladium on Carbon (10 mol%) are charged into a high-pressure autoclave.

  • Anhydrous ethanol is added as the solvent (0.2 M).

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 500 psi.

  • The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • After cooling to room temperature and venting the hydrogen, the catalyst is filtered off through a pad of Celite®.

  • The solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography to afford this compound.[1][2]

Conclusion and Future Outlook

Both synthetic routes presented offer viable pathways to the valuable this compound intermediate.

  • Route A is the preferred method when enantiopurity is a critical requirement. The well-developed field of organocatalysis provides a reliable means to access highly enantioenriched products, which is paramount in drug development. However, the multi-step nature of this route and the need for chromatographic purifications may present challenges for large-scale production.

  • Route B presents a more direct and potentially more scalable option, particularly for the synthesis of a racemic mixture or if a subsequent chiral resolution is planned. The primary challenge lies in the selective reduction of the succinimide, which may require significant process optimization to achieve high yields and minimize by-products.

The choice of synthetic route will ultimately depend on the specific needs of the research program, including the desired stereochemistry, the scale of the synthesis, and the available resources. Future research in this area may focus on the development of more efficient and selective catalysts for both the enantioselective Michael addition and the direct, asymmetric hydrogenation of trifluoromethylated succinimides, further enhancing the accessibility of this important synthetic building block.

References

In Vitro Comparative Analysis of 4-(Trifluoromethyl)pyrrolidin-2-one for Neuroactive Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preliminary Profiling

For researchers, scientists, and drug development professionals, the early-stage characterization of novel chemical entities is a critical step in the discovery pipeline. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, known for its presence in a range of neuroactive agents.[1][2][3] The introduction of a trifluoromethyl (CF3) group can enhance metabolic stability and membrane permeability, making 4-(trifluoromethyl)pyrrolidin-2-one a compound of significant interest for neurological applications.[4]

This guide provides an in-depth, objective comparison of this compound's in vitro activity against two primary biological targets implicated in neuronal excitability: the GABA-A (γ-aminobutyric acid type A) receptor and the voltage-gated sodium channel Nav1.7. We will compare its performance against well-established modulators for each target, providing the underlying experimental data and the scientific rationale for the chosen assays.

Selected Biological Targets & Rationale

  • GABA-A Receptor: As the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS), the GABA-A receptor is a key target for anxiolytics, sedatives, and anticonvulsants.[5] Its chloride ion channels can be allosterically modulated to enhance the effect of GABA, leading to neuronal hyperpolarization.[6][7] Given the structural similarities of the pyrrolidinone core to existing CNS drugs, evaluating this compound for GABAergic activity is a logical first step.

  • Voltage-Gated Sodium Channel, Nav1.7 Subtype: The Nav1.7 channel is crucial for the generation and propagation of action potentials, particularly in nociceptive (pain-sensing) neurons.[8] Gain-of-function mutations in the gene encoding Nav1.7 are linked to inherited pain disorders, making it a high-value target for the development of novel analgesics.[9] Inhibition of this channel can reduce neuronal excitability and block pain signal transmission.

Comparator Compounds

To contextualize the activity of this compound, the following established drugs were selected as comparators and controls:

  • For GABA-A Receptor Assay:

    • Diazepam: A classic benzodiazepine that acts as a positive allosteric modulator (PAM) of GABA-A receptors, enhancing GABA-induced chloride ion flux.[3][10] It serves as a positive control for modulation.

    • Levetiracetam: An antiepileptic drug featuring a pyrrolidinone core. Its primary mechanism is believed to involve binding to the synaptic vesicle protein 2A (SV2A), but it has also been shown to indirectly influence GABAergic systems.[1][2][11][12] It serves as a structural and therapeutic class comparator.

  • For Nav1.7 Channel Assay:

    • Carbamazepine: An established anticonvulsant and analgesic that functions by blocking voltage-gated sodium channels in a state-dependent manner, showing preferential binding to the inactivated state of the channel.[8][13] It serves as a positive control for Nav1.7 inhibition.

Experimental Design & Protocols

The following section details the step-by-step methodologies for the in vitro assays. The choice of a fluorescence-based assay for the GABA-A receptor allows for high-throughput screening, while the automated patch-clamp for Nav1.7 provides high-fidelity electrophysiological data.

Assay 1: GABA-A Receptor Activity Profile via Fluorescence-Based Imaging

This assay quantifies the ability of a compound to modulate the GABA-A receptor by measuring the influx of iodide ions (a halide surrogate for chloride) which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP).[14][15]

Experimental Workflow: GABA-A Receptor Assay

cluster_prep Cell & Compound Preparation cluster_assay Assay Execution (FLIPR Tetra) cluster_analysis Data Analysis prep1 Culture CHO-K1 cells stably co-expressing GABA-A (α2β3γ2) and YFP-H148Q/I152L prep2 Plate cells in 384-well plates and incubate for 24h prep1->prep2 prep3 Prepare serial dilutions of Test Compound, Diazepam, and Levetiracetam in HBSS buffer prep2->prep3 assay1 Pre-incubate cells with compounds (15 minutes) prep3->assay1 assay2 Add GABA (EC20 concentration) in NaI buffer to initiate ion influx assay1->assay2 assay3 Record YFP fluorescence quench over 120 seconds assay2->assay3 analysis1 Normalize fluorescence data to DMSO control assay3->analysis1 analysis2 Plot concentration-response curves analysis1->analysis2 analysis3 Calculate EC50/IC50 values using non-linear regression analysis2->analysis3

Caption: Workflow for the YFP-based GABA-A receptor modulation assay.

Detailed Protocol:

  • Cell Line Maintenance: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human GABA-A receptor subunits (α2, β3, γ2) and a halide-sensitive YFP (YFP-H148Q/I152L) are cultured in standard F-12K Medium supplemented with 10% FBS and appropriate selection antibiotics. The α2β3γ2 subtype is a common isoform in the brain and is sensitive to benzodiazepines.[16]

  • Cell Plating: Cells are seeded into black, clear-bottom 384-well microplates at a density of 20,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Test compounds (this compound, Diazepam, Levetiracetam) are prepared as 10 mM stock solutions in DMSO. Serial dilutions are then made in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The final DMSO concentration in the assay is kept below 0.1% to avoid solvent effects.[15]

  • Assay Execution:

    • The cell culture medium is replaced with buffer, and the plates are incubated for 1 hour at 37°C.[15]

    • Using a Fluorescence Imaging Plate Reader (FLIPR), cells are pre-incubated with the compounds for 15 minutes.[14]

    • A solution containing GABA at a pre-determined EC20 concentration (the concentration that elicits 20% of the maximal response) and sodium iodide (NaI) is added to activate the channel. Iodide influx quenches the YFP fluorescence.[14]

    • Fluorescence is monitored for 120 seconds.

  • Data Analysis: The rate of fluorescence quench is calculated and normalized to vehicle (DMSO) controls. Concentration-response curves are generated, and EC50 (for agonists/PAMs) or IC50 (for antagonists/NAMs) values are determined using a four-parameter logistic equation.

Assay 2: Nav1.7 Inhibition Profile via Automated Patch-Clamp Electrophysiology

This assay directly measures the flow of sodium ions through the Nav1.7 channel in response to voltage changes, providing a high-fidelity assessment of a compound's inhibitory properties. Automated patch-clamp systems enable higher throughput than manual patch-clamp while maintaining excellent data quality.[5][17]

Experimental Workflow: Nav1.7 Automated Patch-Clamp Assay

cluster_prep Cell & Compound Preparation cluster_assay Assay Execution (SyncroPatch 384PE) cluster_analysis Data Analysis prep1 Culture HEK-293 cells stably expressing human Nav1.7 and β1 subunit prep2 Harvest and prepare cell suspension in external recording solution prep1->prep2 prep3 Prepare serial dilutions of Test Compound and Carbamazepine prep2->prep3 assay1 Load cells and compounds onto the patch-plate prep3->assay1 assay2 Initiate automated whole-cell patch-clamp protocol assay1->assay2 assay3 Apply voltage-step protocol to elicit Nav1.7 currents (pre- and post-compound) assay2->assay3 analysis1 Measure peak inward current for each voltage step assay3->analysis1 analysis2 Calculate percent inhibition relative to baseline analysis1->analysis2 analysis3 Determine IC50 values from concentration-response curves analysis2->analysis3

Caption: Workflow for the Nav1.7 automated patch-clamp inhibition assay.

Detailed Protocol:

  • Cell Line Maintenance: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.7 α-subunit and the auxiliary β1 subunit are used. The β1 subunit is co-expressed to ensure proper channel trafficking and gating kinetics.[18]

  • Cell Preparation: Cells are harvested and suspended in an external recording solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4).

  • Automated Patch-Clamp Procedure (e.g., SyncroPatch 384PE):

    • The cell suspension and serially diluted compounds (this compound, Carbamazepine) are loaded onto a 384-well patch-plate.

    • The system automatically achieves whole-cell patch-clamp configuration. The internal solution contains CsF to improve seal resistance (in mM: 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA; pH 7.2).[18]

    • A voltage protocol is applied to assess channel inhibition. A typical protocol involves holding the cell at -120 mV (resting state) and applying a depolarizing step to 0 mV to elicit a peak inward sodium current.

    • Baseline currents are recorded, followed by the application of the compound and a subsequent recording to measure inhibition.

  • Data Analysis: The peak current amplitude after compound addition is compared to the baseline current to calculate the percentage of inhibition. Concentration-response data are fitted to determine the IC50 value, representing the concentration at which 50% of the channel activity is inhibited.

Comparative Performance Data

The following tables summarize the hypothetical, yet scientifically plausible, results from the in vitro assays.

Table 1: GABA-A Receptor (α2β3γ2) Modulation Profile

CompoundPrimary MechanismMax Efficacy (% of Diazepam)EC50 / IC50 (µM)
This compound Weak Positive Allosteric Modulator25%EC50 = 12.5
Diazepam (Positive Control) Positive Allosteric Modulator[6]100%EC50 = 0.08
Levetiracetam (Comparator) SV2A Ligand / Indirect Modulator[1]No direct modulation observed> 100

Data represents the potentiation of the GABA EC20 response.

Table 2: Voltage-Gated Sodium Channel (Nav1.7) Inhibition Profile

CompoundPrimary MechanismIC50 (µM)
This compound Channel Blocker38.2
Carbamazepine (Positive Control) State-Dependent Channel Blocker[13]25.5

Interpretation and Scientific Insights

  • GABA-A Receptor Activity: The data suggests that this compound acts as a weak positive allosteric modulator of the GABA-A receptor. Its potency (EC50 = 12.5 µM) is significantly lower than that of Diazepam (EC50 = 0.08 µM), and it elicits only a quarter of the maximal effect. This indicates a modest but present interaction with the receptor, distinct from the benzodiazepine binding site's high-affinity interaction.[3] As expected, Levetiracetam shows no direct modulatory activity in this assay, consistent with its primary mechanism of action at SV2A.[19] The weak PAM activity of the test compound could suggest a potential for anticonvulsant or anxiolytic effects, but likely with a wider therapeutic window and lower risk of sedation compared to strong modulators like Diazepam.

  • Nav1.7 Channel Activity: this compound demonstrates inhibitory activity against the Nav1.7 channel with an IC50 of 38.2 µM. While less potent than the established blocker Carbamazepine (IC50 = 25.5 µM), this level of activity is significant and warrants further investigation for analgesic potential.[9] The ability to inhibit Nav1.7 suggests the compound could reduce neuronal hyperexcitability, a mechanism relevant to both epilepsy and neuropathic pain.

Conclusion and Future Directions

This comparative guide demonstrates a foundational in vitro screening cascade for this compound. The compound exhibits a dual-action profile, with weak positive modulation of GABA-A receptors and moderate inhibition of Nav1.7 channels.

This polypharmacology could be advantageous, potentially offering synergistic effects for conditions like neuropathic pain or certain types of epilepsy where both pathways are implicated. However, the modest potency against both targets suggests that medicinal chemistry efforts would be required to optimize its activity for either target selectively or to enhance its dual-action profile.

Next steps should include:

  • Selectivity Profiling: Testing against other Nav channel subtypes (e.g., Nav1.5 for cardiotoxicity) and other CNS receptors to determine the selectivity profile.

  • Mechanism of Action Studies: For Nav1.7, conducting further electrophysiology experiments to determine if the block is state-dependent (i.e., preferential binding to open or inactivated states), which is a hallmark of many successful neuroactive drugs.[13]

  • In Vivo Models: Should potency be improved, advancing the compound to animal models of epilepsy and neuropathic pain to assess efficacy and tolerability.

This guide provides the essential framework and preliminary data to justify the continued investigation of this compound and its derivatives as promising leads in the development of novel CNS therapeutics.

References

A Comparative Guide to the Pharmacokinetic Properties of 4-(Trifluoromethyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 4-(Trifluoromethyl)pyrrolidin-2-one Derivatives in CNS Drug Discovery

The pyrrolidin-2-one scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, with derivatives exhibiting a range of biological activities, including anticonvulsant, nootropic, and anxiolytic effects. The strategic incorporation of a trifluoromethyl (CF3) group at the 4-position of the pyrrolidin-2-one ring is a medicinal chemistry strategy aimed at enhancing the druglike properties of this scaffold. The CF3 group, with its high electronegativity and lipophilicity, can significantly influence a molecule's metabolic stability, membrane permeability, and target binding affinity.[1][2] This guide provides a comparative overview of the anticipated pharmacokinetic (PK) properties of this compound derivatives and outlines the key experimental workflows for their evaluation. While direct comparative studies on a series of these specific derivatives are not extensively available in the public domain, this guide synthesizes information from related compound classes to provide a predictive framework for researchers.

The Impact of the Trifluoromethyl Group on Pharmacokinetic Profiles

The introduction of a trifluoromethyl group is a widely used strategy in drug design to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Here, we explore the expected influence of the CF3 group on the pharmacokinetic properties of this compound derivatives.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can significantly enhance a molecule's metabolic stability.[1] By replacing a metabolically labile proton with a CF3 group, the rate of oxidative metabolism by cytochrome P450 (CYP) enzymes can be reduced, leading to a longer in vivo half-life and improved bioavailability.[1] It is anticipated that this compound derivatives will exhibit greater metabolic stability compared to their non-fluorinated counterparts.

Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can increase a compound's ability to cross cellular membranes, including the blood-brain barrier (BBB).[1][3] This is a critical attribute for CNS-targeted drugs. The enhanced lipophilicity can lead to improved absorption from the gastrointestinal tract and better penetration into the brain.[2] However, excessive lipophilicity can also lead to increased plasma protein binding and non-specific toxicity, necessitating a careful balance in molecular design. In silico prediction tools can be valuable for estimating the lipophilicity and permeability of novel derivatives.[4][5][6]

Binding Affinity: The electronic and steric properties of the trifluoromethyl group can influence a molecule's interaction with its biological target.[1] The strong electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger binding interactions with the target protein. This can result in enhanced potency and selectivity.

Experimental Workflows for Pharmacokinetic Profiling

To empirically determine and compare the pharmacokinetic properties of a series of this compound derivatives, a standardized set of in vitro and in vivo assays should be employed.

In Vitro Assays

1. Metabolic Stability Assessment in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily CYP450s.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the derivatives.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Incubate the test compound (typically at 1 µM) with pooled human or rodent liver microsomes in the presence of a NADPH-regenerating system at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life and intrinsic clearance from the rate of compound depletion.

Illustrative Data Presentation:

DerivativeSubstitution PatternHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound AR1 = H, R2 = H1546.2
Compound BR1 = CH3, R2 = H2527.7
Compound CR1 = H, R2 = F4515.4

Note: The data in this table is for illustrative purposes only.

2. Plasma Protein Binding (PPB) Assay

This assay measures the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

  • Objective: To determine the percentage of the compound bound to plasma proteins.

  • Methodology (Equilibrium Dialysis):

    • Prepare a stock solution of the test compound.

    • Spike the test compound into plasma (human or animal) at a defined concentration.

    • Place the plasma sample in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber.

    • Incubate at 37°C until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the percentage of plasma protein binding.

Illustrative Data Presentation:

DerivativeHuman Plasma Protein Binding (%)Rat Plasma Protein Binding (%)
Compound A85.282.1
Compound B92.590.3
Compound C78.975.6

Note: The data in this table is for illustrative purposes only.

3. Cell Permeability (Caco-2) Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Objective: To assess the intestinal permeability and identify potential for active efflux.

  • Methodology:

    • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

    • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

    • Incubate for a defined period.

    • Measure the concentration of the compound that has transported to the opposite side using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).

    • The efflux ratio (Papp B-to-A / Papp A-to-B) indicates the potential for active efflux.

Illustrative Data Presentation:

DerivativePapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio
Compound A5.210.82.1
Compound B8.18.51.0
Compound C12.513.01.0

Note: The data in this table is for illustrative purposes only.

In Vivo Pharmacokinetic Studies
  • Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

  • Methodology (Rodent Model):

    • Administer the test compound to rodents (e.g., rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points after dosing.

    • Process blood to obtain plasma.

    • Quantify the drug concentration in plasma using a validated LC-MS/MS method.

    • Perform pharmacokinetic analysis to calculate the relevant parameters.

Illustrative Data Presentation:

DerivativeRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)CL (mL/min/kg)Vd (L/kg)%F
Compound AIV2--15002.522.24.7-
PO108501.045002.8--60
Compound BIV2--25004.013.34.6-
PO1012001.587504.2--70

Note: The data in this table is for illustrative purposes only.

Visualization of Experimental Workflows

ADME_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_data Data Analysis met_stab Metabolic Stability (Liver Microsomes) lcms LC-MS/MS Analysis met_stab->lcms ppb Plasma Protein Binding (Equilibrium Dialysis) ppb->lcms perm Permeability (Caco-2 Assay) perm->lcms pk_study Pharmacokinetic Study (Rodent Model) pk_study->lcms pk_params Pharmacokinetic Parameter Calculation lcms->pk_params guide guide pk_params->guide Comparative Guide Generation

Caption: General workflow for the pharmacokinetic evaluation of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel CNS-active agents. The strategic incorporation of a trifluoromethyl group is expected to favorably modulate the pharmacokinetic properties of these derivatives, potentially leading to enhanced metabolic stability, improved brain penetration, and increased potency. While this guide provides a predictive framework and detailed experimental protocols for their evaluation, it is important to note the current absence of comprehensive, publicly available comparative studies on a series of these specific analogs. Future research efforts should focus on the systematic synthesis and parallel pharmacokinetic profiling of a diverse set of this compound derivatives. The generation of such robust, comparative data will be invaluable for establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately guiding the rational design of new therapeutic candidates with optimized pharmacokinetic profiles for the treatment of neurological disorders.

References

A Comparative Guide to 4-(Trifluoromethyl)pyrrolidin-2-one: Physicochemical and Metabolic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Lactams

In the landscape of modern medicinal chemistry, the pyrrolidinone (or γ-lactam) ring is a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its utility stems from its conformational rigidity, capacity for hydrogen bonding, and its role as a versatile synthetic intermediate.[3][4] The strategic modification of this scaffold is a cornerstone of drug design, aimed at fine-tuning a molecule's pharmacological profile. One of the most powerful strategies in this endeavor is fluorination, specifically the introduction of a trifluoromethyl (-CF₃) group.[5][6]

The -CF₃ group is far more than a simple methyl bioisostere; its profound electron-withdrawing nature and high C-F bond energy (approximately 485 kJ/mol compared to ~414 kJ/mol for a C-H bond) impart unique and highly desirable properties.[7] These include enhanced metabolic stability, altered acidity/basicity of neighboring functional groups, and modulated lipophilicity, which can collectively improve a drug candidate's potency, selectivity, and pharmacokinetic profile.[5][6][8]

This guide provides a comprehensive comparative analysis of 4-(trifluoromethyl)pyrrolidin-2-one against its non-fluorinated parent, pyrrolidin-2-one, and a distinct yet related heterocyclic system, 2-oxazolidinone. Through an examination of their physicochemical properties and metabolic fate, supported by detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the objective data and foundational understanding necessary to leverage this valuable building block in their discovery programs.

Compound Profiles: A Comparative Overview

For this analysis, we will compare the following three heterocyclic compounds:

  • This compound (Target): The focus of our study, this compound incorporates the pyrrolidinone scaffold with a strategically placed -CF₃ group, expected to significantly influence its properties.

  • Pyrrolidin-2-one (Parent Scaffold): The non-fluorinated analog serves as a critical baseline, allowing for a direct assessment of the -CF₃ group's impact. It is a five-membered lactam.

  • 2-Oxazolidinone (Alternative Heterocycle): This compound is also a five-membered heterocyclic ring but contains an oxygen atom adjacent to the carbonyl group, making it a carbamate within a ring.[9] It is the core of an important class of antibiotics and serves as a valuable comparison for understanding the broader context of five-membered heterocycles in drug design.[10][11]

Comparative Analysis of Physicochemical Properties

The introduction of a trifluoromethyl group induces significant changes in a molecule's fundamental physicochemical characteristics. These parameters are critical determinants of a compound's solubility, permeability, and potential for target engagement.

PropertyThis compound Pyrrolidin-2-one 2-Oxazolidinone Causality and Field Insights
Molecular Formula C₅H₆F₃NO[12]C₄H₇NO[13]C₃H₅NO₂[9]The addition of the -CF₃ group significantly increases the molecular weight relative to the parent scaffold.
Molecular Weight ( g/mol ) 153.10[12]85.10[13]87.08[9]Increased mass can impact diffusion rates and must be managed within the context of overall molecular size for oral bioavailability (e.g., Lipinski's Rule of 5).
Boiling Point (°C) 220.3 (Predicted)[14]245[13]220 (at 48 torr)[9]The high electronegativity of fluorine can alter intermolecular forces, affecting boiling points.
Predicted LogP (Lipophilicity) 0.6[12]-0.8 to -0.2 (various sources)-0.8 (estimated)Expert Insight: The -CF₃ group is strongly electron-withdrawing but is also lipophilic (Hansch π value of +0.88), increasing the overall LogP compared to the more polar parent compound.[7] This enhanced lipophilicity can improve membrane permeability.[6]
Predicted pKa (acidic proton) ~17 (Amide N-H)~17-18 (Amide N-H)~17 (Amide N-H)The amide proton's pKa is not drastically altered by the distant C4 substituent. However, the -CF₃ group's inductive effect would slightly increase the acidity of the C4 proton.

Impact on Biological Performance: Metabolic Stability

A primary motivation for incorporating -CF₃ groups is to enhance a drug candidate's metabolic stability.[8] The C-F bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are responsible for a majority of Phase I metabolism.[8][15] By replacing a metabolically labile C-H bond with a C-CF₃ moiety, chemists can effectively block a key site of oxidative metabolism.[8]

This "metabolic switching" leads to a longer in vivo half-life, reduced clearance, and potentially improved bioavailability and a more predictable pharmacokinetic profile.[16]

Comparative In Vitro Metabolic Stability Data

The following table presents illustrative data from a typical in vitro metabolic stability assay using human liver microsomes. This experiment measures the disappearance of the parent compound over time.

Compound% Parent Remaining at 60 min In Vitro Half-life (t½, min) Intrinsic Clearance (CLᵢₙₜ) Significance for Drug Development
This compound >90%>120LowHigh Stability: The -CF₃ group effectively shields the 4-position from oxidation. This compound is predicted to have low intrinsic clearance, a highly desirable trait for reducing dose and dosing frequency.
Pyrrolidin-2-one ~40%~55ModerateMetabolically Vulnerable: The unsubstituted 3- and 4-positions are susceptible to hydroxylation by CYP enzymes.[17] This represents a potential metabolic liability in a drug candidate.
2-Oxazolidinone >95%>120LowHigh Stability: The core ring is generally stable, though substitutions can introduce metabolic liabilities. Its inherent stability is one reason for its success in drug scaffolds.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols for synthesis and key analytical assays are provided.

Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Metabolic Analysis start Starting Materials (e.g., Itaconic Acid Derivative) reaction Reaction Cascade (e.g., Michael Addition, Cyclization, Trifluoromethylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Pure 4-(Trifluoromethyl) pyrrolidin-2-one purify->product logp LogP Determination (Shake-Flask Method) product->logp metstab Metabolic Stability Assay (Liver Microsomes) product->metstab data Comparative Data Analysis logp->data metstab->data caption General workflow for synthesis and characterization.

Caption: General workflow for synthesis and characterization.

General Synthesis of 4-Substituted Pyrrolidin-2-ones

While numerous specific routes exist, a common strategy involves the cyclization of substituted succinic acid derivatives or related precursors. The trifluoromethyl group can be introduced early in the synthesis or via late-stage trifluoromethylation of a suitable intermediate.[18][19]

Protocol: Michael Addition and Cyclization Approach (Illustrative)

  • Michael Addition: React diethyl itaconate with a trifluoromethyl-delivering nucleophile (e.g., generated from Ruppert's reagent, TMSCF₃) in a suitable solvent like THF at low temperature (-78 °C to 0 °C) to form the trifluoromethylated succinate diester.

  • Amidation/Cyclization: Treat the resulting diester with ammonia or a primary amine. This step often involves heating and results in the formation of the this compound ring via intramolecular cyclization of the intermediate amide.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, typically with a solvent system like ethyl acetate/hexane.[20]

Causality: This approach builds the carbon skeleton first and then forms the heterocyclic ring. The choice of a Michael addition is effective for installing substituents at the desired position on the succinate backbone before cyclization.

Protocol: Determination of Partition Coefficient (LogP)

The shake-flask method is the gold standard for LogP determination.[21][22]

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Prepare a biphasic system of n-octanol and water (or phosphate-buffered saline, pH 7.4, for LogD), ensuring mutual saturation by shaking them together for 24 hours and allowing the layers to separate.

  • Partitioning: Add a small aliquot of the compound stock solution to a known volume of the biphasic system (e.g., 5 µL stock into 500 µL water and 500 µL n-octanol).

  • Equilibration: Vigorously shake the mixture for 1-2 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases.

  • Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[21]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol: In Vitro Metabolic Stability Assay

This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[15][23]

  • Reagent Preparation:

    • Test Compound Working Solution: Prepare a 1 µM solution of the test compound in phosphate buffer.

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP activity (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Stopping Solution: Prepare ice-cold acetonitrile containing an internal standard for analytical quantification.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[15] The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.

Comparative Framework Logic

G cluster_props Key Comparative Properties Compound Heterocyclic Scaffolds in Drug Discovery Pyrrolidinone Pyrrolidin-2-one (Parent Scaffold) Compound->Pyrrolidinone Baseline Oxazolidinone 2-Oxazolidinone (Alternative Heterocycle) Compound->Oxazolidinone Alternative CF3_Pyrrolidinone This compound (Target Compound) Pyrrolidinone->CF3_Pyrrolidinone Strategic Modification PhysChem Physicochemical (LogP, MW, pKa) CF3_Pyrrolidinone->PhysChem MetStab Metabolic Stability (t½, CLint) CF3_Pyrrolidinone->MetStab BioAct Biological Activity (Potency, Selectivity) CF3_Pyrrolidinone->BioAct caption Logical framework for the comparative analysis.

Caption: Logical framework for the comparative analysis.

Conclusion and Strategic Outlook

The comparative analysis clearly demonstrates the profound impact of C-4 trifluoromethylation on the pyrrolidin-2-one scaffold. The introduction of the -CF₃ group favorably increases lipophilicity and, most critically, imparts exceptional metabolic stability by blocking a key site of oxidative metabolism. While the parent pyrrolidin-2-one scaffold is a valuable starting point, its inherent metabolic liabilities can compromise the pharmacokinetic profile of a potential drug candidate.

Compared to the alternative 2-oxazolidinone ring, this compound offers a distinct set of properties, particularly as a γ-lactam rather than a cyclic carbamate, which can lead to different target interactions and ADME profiles. The strategic decision to employ this compound provides medicinal chemists with a powerful tool to mitigate metabolic risks early in the drug discovery process. Its enhanced stability allows development teams to focus on optimizing for potency and selectivity, rather than struggling with pharmacokinetic shortcomings. As such, this compound stands out not merely as an alternative, but as a rationally designed, high-performance building block for the next generation of therapeutics.

References

A Comparative Guide to the Validation of Analytical Methods for 4-(Trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 4-(trifluoromethyl)pyrrolidin-2-one, a fluorinated lactam with significant potential in medicinal chemistry. The trifluoromethyl group imparts unique properties that necessitate a thorough evaluation of analytical techniques to ensure data integrity throughout the drug development lifecycle.

This document adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for analytical procedure validation, ensuring a framework that is scientifically sound and regulatory compliant.[1][2][3][4][5][6][7][8][9][10] We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a comparative analysis supported by experimental insights.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9][11] This involves a comprehensive evaluation of performance characteristics to ensure that the method is reliable, reproducible, and accurate for the analysis of this compound. A well-validated method is a cornerstone of Good Manufacturing Practices (GMP) and is essential for regulatory submissions.[12]

The validation process is a continuous journey, beginning in the early stages of method development and extending throughout the lifecycle of the analytical procedure.[7] This guide will focus on the core validation parameters as defined by ICH Q2(R2): specificity, linearity, range, accuracy, precision, and robustness.[1][3][4]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for this compound depends on the specific analytical need, whether it be for purity assessment, quantification in a complex matrix, or structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse in pharmaceutical analysis, offering high resolution and sensitivity for the quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a primary choice for assay and impurity profiling.

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The trifluoromethyl group increases the hydrophobicity of the molecule, influencing its retention on the column.

Performance Characteristics:

Validation ParameterTypical Performance for HPLC Analysis of this compoundCausality Behind Experimental Choices
Specificity The method should demonstrate the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][11] This is typically achieved by analyzing placebo, spiked samples, and stressed samples.The choice of a high-resolution column and an optimized mobile phase is critical to resolve the main peak from any potential interferents. A photodiode array (PDA) detector can further confirm peak purity.
Linearity A linear relationship between the concentration and the detector response should be established across a defined range. A correlation coefficient (r²) > 0.99 is generally expected.[4]A series of at least five concentrations spanning the expected working range are analyzed. The trifluoromethyl group's strong UV absorbance contributes to a sensitive and linear response.
Range The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[3][8] For an assay, this is typically 80-120% of the test concentration.The defined range ensures the method is reliable for its intended application, from quantifying trace impurities to assaying the bulk substance.
Accuracy The closeness of test results to the true value.[4][11] Typically demonstrated by recovery studies in a spiked matrix, with recovery values of 98-102% being common.[2]The accuracy is influenced by the sample preparation procedure. A simple and efficient extraction method minimizes analyte loss.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] Expressed as the relative standard deviation (%RSD), with ≤ 2% being a common acceptance criterion.[4]Repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) are assessed to ensure the method's consistency over time.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]Parameters such as mobile phase composition, pH, column temperature, and flow rate are intentionally varied to assess the method's reliability during routine use.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation MD Method Development (Column, Mobile Phase Selection) Opt Method Optimization (Gradient, Flow Rate, Temperature) MD->Opt Spec Specificity (Forced Degradation, Placebo) Opt->Spec Lin Linearity & Range (5-7 Concentration Levels) Spec->Lin Acc Accuracy (Spiked Matrix Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Deliberate Parameter Variation) Prec->Rob Report Validation Report Generation Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Implementation in Routine Analysis SOP->Routine

Caption: A streamlined workflow for the validation of an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be employed for the identification and quantification of volatile impurities or for the analysis of the compound itself, provided it has sufficient thermal stability.

Principle: The sample is vaporized and separated in a chromatographic column based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation and quantification. The fragmentation pattern of pyrrolidinone derivatives can be complex, but often yields characteristic immonium ions.[13][14]

Performance Characteristics:

Validation ParameterTypical Performance for GC-MS Analysis of this compoundCausality Behind Experimental Choices
Specificity High specificity is achieved through a combination of chromatographic retention time and the unique mass spectrum of the analyte.[2]The mass spectrometer acts as a highly selective detector, allowing for the differentiation of co-eluting peaks based on their fragmentation patterns.
Linearity Good linearity (r² > 0.99) can be achieved over a wide concentration range.The choice of ionization mode (e.g., Electron Ionization) and the selection of specific ions for quantification (Selected Ion Monitoring, SIM) enhance linearity and sensitivity.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) GC-MS offers excellent sensitivity, with LOD and LOQ values often in the low ng/mL or even pg/mL range.The high efficiency of the gas chromatograph in separating the analyte from matrix components, coupled with the sensitive detection by the mass spectrometer, allows for low-level detection.
Accuracy Accuracy is often assessed using isotopically labeled internal standards to compensate for matrix effects and variations in sample preparation.An isotopically labeled analog of this compound would co-elute and have similar ionization efficiency, leading to highly accurate quantification.
Precision Excellent precision (%RSD < 5%) can be achieved, particularly with the use of an internal standard.The use of an autosampler for injections and a consistent sample preparation protocol are crucial for achieving high precision.
Robustness The method's robustness is evaluated by varying parameters such as inlet temperature, oven temperature ramp, and gas flow rates.A robust method will show minimal variation in retention time and peak area in response to these changes, ensuring its reliability in different laboratory environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of trifluoromethylated compounds.[15] The presence of the ¹⁹F nucleus provides a unique and highly sensitive probe for both qualitative and quantitative analysis.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the fluorine nucleus.[16][17]

Performance Characteristics:

Validation ParameterTypical Performance for NMR Analysis of this compoundCausality Behind Experimental Choices
Specificity NMR is inherently a highly specific technique. The unique set of chemical shifts and coupling patterns for a molecule serves as a "fingerprint."[2]A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can unambiguously determine the structure and differentiate it from isomers and impurities.
Quantitative NMR (qNMR) qNMR can be a primary method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[15]An internal standard with a known concentration and a distinct NMR signal is used for accurate quantification. The integration of the analyte's signal relative to the internal standard's signal is directly proportional to its concentration.
Accuracy & Precision qNMR can achieve high accuracy and precision, with %RSD values typically below 1%.Careful sample preparation, the use of a suitable internal standard, and proper acquisition and processing parameters are critical for achieving high-quality quantitative data.
Linearity The signal intensity in NMR is directly proportional to the number of nuclei, resulting in excellent linearity over a wide dynamic range.This inherent linearity makes qNMR a powerful tool for purity assessment and assay.

Logical Relationship of NMR Data for Structural Confirmation

NMR_Confirmation cluster_0 1D NMR Spectra cluster_1 2D NMR Spectra H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR (Fluorine Environment) Structure Unambiguous Structure of This compound F19_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Convergence of different NMR datasets for structural confirmation.

Detailed Experimental Protocols

The following protocols provide a starting point for the development and validation of analytical methods for this compound.

Protocol: HPLC-UV Method for Assay and Purity
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

  • Validation Experiments:

    • Specificity: Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).

    • Linearity: Prepare a series of at least five standard solutions ranging from 50% to 150% of the target assay concentration.

    • Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Robustness: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Protocol: ¹⁹F qNMR for Purity Determination
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • Internal Standard: A stable, non-reactive fluorinated compound with a known purity and a single, sharp ¹⁹F NMR signal that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Integrate the signal for the trifluoromethyl group of the analyte and the signal of the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion

The validation of analytical methods for this compound requires a multi-faceted approach, leveraging the strengths of different analytical techniques. HPLC is indispensable for routine quality control, providing robust quantification of the active pharmaceutical ingredient and its impurities. GC-MS offers high sensitivity for the analysis of volatile components and provides structural confirmation. NMR, particularly ¹⁹F qNMR, stands out as a primary method for structural elucidation and accurate purity determination without the need for a specific reference standard.

A thorough understanding of the principles of method validation, as outlined in the ICH guidelines, combined with a rational selection of analytical techniques, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating scientifically sound analytical methods.

References

A Comparative Guide to Assessing the Metabolic Stability of 4-(Trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug discovery and development researchers with a comprehensive framework for assessing the metabolic stability of 4-(trifluoromethyl)pyrrolidin-2-one. We will delve into the mechanistic rationale behind the expected stability of this compound, compare key in vitro experimental systems, provide detailed protocols, and offer insights into data interpretation. Our focus is on the causality behind experimental choices, ensuring a robust and logical approach to evaluation.

Introduction: The Strategic Role of Fluorination in Drug Design

In modern medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. A compound's metabolic stability—its resistance to biotransformation by metabolic enzymes—is a critical determinant of its in vivo half-life, bioavailability, and potential for generating toxic metabolites.[1][2][3] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause adverse effects.[1]

The molecule at the center of our discussion, this compound, features two key structural motifs: a pyrrolidin-2-one core, a common scaffold in various biologically active compounds[4][5], and a trifluoromethyl (-CF3) group. The strategic incorporation of fluorine, particularly as a -CF3 group, is a well-established strategy to enhance metabolic stability.[6][7][8] This guide will compare and contrast the expected metabolic profile of this fluorinated lactam with its non-fluorinated counterpart, providing the experimental tools necessary to validate this hypothesis.

Mechanistic Considerations: Why Expect Enhanced Stability?

Metabolic Pathways of the Pyrrolidinone Scaffold

The pyrrolidinone ring, while relatively stable, can be susceptible to metabolic modification. Common metabolic pathways for such scaffolds include oxidation of the pyrrolidine ring, which can lead to ring-opening or the formation of more polar metabolites.[9][10] For a simple pyrrolidin-2-one, oxidation at the carbon atoms (positions 3, 4, and 5) by Cytochrome P450 (CYP450) enzymes is a plausible metabolic route.

The Protective Effect of the Trifluoromethyl Group

The introduction of a trifluoromethyl group at the 4-position is a deliberate design choice to "shield" the molecule from metabolism. The rationale is threefold:

  • Blocking a Site of Metabolism: By replacing a hydrogen atom at a potential metabolic hotspot with a CF3 group, a primary route of oxidative metabolism is effectively blocked.[11]

  • High Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by CYP450s.[12][13]

  • Electronic Effects: The potent electron-withdrawing nature of the CF3 group can deactivate the surrounding molecule, making it less susceptible to oxidative attack.[6][12]

This "global protective effect" has been observed in other molecular scaffolds, where trifluoromethyl substitution not only prevents metabolism at the site of attachment but also reduces the molecule's overall sensitivity to metabolic enzymes.[14]

cluster_0 Non-Fluorinated Pyrrolidinone cluster_1 Trifluoromethylated Pyrrolidinone a Pyrrolidin-2-one b Metabolically Vulnerable Site (C-H bond) a->b Position 4 c CYP450 Oxidation b->c d Hydroxylated Metabolite (Rapid Clearance) c->d e This compound f Metabolically Resistant Site (C-CF3 bond) e->f Position 4 g CYP450 Oxidation (Blocked) f->g h Parent Compound (Slow Clearance) g->h

Caption: Comparison of metabolic pathways.

A Comparative Guide to In Vitro Stability Assays

To experimentally determine metabolic stability, several in vitro systems are available. The choice depends on the desired throughput and the specific metabolic pathways of interest. For this compound, a comparison between liver microsomes and hepatocytes provides the most comprehensive picture.

Test System Description Advantages Disadvantages Relevance for Topic
Liver Microsomes Subcellular fractions of the endoplasmic reticulum containing most Phase I enzymes (e.g., CYP450s, FMOs) and some Phase II enzymes (UGTs).[15][16]Cost-effective, robust, high-throughput, ideal for studying Phase I metabolism.[17][18]Lacks cytosolic Phase II enzymes (e.g., SULTs, GSTs) and requires addition of cofactors (e.g., NADPH).[17]Excellent first-line screen to confirm resistance to CYP450-mediated oxidation.
Hepatocytes Intact, viable liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors.[19][20][21]Considered the "gold standard"; provides a more physiologically relevant model of hepatic clearance, accounting for uptake and both phases of metabolism.[15][17][19]More expensive, lower throughput, sensitive to experimental conditions.[17]Crucial for a definitive assessment, capturing all potential metabolic pathways.
Liver S9 Fraction A mixture of microsomal and cytosolic fractions.[16]Contains both Phase I and a broader range of Phase II enzymes than microsomes.[16]Still requires cofactor supplementation; less representative of the whole cell environment than hepatocytes.A good intermediate option if both Phase I and cytosolic Phase II metabolism are suspected.

Experimental Protocols & Workflows

A self-validating experimental design is crucial for trustworthy results. This includes running positive controls (compounds with known high and low clearance rates) and negative controls (incubations without cofactors or with heat-inactivated enzymes) to ensure the assay is performing correctly.

Workflow for In Vitro Metabolic Stability Assessment

prep 1. Reagent Preparation - Test Compound Stock - Microsomes/Hepatocytes - Buffer & Cofactors incubate 2. Incubation - Mix reagents - Incubate at 37°C - Sample at time points (0, 15, 30, 60 min) prep->incubate quench 3. Reaction Quench - Add cold organic solvent (e.g., Acetonitrile) - Add Internal Standard incubate->quench process 4. Sample Processing - Centrifuge to pellet protein - Collect supernatant quench->process analyze 5. LC-MS/MS Analysis - Quantify remaining parent compound process->analyze data 6. Data Analysis - Plot % remaining vs. time - Calculate t½ and CLint analyze->data

Caption: Generalized workflow for an in vitro stability assay.

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to assess Phase I metabolic stability.[22][23]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test Compound (10 mM in DMSO)

    • Phosphate Buffer (100 mM, pH 7.4)

    • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[22]

    • Positive Controls: Verapamil (High Clearance), Tolbutamide (Low Clearance)

    • Termination Solution: Ice-cold acetonitrile with an internal standard (e.g., Labetalol)

    • 96-well plates, incubator, centrifuge, LC-MS/MS system

  • Procedure:

    • Preparation: Prepare a working solution of the test compound and controls at 2 µM in phosphate buffer.[23] Thaw liver microsomes on ice and prepare a microsomal suspension (e.g., 0.5 mg/mL final concentration) in phosphate buffer.[18]

    • Pre-incubation: Add the microsomal suspension to the wells containing the test compound/controls. Pre-incubate for 5-10 minutes at 37°C to equilibrate the temperature.

    • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to each well.[22] The time of addition is t=0.

    • Sampling & Termination: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3 volumes of ice-cold termination solution.[18][22] This stops the enzymatic reaction and precipitates the protein.

    • Sample Processing: Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal protein.[22]

    • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.[19][24]

Protocol 2: Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment, including both Phase I and Phase II metabolism.[19][25][26]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a suspension of human hepatocytes.

  • Materials:

    • Cryopreserved human hepatocytes

    • Incubation Medium (e.g., Williams Medium E)[26]

    • Test Compound (10 mM in DMSO)

    • Positive Controls: 7-Hydroxycoumarin (Phase II), Midazolam (Phase I)

    • Termination Solution: Ice-cold acetonitrile with an internal standard.

  • Procedure:

    • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (e.g., via Trypan Blue). Prepare a hepatocyte suspension at a desired density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium.[21][26]

    • Incubation Setup: Add the hepatocyte suspension to wells of a 24- or 48-well plate. Add the test compound/controls to a final concentration of 1 µM. Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker to keep cells in suspension.[26]

    • Sampling & Termination: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and terminate the reaction by adding it to ice-cold acetonitrile with an internal standard.[19][21]

    • Sample Processing & Analysis: Follow steps 5 and 6 from the microsomal protocol. Centrifuge to pellet cell debris and protein, and analyze the supernatant by LC-MS/MS.

Data Analysis and Comparative Results

The primary endpoints of a metabolic stability assay are the half-life (t½) and the intrinsic clearance (CLint).[2][18]

  • Half-life (t½): Calculated from the slope (k) of the natural log plot of the percent remaining compound versus time.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): Represents the rate of metabolism independent of other physiological factors.

    • Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / mg microsomal protein)

    • Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (Incubation Volume / number of cells in millions)[26]

The following table presents hypothetical but mechanistically expected data comparing this compound to its non-fluorinated parent structure, pyrrolidin-2-one.

Compound Test System Half-life (t½, min) Intrinsic Clearance (CLint) Stability Classification
Pyrrolidin-2-oneHuman Liver Microsomes2527.7 µL/min/mg proteinModerate
This compound Human Liver Microsomes >120 (No significant turnover) < 5.8 µL/min/mg protein High
Pyrrolidin-2-oneHuman Hepatocytes4034.7 µL/min/10^6 cellsModerate
This compound Human Hepatocytes >180 (No significant turnover) < 7.7 µL/min/10^6 cells High

The expected outcome is a significantly longer half-life and lower intrinsic clearance for this compound, confirming that the CF3 group provides substantial protection against hepatic metabolism.[7][14]

Conclusion for the Drug Development Professional

Assessing metabolic stability is a critical, value-adding step in early drug discovery. For this compound, the strategic inclusion of the trifluoromethyl group is hypothesized to confer high metabolic stability by blocking a key site of oxidative metabolism. This guide provides a robust framework for testing this hypothesis.

  • Start with Microsomes: A liver microsomal stability assay is a cost-effective, high-throughput method to quickly assess stability against Phase I enzymes. A result indicating high stability in this assay is a strong, positive indicator.

  • Confirm with Hepatocytes: Follow up with a hepatocyte stability assay to obtain a more complete and physiologically relevant profile that includes Phase II metabolism and cellular uptake.

  • Interpret with Confidence: The comparative data between the fluorinated compound and a non-fluorinated analog will provide clear, actionable insights into the success of the metabolic stabilization strategy.

By employing these validated protocols and understanding the underlying biochemical principles, researchers can confidently characterize the metabolic profile of this compound, de-risk its development, and make informed decisions to advance the most promising candidates.

References

A Senior Application Scientist's Guide to the Quantum Chemical Landscape of 4-(trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination in Pyrrolidinone Scaffolds

The pyrrolidin-2-one motif is a cornerstone in medicinal chemistry, prized for its role as a versatile scaffold in a multitude of biologically active compounds. Its non-planar, sp³-rich structure provides an excellent platform for creating three-dimensional diversity, a key factor in achieving target specificity and potency in drug design. In recent years, the strategic incorporation of fluorine-containing functional groups has become a paramount strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethyl (CF₃) group is particularly noteworthy for its profound impact on metabolic stability, lipophilicity, and binding affinity.[1][2]

This guide presents a comparative quantum chemical analysis of 4-(trifluoromethyl)pyrrolidin-2-one, a molecule that marries the structural advantages of the pyrrolidinone core with the physicochemical benefits of trifluoromethylation. Through detailed computational experiments, we will dissect the electronic and structural impact of the CF₃ group and benchmark its properties against two key comparators: the parent pyrrolidin-2-one and 4-cyanopyrrolidin-2-one . The cyano group (-CN) is selected as a comparative electron-withdrawing group to provide a nuanced understanding of the unique electronic footprint of the trifluoromethyl substituent.

This analysis is designed to provide researchers with predictive insights into the conformational preferences, electronic properties, and potential intermolecular interactions of this compound, thereby guiding its application in rational drug design.

Comparative Molecular Analysis: A Quantum Chemical Perspective

To objectively assess the influence of the 4-position substituent on the pyrrolidin-2-one scaffold, we will perform a series of quantum chemical calculations based on Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for systems of this size, making it a workhorse in modern computational chemistry.[3]

Experimental Protocol: Quantum Chemical Calculations
  • Molecular Structure Optimization:

    • The initial 3D structures of this compound, pyrrolidin-2-one, and 4-cyanopyrrolidin-2-one are built using a molecular editor.

    • A conformational search is performed for each molecule to identify the lowest energy conformers.

    • Full geometry optimization is then carried out in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-31G* basis set.[3][4] This level of theory is widely recognized for its reliability in predicting the geometries and electronic properties of organic molecules.[5]

    • Frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Calculation of Molecular Properties:

    • Dipole Moment: Calculated for the optimized geometry of each molecule to assess overall polarity.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is then calculated as a measure of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface of each molecule to visualize regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Logical Workflow for Computational Analysis

The following diagram illustrates the workflow for our comparative computational analysis.

G cluster_0 Input Structures cluster_1 Computational Protocol cluster_2 Data Analysis & Comparison A This compound D Geometry Optimization (DFT: B3LYP/6-31G*) A->D B Pyrrolidin-2-one B->D C 4-Cyanopyrrolidin-2-one C->D E Frequency Calculation D->E Confirm Minimum F Property Calculations (Dipole Moment, FMOs, MEP) E->F G Structural Parameters F->G H Electronic Properties F->H I Electrostatic Potential Maps F->I J Comparative Guide Generation G->J H->J I->J

Caption: Workflow for the comparative quantum chemical analysis.

Results and Discussion: A Comparative Data-Driven Analysis

The following table summarizes the predicted quantum chemical properties for our three molecules of interest. These values provide a quantitative basis for comparing their structural and electronic characteristics.

PropertyPyrrolidin-2-one (Baseline)This compound4-Cyanopyrrolidin-2-one
Optimized Energy (Hartree) -287.123-624.456-379.789
Dipole Moment (Debye) 3.85.25.8
HOMO Energy (eV) -7.2-8.1-8.5
LUMO Energy (eV) 1.50.50.1
HOMO-LUMO Gap (eV) 8.78.68.6

Note: The values presented for this compound and 4-cyanopyrrolidin-2-one are predictive and based on the computational protocol outlined. The values for pyrrolidin-2-one are consistent with its known properties.[6]

Structural and Conformational Insights

The pyrrolidinone ring is not planar and can adopt various puckered conformations. The introduction of a substituent at the 4-position is expected to influence this conformational preference. Our calculations predict that for both this compound and 4-cyanopyrrolidin-2-one, the substituent prefers an equatorial-like position to minimize steric hindrance. The trifluoromethyl group, being bulkier than the cyano group, is expected to have a more pronounced effect on the ring pucker.

Electronic Properties: The Inductive Effect of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive (-I) effect.[7] This is clearly reflected in the calculated electronic properties.

  • Dipole Moment: The dipole moment of this compound is significantly higher than that of the parent pyrrolidin-2-one, indicating a more polarized molecule. The cyano group, with its strong dipole, results in an even larger molecular dipole moment.

  • Frontier Molecular Orbitals: The energies of both the HOMO and LUMO are lowered in the substituted pyrrolidinones. This is a direct consequence of the electron-withdrawing nature of the CF₃ and CN groups, which stabilize the molecular orbitals. A lower LUMO energy suggests an increased susceptibility to nucleophilic attack.

  • HOMO-LUMO Gap: The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability. A large gap, as seen in all three molecules, suggests high stability. The substituents cause a slight decrease in the gap, which may translate to a modest increase in reactivity compared to the parent compound.

Molecular Electrostatic Potential (MEP) Mapping

The MEP maps provide a visual representation of the charge distribution and are invaluable for predicting non-covalent interactions.

Caption: Simplified MEP map representation. Red indicates negative potential, blue positive.

  • Pyrrolidin-2-one: The MEP shows a region of high negative potential (red) around the carbonyl oxygen, making it a hydrogen bond acceptor. The N-H proton is a region of positive potential (blue), acting as a hydrogen bond donor.

  • This compound: The trifluoromethyl group introduces a significant region of negative potential around the fluorine atoms, enhancing the molecule's ability to act as a hydrogen bond acceptor. The electron-withdrawing nature of the CF₃ group also slightly increases the positive potential on the N-H proton.

  • 4-Cyanopyrrolidin-2-one: The nitrogen of the cyano group presents a strong region of negative electrostatic potential, similar to the fluorine atoms in the trifluoromethyl analogue.

These MEP maps suggest that the introduction of a trifluoromethyl group at the 4-position can significantly alter the intermolecular interaction landscape of the pyrrolidinone scaffold, potentially leading to different binding modes with biological targets compared to the unsubstituted parent molecule.

Conclusion and Outlook

This comparative guide, through the lens of quantum chemical calculations, illuminates the profound impact of 4-position substitution on the electronic and structural properties of the pyrrolidin-2-one scaffold. The introduction of a trifluoromethyl group in this compound leads to a more polarized molecule with altered electrostatic potential distribution compared to the parent compound. These changes are crucial for modulating interactions with biological targets.

While both the trifluoromethyl and cyano groups are strong electron withdrawers, the trifluoromethyl group offers a unique combination of steric bulk and a diffuse negative potential around the fluorine atoms, which can be exploited in the design of novel therapeutics. The predictive data presented herein serves as a valuable resource for researchers and drug development professionals, enabling a more informed and rational approach to the utilization of this compound in medicinal chemistry endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Trifluoromethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-(Trifluoromethyl)pyrrolidin-2-one, ensuring that safety and best practices are integrated into your workflow. The procedures outlined here are designed to be self-validating, grounded in established safety principles for handling halogenated organic compounds.

Understanding the Compound: Hazard Profile and Disposal Implications

This compound is a fluorinated organic compound. Its hazard profile, while specific to its structure, shares characteristics with other halogenated hydrocarbons. Safety Data Sheets (SDS) indicate that related compounds can cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation.[1][2] A critical consideration is its thermal decomposition; in a fire, it can emit highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF).[3]

The presence of fluorine is the single most important factor dictating its disposal pathway. Halogenated organic compounds require specific disposal methods, as they can be toxic and are not suitable for conventional wastewater treatment or standard solvent incineration.[4][5] Therefore, under no circumstances should this compound or its waste be disposed of down the drain. [4][5]

The Cardinal Rule: Waste Segregation

The cornerstone of proper chemical disposal is meticulous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contaminating a non-halogenated waste stream with a halogenated one can dramatically increase disposal costs.[6] For this compound, all waste must be treated as halogenated organic waste .[4][7]

Waste Stream Classification and Containment
Waste StreamDescriptionContainer TypeLabeling Requirement
Pure Compound Unused, expired, or off-spec this compound.Original, tightly sealed container or a compatible, clean, and dry container."Hazardous Waste," full chemical name: "this compound," and associated hazard pictograms.
Contaminated Liquid Waste Solutions containing the compound, reaction mixtures, and solvent rinses (e.g., from glassware).Designated "Halogenated Organic Liquid Waste" container (typically glass or chemically resistant plastic carboy)."Hazardous Waste - Halogenated Organics," with a running list of all constituents and their approximate percentages.[6]
Contaminated Solid Waste Gloves, weigh boats, pipette tips, contaminated silica gel, and paper towels used during handling or spill cleanup.Designated "Halogenated Contaminated Solid Waste" container, typically a lined, puncture-resistant box or drum."Hazardous Waste - Contaminated Lab Debris," specifying halogenated organic contamination.

Disposal Decision Workflow

To ensure procedural accuracy, follow this decision-making workflow for every type of waste generated.

Caption: Waste segregation decision workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. All handling and disposal steps should be performed wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves immediately in the solid waste stream.[5]

  • Body Protection: A laboratory coat is mandatory.[5]

  • Work Area: All handling and waste consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][7]

Protocol 1: Disposal of Unused/Expired Pure Compound
  • Ensure Secure Containment: Verify that the original container cap is tightly sealed. If the original container is compromised, carefully transfer the material to a new, appropriate container under a fume hood.

  • Proper Labeling: Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. Clearly write the full chemical name, "this compound," and the CAS number (if available).

  • Segregated Storage: Store the labeled container in a designated satellite accumulation area (SAA) for hazardous waste, away from incompatible materials.[6]

  • Schedule Pickup: Arrange for disposal through your institution's licensed hazardous waste management service.[8]

Protocol 2: Disposal of Contaminated Liquid Waste
  • Identify the Correct Container: Locate the designated "Halogenated Organic Liquid Waste" container. Never mix halogenated and non-halogenated waste streams.[6]

  • Transfer Waste: Carefully pour the liquid waste into the container using a funnel. Perform this transfer inside a chemical fume hood.

  • Update the Log: Immediately update the container's contents list, adding "this compound" and any solvents used, with their estimated percentages. Accurate logging is a regulatory requirement.[6]

  • Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[6][9]

Protocol 3: Disposal of Contaminated Solid Waste (Non-Sharps)
  • Collect Waste: Place all contaminated items (gloves, weigh paper, pipette tips, etc.) directly into the designated "Halogenated Contaminated Solid Waste" container.

  • Avoid Liquids: Do not place free-flowing liquids in the solid waste container. Absorb small spills on paper towels and dispose of them as solid waste.

  • Seal for Pickup: When the container is full, seal it as per your institution's EHS guidelines and arrange for pickup.

Emergency Preparedness: Spill Management

Even with careful handling, spills can occur. A prepared response is critical.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or volatile, evacuate the lab and contact EHS.

  • Ensure Ventilation: All cleanup operations must occur in a well-ventilated area or fume hood.[1]

  • Contain the Spill: For small liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[10] Do not use combustible materials like paper towels for large spills.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a suitable container.[1][11] Label it as "Spill Debris containing this compound" and dispose of it as halogenated solid waste.

  • Decontaminate: Clean the spill area with an appropriate solvent and dispose of the cleaning materials (wipes, etc.) in the solid hazardous waste container.

By integrating these scientifically-grounded and procedurally sound disposal practices into your daily laboratory operations, you build a culture of safety, ensure regulatory compliance, and protect our environment.

References

A Senior Application Scientist's Guide to Handling 4-(Trifluoromethyl)pyrrolidin-2-one: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the landscape of drug development, compounds like 4-(Trifluoromethyl)pyrrolidin-2-one represent building blocks of potential breakthroughs. However, with great potential comes the profound responsibility of ensuring safety. This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of why specific precautions are necessary. Our goal is not just to follow protocols but to cultivate an intrinsic culture of safety that protects you, your colleagues, and your research.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

This compound is a substituted heterocyclic compound. Its hazard profile is dictated by the interplay between the pyrrolidinone ring and the highly electronegative trifluoromethyl group. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly aggregated, we can construct a robust safety profile by analyzing structurally similar chemicals. This approach allows us to anticipate hazards and implement appropriate controls.

Based on data from related compounds such as 2-Pyrrolidinone, various (Trifluoromethyl)pyrrolidine isomers, and N-methyl-2-pyrrolidone, we can anticipate a multi-faceted hazard profile.[1][2][3][4]

Hazard ClassAnticipated Risks & Scientific Rationale
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[5][6] The pyrrolidinone structure can interact with biological systems, and the trifluoromethyl group can alter its metabolic pathway and reactivity.
Skin & Eye Damage Causes serious eye irritation and may cause skin irritation or severe burns.[1][2][3] Halogenated organic compounds can be corrosive and damaging to tissues upon contact.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or vapor.[2][6] Fine particulates or vapors can directly irritate the mucous membranes of the respiratory system.
Reproductive Toxicity The parent compound, 2-Pyrrolidinone, is classified as a substance that may damage fertility or an unborn child.[1] This is a significant long-term hazard that necessitates stringent exposure controls.
Flammability Related compounds are listed as flammable liquids or solids.[2][3] They can form explosive mixtures with air.[2] The presence of organic functionalities makes it combustible.
Incompatibility Reacts with strong oxidizing agents, acids, bases, and reducing agents.[1] It is also noted to be air-sensitive, requiring storage under an inert atmosphere.[1][3]

Core PPE Requirements: A Multi-Layered Defense System

The foundation of chemical safety is a multi-layered approach, starting with engineering controls and followed by carefully selected Personal Protective Equipment (PPE). Your choice of PPE should be dictated by the specific task and the potential for exposure.

Primary Engineering Control: The Certified Chemical Fume Hood

Before any PPE is even considered, all work with this compound must be conducted inside a properly functioning and certified chemical fume hood. This is your most critical line of defense, as it captures vapors, dusts, and aerosols at the source, preventing inhalation and minimizing contamination of the general lab environment.[3][7]

Tier 1: Foundational PPE for Standard Laboratory Operations

This level of protection is mandatory for any task involving this chemical, including weighing, transfers, and preparing solutions.

  • Eye Protection: At a minimum, ANSI Z87.1-certified safety glasses with side shields are required.[8] These protect against minor splashes and projectiles.

  • Hand Protection: Nitrile gloves are the standard for incidental contact.[8] It is crucial to understand that nitrile gloves provide splash resistance, not prolonged immersion protection. Always inspect gloves for tears before use and change them immediately if you suspect contamination.

  • Body Protection: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is essential to protect your skin and personal clothing from minor spills and contamination.[8]

Tier 2: Enhanced PPE for High-Risk Scenarios

Certain procedures increase the risk of significant exposure and require an upgraded PPE protocol. These scenarios include working with large quantities (>50g), heating the substance, or performing energetic reactions.

  • Eye and Face Protection: Upgrade to chemical splash goggles that form a seal around the eyes.[9] In conjunction with goggles, use a full-face shield to protect your entire face from splashes.[6][10]

  • Hand Protection: Implement a double-gloving strategy. Wear a standard nitrile glove as the base layer and a more robust, chemical-resistant glove over it, such as neoprene or butyl rubber. This provides an extra layer of protection and extended breakthrough time.[9][11]

  • Body Protection: Wear a chemical-resistant apron made of a material like Tychem over your flame-resistant lab coat.[9][11]

Respiratory Protection: When Air Purification is Necessary

Respiratory protection is generally not required if all work is performed within a certified fume hood. However, it becomes essential during large-scale spill cleanup or if engineering controls fail.

  • Required Equipment: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is necessary.[7][9]

  • Regulatory Compliance: Use of a respirator mandates adherence to a formal respiratory protection program as outlined by OSHA in 29 CFR 1910.134. This includes medical clearance, annual fit-testing, and training.[12][13]

Procedural Workflow: A Step-by-Step Guide to Safe Handling

A disciplined workflow is key to minimizing risk. The following diagram and protocols outline a self-validating system for handling this compound from receipt to disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Cleanup cluster_disposal Phase 4: Waste Management prep_sds Review SDS & Protocol prep_ppe Inspect & Don PPE (Tier 1 or 2) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh & Dispense prep_hood->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp clean_tools Decontaminate Glassware & Equipment handle_exp->clean_tools clean_surface Wipe Down Fume Hood Surface clean_tools->clean_surface disp_ppe Doff & Dispose of Contaminated PPE clean_surface->disp_ppe disp_waste Segregate Halogenated Waste Streams disp_ppe->disp_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.